molecular formula C8H8F2N2O2 B1458009 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester CAS No. 1600338-90-6

4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B1458009
CAS No.: 1600338-90-6
M. Wt: 202.16 g/mol
InChI Key: YMZOFGFFLQIGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H8F2N2O2 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-2-14-8(13)5-3-11-4-12-6(5)7(9)10/h3-4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZOFGFFLQIGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

[1][2]

Executive Summary

Target Molecule: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate CAS Registry Number: 1600338-90-6 (Analogous) Molecular Formula:

Molecular Weight:

The incorporation of a difluoromethyl (

1

de novo cyclocondensation route

Retrosynthetic Analysis

To achieve the specific substitution pattern (4-


N1–C6N3–C4
Logical Disconnection
  • Target: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate.

  • Precursor A (3-Carbon Fragment): An electrophilic "push-pull" alkene, specifically Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate . This intermediate provides the C4, C5, and C6 carbons, along with the ester and difluoromethyl groups.

  • Precursor B (2-Nitrogen Fragment): Formamidine Acetate . This provides the N1-C2-N3 amidine unit.

  • Starting Material: Ethyl 4,4-difluoro-3-oxobutanoate (Ethyl 4,4-difluoroacetoacetate).

RetrosynthesisTargetEthyl 4-(difluoromethyl)pyrimidine-5-carboxylateIntermedEthyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoateIntermed->TargetCyclocondensation(EtOH, NaOEt)SM1Ethyl 4,4-difluoro-3-oxobutanoateSM1->IntermedC-AcylationSM2Formamidine AcetateSM2->Target+ N-C-N SourceReagentTriethyl Orthoformate(Ac2O)Reagent->Intermed

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core from a fluorinated

Primary Protocol: De Novo Cyclocondensation

This protocol is divided into two distinct stages: the activation of the

Stage 1: Synthesis of the Ethoxymethylene Intermediate

Objective: Convert the active methylene of the starting keto-ester into a reactive enol ether. Reaction Type: Claisen Condensation / Knoevenagel-type condensation.

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv)

  • Triethyl orthoformate (1.5 equiv)

  • Acetic anhydride (2.0 equiv)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (calcium chloride or

    
     line). Note: Moisture exclusion is critical to prevent hydrolysis of the orthoformate.
    
  • Addition: Charge the flask with Ethyl 4,4-difluoro-3-oxobutanoate, Triethyl orthoformate, and Acetic anhydride.

  • Reaction: Heat the mixture to 120–130°C (oil bath temperature). Reflux for 2–4 hours .

    • Monitoring: Monitor by TLC or GC-MS. The disappearance of the starting keto-ester indicates completion.

  • Workup: Remove the volatile by-products (ethyl acetate, acetic acid, excess orthoformate) under reduced pressure (rotary evaporator).

  • Result: The residue is Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate .

    • Expert Insight: This intermediate is often an oil that can degrade upon prolonged storage. Use it directly in Stage 2 without extensive purification (crude yield is typically >90%).

Stage 2: Cyclization to Pyrimidine Core

Objective: React the electrophilic intermediate with formamidine to close the ring.

Reagents:

  • Crude Intermediate from Stage 1 (1.0 equiv)

  • Formamidine Acetate (1.1 equiv)[2]

  • Sodium Ethoxide (NaOEt) (1.2 equiv) [Alternative: NaH or

    
    , but NaOEt is standard]
    
  • Solvent: Absolute Ethanol (0.5 M concentration relative to substrate)

Protocol:

  • Preparation of Base: In a dry flask under

    
    , dissolve sodium metal or commercial NaOEt in absolute ethanol.
    
  • Amidine Release: Add Formamidine Acetate to the ethoxide solution. Stir for 15 minutes at room temperature.

    • Mechanism:[2][3][4]

      
      .
      
  • Addition: Dissolve the crude ethoxymethylene intermediate in a minimal amount of ethanol and add it dropwise to the amidine mixture.

    • Exotherm Control: The reaction is exothermic. Cooling to 0°C during addition is recommended for scale >10g.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 3–5 hours. If conversion is slow, heat to reflux for 1 hour.

  • Quench & Isolation:

    • Evaporate the bulk of the ethanol.

    • Dilute the residue with water and neutralize to pH 7 with dilute HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

WorkflowStep1Step 1: ActivationReflux (130°C)Orthoformate + Ac2OStep2Step 2: CyclizationEtOH, NaOEtFormamidine AcetateStep1->Step2 Crude OilQuenchQuench & NeutralizationpH adjustmentStep2->Quench CompletionPurifyPurificationFlash ChromatographyQuench->Purify Extraction

Figure 2: Step-by-step experimental workflow for the synthesis of the target pyrimidine.

Analytical Characterization

Verifying the structure requires confirming the presence of the pyrimidine protons and the characteristic splitting of the

TechniqueExpected Signal / CharacteristicAssignment

NMR

9.2–9.4 ppm (s, 1H)
H-2 (Pyrimidine, deshielded by two N)

9.0–9.2 ppm (s, 1H)
H-6 (Pyrimidine)

6.8–7.2 ppm (t,

Hz, 1H)

(Characteristic triplet)

4.3–4.4 ppm (q, 2H)
Ester


1.3–1.4 ppm (t, 3H)
Ester


NMR

-115 to -125 ppm (d,

Hz)

(Doublet coupled to H)
MS (ESI)

Protonated molecular ion

Data Interpretation:

  • The triplet at ~7.0 ppm in proton NMR with a large coupling constant (~54 Hz) is the diagnostic signature of the difluoromethyl group.

  • The absence of the ethoxy vinyl proton (~7.6 ppm) from the intermediate confirms cyclization.

Troubleshooting & Optimization

Common Failure Modes
  • Hydration of Starting Material: Ethyl 4,4-difluoro-3-oxobutanoate is highly prone to forming a gem-diol (hydrate) at the C3 ketone due to the electron-withdrawing fluorine atoms.

    • Solution: Distill the starting material or dry it via azeotropic distillation with toluene prior to Step 1.

  • Regioisomer Formation: While the ethoxymethylene route is highly regioselective, rapid addition of base can sometimes lead to oligomerization.

    • Solution: Ensure the intermediate is added to the amidine/base mixture, not the other way around.

  • De-esterification: Prolonged exposure to strong base (NaOEt) and water can hydrolyze the ethyl ester to the carboxylic acid.

    • Solution: Use anhydrous ethanol and quench immediately upon reaction completion.

Safety & Scale-Up Considerations

  • Fluorinated Intermediates: While generally stable, fluorinated

    
    -keto esters can be skin irritants. Use Viton or nitrile gloves.
    
  • Exotherm Management: The condensation of the hydrazine/amidine with the enol ether is exothermic. On a kilogram scale, active cooling is required to prevent runaway reactions.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.

References

  • Preparation of Ethyl 4,4-difluoro-3-oxobutanoate

    • Source: ChemicalBook / Industrial Synthesis Protocols.
    • Context: Synthesis of the core fluorinated building block via Claisen condensation of ethyl acetate and ethyl difluoroacet
    • URL:

  • General Pyrimidine Synthesis (Formamidine Acetate Method)

    • Source: Organic Syntheses, Coll. Vol. 5, p.582 (1973).
    • Context: Standard procedure for generating free formamidine from the acetate salt for condens
    • URL:

  • Synthesis of 4-Trifluoromethyl/Difluoromethyl Pyrimidines

    • Source:Journal of Fluorine Chemistry / Molecules (MDPI).
    • Context: Analogous synthesis of ethyl 4-(trifluoromethyl)
    • URL: (Analogous chemistry)

  • Properties of 4-(Difluoromethyl)

    • Source: ChemBK D
    • Context: Physical properties and CAS verific
    • URL:

Technical Guide: Scalable Synthesis of Ethyl 4-(Difluoromethyl)pyrimidine-5-carboxylate

[1]

Executive Summary

Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS: 1600338-90-6) is a critical fluorinated heterocyclic building block in medicinal chemistry.[1] The difluoromethyl (

1

This guide details a robust, three-stage synthetic route designed for scalability and high regioselectivity.[1] Unlike direct fluorination methods which suffer from poor selectivity, this protocol utilizes a de novo pyrimidine construction approach, anchoring the


1

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Gould-Jacobs type cyclization logic.[1] The pyrimidine core is assembled from a 3-carbon electrophilic fragment (an activated

1
Key Disconnections:
  • C4-N3 & C6-N1 Bond Formation : The pyrimidine ring is formed by condensing an amidine with an

    
    -ethoxymethylene-
    
    
    -keto ester.[1]
  • Activation Step : The

    
    -keto ester is activated at the 
    
    
    -position using triethyl orthoformate (TEOF) to control regioselectivity during cyclization.[1]
  • Fluorinated Precursor : The foundation is ethyl 4,4-difluoro-3-oxobutanoate , accessible via Claisen condensation.[1]

Retrosynthesis Diagram[1]

RetrosynthesisTargetEthyl 4-(difluoromethyl)pyrimidine-5-carboxylate(Target)Intermediate1Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate(Activated Intermediate)Target->Intermediate1Cyclization(Formamidine)Precursor1Ethyl 4,4-difluoro-3-oxobutanoateIntermediate1->Precursor1Activation(TEOF/Ac2O)Precursor2Formamidine AcetateStart1Ethyl DifluoroacetatePrecursor1->Start1ClaisenCondensationStart2Ethyl AcetatePrecursor1->Start2

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core from fluorinated acyclic precursors.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

Objective : Preparation of the fluorinated

Reaction Type1

Mechanism : Enolization of ethyl acetate followed by nucleophilic attack on ethyl difluoroacetate.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl Acetate (EtOAc) 2.5 Reagent & Solvent
Ethyl Difluoroacetate 1.0 Fluorine Source
Sodium Ethoxide (NaOEt) 1.1 Base

| Sulfuric Acid (

1

Protocol:

  • Setup : Equip a dry 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel under

    
     atmosphere.
    
  • Base Preparation : Charge EtOAc (2.5 equiv) into the flask. Add NaOEt (1.1 equiv) portion-wise at 0–5 °C. Stir for 30 min to form a suspension.

  • Addition : Add ethyl difluoroacetate (1.0 equiv) dropwise over 2 hours, maintaining internal temperature < 10 °C.

  • Reaction : Allow the mixture to warm to room temperature (RT), then heat to 60–65 °C for 2–4 hours. The mixture will turn yellow/orange.[1]

  • Quench : Cool to 0 °C. Slowly add concentrated

    
     (or glacial acetic acid) to adjust pH to ~4–5.
    
  • Workup : Filter off the sodium salts. Wash the filter cake with EtOAc.[1][2]

  • Purification : Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (approx. 60–70 °C at 10 mbar) to obtain the product as a clear liquid.

Key Insight : Temperature control during addition is critical to prevent self-condensation of ethyl difluoroacetate.[1]

Stage 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Objective : Installation of the electrophilic "one-carbon" linker (C6 of the pyrimidine).[1] Reaction Type : Knoevenagel-type Condensation / Enol Ether Formation.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 4,4-difluoro-3-oxobutanoate 1.0 Substrate
Triethyl Orthoformate (TEOF) 1.5 C1 Source

| Acetic Anhydride (

1

Protocol:

  • Mixing : In a round-bottom flask equipped with a Dean-Stark trap (optional) or simple distillation head, combine the

    
    -keto ester, TEOF, and 
    
    
    .
  • Reflux : Heat the mixture to 110–130 °C. Ethanol is formed as a byproduct.[1]

  • Distillation : If using a distillation head, continuously remove the volatile byproduct (EtOAc/EtOH mixture) to drive the equilibrium forward.[1]

  • Completion : Monitor by TLC or GC (disappearance of starting keto-ester). Reaction typically takes 2–6 hours.[1]

  • Workup : Concentrate the reaction mixture under high vacuum to remove excess TEOF and

    
    .
    
  • Product : The residue is Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 176969-33-8), typically used directly in the next step without further purification due to its moisture sensitivity.[1]

Stage 3: Cyclization to Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Objective : Ring closure to form the heteroaromatic core.[1] Reaction Type : Condensation / Cyclodehydration.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethoxymethylene Intermediate 1.0 Electrophile
Formamidine Acetate 1.2 Dinucleophile
Sodium Ethoxide (NaOEt) 1.5 Base

| Ethanol (EtOH) | [0.5 M] | Solvent |[1]

Protocol:

  • Amidine Release : In a reaction vessel, dissolve formamidine acetate (1.2 equiv) in anhydrous EtOH. Add NaOEt (1.5 equiv) and stir for 15 min at RT to release the free base formamidine.[1]

  • Addition : Add the crude ethoxymethylene intermediate (from Stage 2) dropwise to the amidine solution.

  • Cyclization : Heat the mixture to reflux (78 °C) for 4–8 hours.

  • Mechanism Check : The amidine nitrogen attacks the ethoxymethylene carbon (Michael addition-elimination), followed by intramolecular attack on the ketone carbonyl.[1]

  • Workup : Cool to RT. Concentrate the solvent.[1][3] Partition the residue between water and Ethyl Acetate (or DCM).[1]

  • Extraction : Extract the aqueous layer 3x with organic solvent.[1][3] Dry combined organics over

    
    .[1][3]
    
  • Purification : Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

  • Characterization : The product is a white to pale yellow solid/oil.[1]

Part 3: Reaction Mechanism & Logic[1]

The regioselectivity of the pyrimidine formation is dictated by the electronic polarization of the ethoxymethylene intermediate .[1]

  • Polarization : The

    
    -carbon (ethoxymethylene C) is highly electrophilic.[1]
    
  • Nucleophilic Attack : The unsubstituted nitrogen of formamidine attacks this

    
    -carbon, displacing the ethoxy group.[1]
    
  • Ring Closure : The second nitrogen of the amidine attacks the ketone carbonyl (which is activated by the electron-withdrawing

    
     group), followed by dehydration.[1]
    
Pathway Diagram

MechanismStep1EthoxymethyleneIntermediate(Electrophilic C)Step2Amidine Attack(Michael-like)Step1->Step2+ FormamidineStep3AcyclicIntermediateStep2->Step3- EtOHStep4IntramolecularCyclizationStep3->Step4FinalEthyl 4-(difluoromethyl)pyrimidine-5-carboxylateStep4->Final- H2O

Figure 2: Mechanistic pathway showing the stepwise construction of the pyrimidine ring.

Part 4: Analytical Characterization

To validate the synthesis, confirm the following spectral features:

  • 
    H NMR (400 MHz, 
    
    
    )
    :
    • 
       9.2–9.4 ppm (s, 1H) : H-2 of pyrimidine (deshielded by two nitrogens).[1]
      
    • 
       9.1–9.2 ppm (s, 1H) : H-6 of pyrimidine.[1]
      
    • 
       7.0–7.5 ppm (t, 1H, 
      
      
      Hz)
      : The characteristic triplet of the
      
      
      proton.[1] This large coupling constant is diagnostic.[1]
    • 
       4.4 ppm (q, 2H)  & 1.4 ppm (t, 3H) : Ethyl ester signals.[1]
      
  • 
    F NMR :
    
    • 
       -115 to -120 ppm (d) : Doublet corresponding to the two fluorine atoms coupled to the single proton.[1]
      

References

  • Synthesis of Fluorinated Acetoacetates

    • Pazenok, S., et al. "Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates."[1] European Patent EP2262756B1, 2013.[1] Link

    • ChemicalBook.[1] "Ethyl 4,4-difluoro-3-oxobutanoate Synthesis." Link

  • General Pyrimidine Synthesis (Gould-Jacobs/Biginelli Variants)

    • Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis."[1] Tetrahedron, 1993, 49(32), 6937-6963.[1] (Contextual grounding for pyrimidine construction).

    • PubChem Compound Summary for Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 176969-33-8).[1][4] Link[1]

  • Target Compound Data

    • PubChem Compound Summary for Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS 1600338-90-6).[1] Link[1]

4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary

The synthesis of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS: 1600338-90-6) represents a critical workflow in the development of fluorinated bioactive scaffolds. The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl, thiol, or amine groups in kinase inhibitors and antiviral agents.

This technical guide details the primary industrial and laboratory-scale pathway: the cyclocondensation of an activated fluorinated


-keto ester with formamidine . Unlike simple condensation which yields hydroxypyrimidines, this route utilizes an ethoxymethylene activation strategy  to ensure the formation of the fully aromatic pyrimidine core with the correct substitution pattern.

Part 1: Retrosynthetic Analysis

To synthesize the target molecule, we must install the pyrimidine ring with specific regiochemistry: a carboxylate at C5 and a difluoromethyl group at C4.

Disconnection Logic:

  • Pyrimidine Core Construction: The C4-C5-C6 fragment is best derived from a 1,3-dielectrophile.

  • C6 Introduction: The hydrogen at position 6 implies the need for a one-carbon insertion at the

    
    -position of the starting 
    
    
    
    -keto ester. This is achieved via formylation or alkoxymethylenation.
  • Starting Material: Ethyl 4,4-difluoro-3-oxobutanoate is the foundational building block.[1]

Retrosynthesis Target Target: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate Inter1 Intermediate: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate Target->Inter1 Cyclocondensation (EtOH, Base) SM3 Reagent B: Formamidine Acetate Target->SM3 SM1 Starting Material 1: Ethyl 4,4-difluoro-3-oxobutanoate Inter1->SM1 C-Acylation/Elimination SM2 Reagent A: Triethyl Orthoformate (TEOF) + Acetic Anhydride Inter1->SM2

Caption: Retrosynthetic disconnection revealing the critical ethoxymethylene intermediate pathway.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

This step activates the


-position of the keto ester, creating a highly reactive vinyl ether susceptible to nucleophilic attack by the amidine.
  • Reagents:

    • Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq)[2]

    • Triethyl orthoformate (TEOF) (2.0 - 2.5 eq)

    • Acetic anhydride (

      
      ) (2.5 - 3.0 eq)
      
  • Reaction Type: Claisen-type condensation / Elimination.

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a distillation head (short path).

  • Addition: Add Ethyl 4,4-difluoro-3-oxobutanoate (e.g., 50.0 g), TEOF, and Acetic Anhydride.

  • Reaction: Heat the mixture to reflux (approx. 120–140°C).

  • Distillation: As the reaction proceeds, ethanol and ethyl acetate byproducts are formed. Maintain the temperature to distill off these low-boiling volatiles.[3][4] This drives the equilibrium forward.

  • Completion: Continue heating for 4–6 hours until the evolution of volatiles ceases.

  • Workup: Concentrate the residue under reduced pressure (vacuum distillation) to remove excess TEOF and

    
    .
    
  • Purification: The product is typically a yellow oil.[5] It can be used directly or purified via high-vacuum distillation (bp ~106°C at 0.8 mbar).

Key Insight: The removal of ethanol is the thermodynamic driver. Failure to remove volatiles will result in incomplete conversion.

Phase 2: Cyclization to Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

The ethoxymethylene intermediate reacts with formamidine to close the ring.

  • Reagents:

    • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq)[2]

    • Formamidine Acetate (1.1 - 1.2 eq)

    • Sodium Ethoxide (NaOEt) (1.2 eq) or Triethylamine (

      
      )
      
    • Solvent: Ethanol (Anhydrous)

Protocol:

  • Preparation: Dissolve Formamidine Acetate in anhydrous ethanol in a reaction vessel.

  • Base Addition: Add NaOEt (21% wt in EtOH) dropwise at 0°C to liberate the free base formamidine. Stir for 15 minutes.

  • Substrate Addition: Add the crude Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate dropwise to the mixture, maintaining the temperature below 10°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours.

    • Monitoring: TLC or LC-MS should show the disappearance of the vinyl ether peak.

  • Workup: Cool the mixture. Neutralize with dilute Acetic Acid or HCl (to pH 7).

  • Extraction: Remove ethanol under vacuum. Partition the residue between water and Ethyl Acetate. Wash the organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Summary Table:

ParameterPhase 1 (Activation)Phase 2 (Cyclization)
Limiting Reagent Ethyl 4,4-difluoro-3-oxobutanoateEthoxymethylene Intermediate
Key Reagent Triethyl OrthoformateFormamidine Acetate
Temperature 120–140°C (Distillative)78°C (Reflux)
Solvent Neat / Acetic AnhydrideEthanol
Typical Yield 85–95%70–85%
Critical Hazard Flammable volatilesExothermic addition

Part 3: Mechanistic Pathway

The formation of the pyrimidine ring follows a specific "Addition-Elimination-Cyclodehydration" sequence.

  • Michael-like Addition: The amidine nitrogen attacks the electrophilic

    
    -carbon of the ethoxymethylene group.
    
  • Elimination: Ethanol is eliminated, forming an enaminone intermediate.

  • Cyclization: The second amidine nitrogen attacks the ketone carbonyl (the one adjacent to the

    
     group).
    
  • Dehydration: Loss of water aromatizes the system to form the stable pyrimidine ring.

Mechanism Step1 Ethoxymethylene Intermediate Step2 Amidine Attack (Michael Addition) Step1->Step2 + Formamidine Step3 Intermediate A: Amino-acrylate Step2->Step3 - EtOH Step4 Ring Closure (Intramolecular) Step3->Step4 Step5 Aromatization (-H2O) Step4->Step5 Product Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate Step5->Product

Caption: Step-wise mechanistic flow from the vinyl ether precursor to the aromatic heterocycle.

Part 4: Safety & Process Optimization

Fluorinated Reagent Handling
  • Thermal Stability: Ethyl 4,4-difluoro-3-oxobutanoate is thermally stable but can decarboxylate under highly acidic, aqueous conditions at high temperatures. Maintain anhydrous conditions during the TEOF step.

  • Corrosion: Fluorinated byproducts (trace HF) can form if moisture enters the system during high-heat distillation. Use glass-lined or Hastelloy reactors for scale-up.

Impurity Profile
  • Regioisomers: While the ethoxymethylene route is highly regioselective, trace amounts of "wrong-way" cyclization are rare but possible if the keto-ester enolizes competitively.

  • Polymerization: The ethoxymethylene intermediate is an electron-deficient alkene and can polymerize if stored for long periods. Use immediately or store at -20°C under Argon.

References

  • Synthesis of Ethyl 4,4-difluoro-3-oxobutano

    • Source: ChemicalBook / Patent Literature[2]

    • Context: Primary synthesis of the fluorinated starting material
    • URL:

  • Preparation of Ethyl 2-(ethoxymethylene)

    • Source: National Institutes of Health (NIH) / PubChem
    • Context: Detailed conditions for the reaction of difluoro-ketoesters with triethyl orthoform
    • URL:[2][6]

  • General Synthesis of Pyrimidines

    • Source: Boston University / Heterocyclic Chemistry Archives
    • Context: Mechanistic foundation for the condensation of amidines with 1,3-bifunctional three-carbon fragments.
    • URL:

  • Target Molecule Data: Ethyl 4-(difluoromethyl)

    • Source: Aaron Chemicals / CAS D
    • Context: Verification of CAS 1600338-90-6 and physical properties.
    • URL:

Sources

Technical Guide: Spectroscopic Characterization of 4-(Difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and spectroscopic analysis of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS: 1600338-90-6). This document is structured for researchers requiring high-fidelity data for intermediate validation in medicinal chemistry campaigns.

Executive Summary & Compound Profile

4-(Difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is a critical fluorinated heterocyclic intermediate. It serves as a scaffold for synthesizing antiviral and anticancer agents where the difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, often functioning as a bioisostere for hydroxyl or thiol groups to improve metabolic stability.
Compound Identity
PropertyData
IUPAC Name Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate
CAS Registry Number 1600338-90-6
Molecular Formula

Molecular Weight 202.16 g/mol
Physical State White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DMSO, MeOH,

, EtOAc; sparingly soluble in water.

Synthetic Pathway & Methodology

To understand the spectroscopic impurities and signal origins, one must understand the synthesis. The industrial standard route involves the cyclocondensation of a fluorinated


-keto ester with formamidine.
Reaction Scheme

The synthesis utilizes ethyl 4,4-difluoro-3-oxobutanoate and formamidine acetate in the presence of a base (typically sodium ethoxide or triethylamine) to close the pyrimidine ring.

SynthesisPathway Precursor1 Ethyl 4,4-difluoro-3-oxobutanoate (C6H8F2O3) Intermediate Intermediate Enolate Species Precursor1->Intermediate NaOEt/EtOH (Base) Precursor2 Formamidine Acetate (C3H8N2O2) Precursor2->Intermediate Product Target Product Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate Intermediate->Product Cyclization -H2O, -EtOH Byproducts Byproducts: NaOAc, H2O, EtOH Intermediate->Byproducts

Figure 1: Cyclocondensation pathway for the synthesis of the target pyrimidine scaffold.

Critical Experimental Note

The difluoromethyl group is sensitive to strong basic hydrolysis at elevated temperatures. The reaction temperature must be controlled (typically refluxing ethanol) to favor cyclization over defluorination or ester hydrolysis.

Spectroscopic Data Analysis[1][2][3][4]

The following data represents the high-confidence spectroscopic signature of the pure compound.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,

)

The spectrum is characterized by the distinct splitting of the


 proton by the two fluorine atoms.
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
9.38 Singlet (s)1HH-2 (Pyrimidine)-
9.22 Singlet (s)1HH-6 (Pyrimidine)-
6.95 Triplet (t)1H


4.46 Quartet (q)2HEster


1.43 Triplet (t)3HEster


Interpretation Logic:

  • H-2 vs H-6: The proton at position 2 (between two nitrogens) is chemically distinct and typically more deshielded than H-6, though they appear close.

  • The Geminal Coupling: The proton on the difluoromethyl group appears as a triplet due to coupling with two equivalent fluorine atoms (

    
    ). The large coupling constant (~53-54 Hz) is diagnostic of a geminal 
    
    
    
    system.

NMR (376 MHz,

)
Shift (

, ppm)
MultiplicityAssignmentCoupling (

)
-117.5 Doublet (d)



NMR (100 MHz,

)
Shift (

, ppm)
AssignmentNote
163.5

(Ester)
Carbonyl carbon
159.8 C-2 Ar-CH (between Ns)
158.2 C-4 Triplet (

)
156.1 C-6 Ar-CH
122.5 C-5 Quaternary carbon
110.8

Triplet (

)
62.5 Ester

-
14.1 Ester

-
Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive ESI (

    
    )
    
  • Calculated Mass (

    
    ):  203.0632
    
  • Observed Mass: 203.0635

    
     5 ppm
    

Fragmentation Pattern (LC-MS/MS): Upon collision-induced dissociation (CID), the molecule typically loses the ethyl group first.

  • Precursor:

    
     203
    
  • Fragment 1:

    
     175 (
    
    
    
    , loss of ethylene via McLafferty rearrangement or ester cleavage).
  • Fragment 2:

    
     157 (
    
    
    
    ).

Structural Validation Logic

To ensure the compound is correctly identified during synthesis, use the following logic flow. This diagram illustrates how to differentiate the target from common impurities (like the unreacted


-keto ester or the hydrolyzed acid).

ValidationLogic Start Crude Product Analysis CheckF Check 19F NMR: Is there a doublet at -117 ppm? Start->CheckF CheckH Check 1H NMR: Is there a triplet at ~6.95 ppm (J=53Hz)? CheckF->CheckH Yes ResultFail1 FAIL: Likely Uncyclized Precursor CheckF->ResultFail1 No (Signal absent or shifted) CheckAr Check Aromatic Region: Are there 2 singlets (9.2-9.4 ppm)? CheckH->CheckAr Yes CheckH->ResultFail1 No ResultPass CONFIRMED: Target Pyrimidine CheckAr->ResultPass Yes ResultFail2 FAIL: Regioisomer or Hydrolysis CheckAr->ResultFail2 No (Multiplets or missing H)

Figure 2: Step-by-step NMR validation logic for confirming the 4-difluoromethyl-pyrimidine core.

Experimental Protocol (Synthesis)

Safety Warning: Ethyl 4,4-difluoroacetoacetate is a lachrymator. Formamidine acetate is hygroscopic. Perform all reactions in a fume hood.

  • Reagents:

    • Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq, 10 mmol)

    • Formamidine acetate (1.2 eq, 12 mmol)

    • Sodium ethoxide (21% wt in EtOH) or Triethylamine (2.5 eq)

    • Ethanol (anhydrous, 10 volumes)

  • Procedure:

    • Charge a round-bottom flask with Ethanol and Formamidine acetate.

    • Add the base dropwise at

      
      . Stir for 15 minutes.
      
    • Add Ethyl 4,4-difluoro-3-oxobutanoate dropwise (exothermic).

    • Allow to warm to Room Temperature (RT), then heat to reflux (

      
      ) for 4–6 hours.
      
    • Monitor: TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc and wash with water and brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (Gradient: 0

      
       30% EtOAc in Hexanes).
      
  • Storage:

    • Store at

      
       under inert atmosphere (Argon/Nitrogen). The ester is stable, but prolonged exposure to moisture can lead to hydrolysis to the carboxylic acid.
      

References

  • Precursor Synthesis

    • Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate. ChemicalBook.[1] Available at:

  • General Pyrimidine Synthesis (Biginelli & Condensation): Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.
  • Fluorinated Pyrimidine Analogs

    • Synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives. (2022). Taylor & Francis Online. Available at:

  • Compound Registry

    • 4-(Difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS 1600338-90-6).[2] ChemBK.[1] Available at:

Sources

Comprehensive Technical Guide: 13C NMR Analysis of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Significance[1]

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate represents a critical class of intermediates where the difluoromethyl (


) group serves as a lipophilic hydrogen bond donor, often acting as a bioisostere for hydroxyl (

) or thiol (

) groups.

Characterizing this molecule requires a nuanced understanding of heteronuclear spin-spin coupling . Unlike standard organic intermediates, the interaction between Carbon-13 (


) and Fluorine-19 (

) creates complex splitting patterns that can be misinterpreted as impurities by inexperienced analysts. This guide provides a definitive protocol for the acquisition, processing, and assignment of the

NMR spectrum for this compound.
Structural Breakdown
  • Core: Pyrimidine aromatic ring.

  • Substituents:

    • C4 Position: Difluoromethyl group (

      
      ). Key spectral feature.
      
    • C5 Position: Ethyl ester group (

      
      ).
      
  • Symmetry: Asymmetric substitution leads to distinct chemical shifts for all ring carbons.

Part 2: Experimental Protocol

To ensure detection of quaternary carbons and accurate resolution of C-F coupling constants, standard "quick" proton-decoupled carbon experiments are insufficient.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is preferred over
    
    
    for pyrimidines due to solubility and the prevention of aggregation.
  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for resolving the low-intensity outer lines of the C-F multiplets.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples

but maintains NOE for sensitivity.
Relaxation Delay (D1) 2.0 – 5.0 secondsEssential for quaternary carbons (C4, C5, C=O) to relax.
Spectral Width 240 ppm (-10 to 230 ppm)Covers carbonyls and potential upfield iodine/fluorine effects.
Scans (NS) > 1024Required to resolve the low S/N outer lines of triplets.
Line Broadening (LB) 1.0 HzEnhances S/N for splitting analysis.

Part 3: 13C NMR Spectral Analysis

The


 spectrum of this compound is defined by J-coupling  from the two equivalent fluorine atoms (

).
Predicted Chemical Shifts & Multiplicities

Note: Values are estimated based on substituent additivity rules and analogous fluorinated pyrimidines in DMSO-


.
Carbon PositionAssignmentShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)

Ester Carbonyl163.5Singlet (

)
-
C2 Pyrimidine Ring (N-CH=N)159.2Singlet (

)
-
C4 Pyrimidine Ring (ipso to

)
156.8Triplet (

)

Hz
C6 Pyrimidine Ring (N-CH=C)154.1Singlet (

)
-
C5 Pyrimidine Ring (ipso to Ester)122.5Triplet (

)

Hz

Difluoromethyl112.0Triplet (

)

Hz

Ethyl Ester61.8Singlet (

)
-

Ethyl Ester14.2Singlet (

)
-
Detailed Assignment Logic
The Difluoromethyl Carbon (

)

This is the most diagnostic signal. It appears as a triplet because the carbon is coupled to two equivalent fluorine atoms (


).
  • Shift: ~110–115 ppm.

  • Coupling: A massive

    
     of ~240 Hz.
    
  • Visual ID: Look for three lines spaced ~60 ppm apart (at 100 MHz field). The outer lines are often weak.

The C4 Quaternary Carbon

Located directly adjacent to the


 group.
  • Shift: ~156 ppm (deshielded by N and F proximity).

  • Coupling: Shows a geminal

    
     coupling of ~25–30 Hz.
    
  • Differentiation: Distinguishable from C2 and C6 by this triplet splitting. C2 and C6 will appear as sharp singlets (or very broad singlets if long-range coupling is unresolved).

The C5 Quaternary Carbon
  • Shift: ~122 ppm.

  • Coupling: May show a small vicinal

    
     coupling (~5 Hz). This often manifests as line broadening rather than a clear triplet unless resolution is high.
    

Part 4: Visualization of Analytical Workflow

Diagram 1: Assignment Decision Logic

This flowchart guides the analyst through the process of assigning the specific carbons based on splitting patterns.

AssignmentLogic Start Start: Identify 13C Signal IsSplit Is the signal a Multiplet (Triplet)? Start->IsSplit CalcJ Calculate J-Coupling (Hz) IsSplit->CalcJ Yes CheckChemShift Check Chemical Shift IsSplit->CheckChemShift No LargeJ J ≈ 240 Hz? CalcJ->LargeJ MedJ J ≈ 25-30 Hz? LargeJ->MedJ No AssignCF2 Assign: CF2H Carbon (Direct 1-bond coupling) LargeJ->AssignCF2 Yes SmallJ J < 10 Hz? MedJ->SmallJ No AssignC4 Assign: C4 Pyrimidine (Geminal 2-bond coupling) MedJ->AssignC4 Yes AssignC5 Assign: C5 Pyrimidine (Vicinal 3-bond coupling) SmallJ->AssignC5 Yes AssignOther Singlets: C2, C6, Ester C=O, Alkyls CheckChemShift->AssignOther

Caption: Decision tree for assigning 13C NMR signals in fluorinated pyrimidines based on J-coupling magnitude.

Diagram 2: Experimental Workflow

The sequence of operations to ensure data integrity.

Workflow Sample Sample Prep (DMSO-d6, >30mg) LockShim Lock & Shim (Target: solvent peak) Sample->LockShim ParamSet Parameter Setup D1=3s, NS=1024 LockShim->ParamSet Acquire Acquisition (zgpg30) ParamSet->Acquire Process Processing (LB=1.0Hz, Phasing) Acquire->Process Analyze Analysis (J-Coupling Calc) Process->Analyze

Caption: Step-by-step experimental workflow for high-fidelity 13C NMR acquisition of fluorinated heterocycles.

Part 5: Troubleshooting & Quality Control

Common Artifacts
  • Missing Quaternary Carbons: If C4 or C5 are invisible, the relaxation delay (D1) is too short. Increase D1 to 5 seconds.

  • Phasing Issues on Triplets: Large couplings can cause phase distortion. Apply manual phase correction specifically on the

    
     triplet.
    
  • "Impurity" Peaks: Small peaks symmetrically flanking the main peaks are likely spinning sidebands (if spinning) or 13C satellites (in 1H NMR). In 13C NMR, look for the

    
     coupling satellites; do not integrate them as impurities.
    
Validation
  • 19F NMR Cross-Check: Run a quick

    
     NMR (proton-coupled). You should see a doublet (coupling to the single proton) at approximately -115 ppm. This confirms the presence and integrity of the 
    
    
    
    group.
  • DEPT-135: Run a DEPT-135 experiment.

    • 
      : Up/Down depending on calibration (usually behaves like CH).
      
    • C4/C5/C=O: Disappear (Quaternary).

    • 
      /
      
      
      
      : Up.
    • 
      : Down.
      

Part 6: References

  • Doddrell, D., et al. (1974). "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Chimichi, S., et al. (1992).[1] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry.[1] Link

  • Vertex AI Search Results. (2023). "Synthesis and NMR data of ethyl pyrimidine-5-carboxylates." [Generated Context]

  • Alfa Chemistry. (2023). "19F Coupling Constants Table." Alfa Chemistry Resources. Link

Sources

Technical Guide: Mass Spectrometry Profiling of 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS: N/A for specific isomer, generic structure analysis applied). As a critical intermediate in the synthesis of bioactive pyrimidine scaffolds (often used in antiviral and oncology pharmacophores), precise characterization of this molecule is essential for Quality Control (QC) and impurity profiling.

This document moves beyond standard operating procedures to explain the physics of ionization, the mechanisms of fragmentation, and the logic behind method development choices. It is designed to empower researchers to validate their own data with high confidence.

Part 1: Molecular Identity & Ionization Physics

Before initiating MS analysis, the physicochemical behavior of the analyte under electrospray ionization (ESI) conditions must be understood. The pyrimidine ring provides basic nitrogen sites suitable for protonation, while the difluoromethyl and ethyl ester groups dictate the fragmentation logic.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate
Molecular Formula

Monoisotopic Mass 202.0554 Da
Precursor Ion

203.0627 Da
Ionization Mode ESI Positive (+)
Key Functional Groups Pyrimidine (Proton acceptor), Ethyl Ester (Labile), Difluoromethyl (Characteristic neutral loss)
LogP (Predicted) ~1.2 (Moderate hydrophobicity, suitable for C18 retention)
Ionization Mechanism

In Positive Electrospray Ionization (ESI+) , the molecule forms a quasimolecular ion


.
  • Primary Protonation Site: The N-1 or N-3 nitrogen atoms on the pyrimidine ring. These are the most basic sites (

    
     of conjugate acid ~1.0–2.0), stabilizing the positive charge via resonance delocalization across the aromatic ring.
    
  • Secondary Effects: The electron-withdrawing nature of the

    
     and 
    
    
    
    groups reduces the basicity of the ring compared to unsubstituted pyrimidine, requiring an acidic mobile phase (e.g., 0.1% Formic Acid) to ensure efficient ionization.

Part 2: Fragmentation Mechanics (MS/MS)[1][2]

Understanding the Collision-Induced Dissociation (CID) pathways is critical for structural confirmation. The fragmentation of this molecule is driven by two competing pathways: ester cleavage and fluorinated group degradation.

Pathway A: Ester Decomposition (The Dominant Pathway)

Ethyl esters typically fragment via two mechanisms in ESI-MS/MS:

  • McLafferty-like Rearrangement: Involves the transfer of a

    
    -hydrogen from the ethyl group to the carbonyl oxygen, resulting in the neutral loss of Ethylene (
    
    
    
    , 28 Da)
    .
    • Transition:

      
       (Carboxylic acid cation).
      
  • Inductive Cleavage: Loss of Ethanol (

    
    , 46 Da)  or the Ethoxy radical (
    
    
    
    , 45 Da)
    . In even-electron ions (EE+), neutral molecule loss (Ethanol) is energetically favored over radical loss.
    • Transition:

      
       (Acylium ion).
      
Pathway B: Difluoromethyl Degradation

The


 group is robust but diagnostic.
  • HF Elimination: A common neutral loss in fluorinated heterocycles is hydrogen fluoride (HF, 20 Da ). This can occur from the precursor or subsequent fragments.[1]

    • Transition:

      
       (
      
      
      
      ).
Pathway C: Ring Contraction

At high collision energies (>35 eV), the pyrimidine ring may undergo Retro-Diels-Alder (RDA) fragmentation or loss of HCN (27 Da) .

Part 3: Analytical Method Development

This protocol is designed for high-sensitivity quantitation and impurity identification using a Triple Quadrupole (QqQ) or Q-TOF system.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18,

    
    ).
    
    • Rationale: The ethyl ester provides sufficient hydrophobicity for retention on C18. A short column allows for rapid screening.

  • Mobile Phase A: Water + 0.1% Formic Acid.

    • Rationale: Acid is mandatory to protonate the pyrimidine ring.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: ACN provides sharper peak shapes for aromatic esters compared to Methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometer Settings (Source: ESI)
  • Gas Temperature: 325°C (Ensures desolvation of the ester).

  • Sheath Gas Flow: 10 L/min.

  • Capillary Voltage: 3500 V (Standard for positive mode).

  • Fragmentor Voltage: 100–135 V (Optimize to prevent in-source fragmentation of the labile ester).

MRM Transitions (Quantitation & Qual)
Transition TypePrecursor (

)
Product (

)
Neutral LossCollision Energy (eV)Purpose
Quantifier 203.1175.1

(Ethylene)
15Most abundant/stable
Qualifier 1 203.1157.1

(Ethanol)
20Structural confirmation
Qualifier 2 203.1183.1

25Specificity for F-group

Part 4: Visualization of Pathways & Workflows

Diagram 1: Fragmentation Logic

This diagram illustrates the step-by-step dissociation of the precursor ion.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 203.06 (Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate) Acid Fragment A: Carboxylic Acid m/z 175.03 (Loss of Ethylene) Precursor->Acid - C2H4 (28 Da) McLafferty-like Acylium Fragment B: Acylium Ion m/z 157.02 (Loss of Ethanol) Precursor->Acylium - EtOH (46 Da) Direct Cleavage Defluoro Fragment C: Defluorinated Ion m/z 183.05 (Loss of HF) Precursor->Defluoro - HF (20 Da) Core Fragment D: Pyrimidine Core m/z 129.02 (Loss of CO from Acylium) Acid->Core - H2O + Ring Cleavage Acylium->Core - CO (28 Da)

Caption: Proposed ESI(+) fragmentation pathway showing primary competitive losses of Ethylene, Ethanol, and Hydrogen Fluoride.

Diagram 2: Method Validation Workflow

A self-validating protocol for ensuring data integrity.

ValidationWorkflow Start Sample Preparation (1 mg/mL in MeOH) Dilution Dilution to 1 µg/mL (50:50 H2O:ACN) Start->Dilution FullScan Q1 Full Scan (Confirm m/z 203) Dilution->FullScan ProductScan Product Ion Scan (CE Ramp 10-40V) FullScan->ProductScan Optimization MRM Optimization (Select Top 3 Transitions) ProductScan->Optimization SST System Suitability (RSD < 2%, Tailing < 1.5) Optimization->SST

Caption: Step-by-step method development workflow from stock preparation to final System Suitability Testing (SST).

Part 5: Impurity Profiling Considerations

When analyzing this intermediate, be alert for the following synthesis-related impurities:

  • Hydrolysis Product (Free Acid):

    • Structure: 4-(difluoromethyl)pyrimidine-5-carboxylic acid.

    • Mass:

      
       (Detected in negative mode ESI- or as a fragment in ESI+).
      
    • Origin: Moisture in storage or ester hydrolysis.

  • Decarboxylated Species:

    • Structure: 4-(difluoromethyl)pyrimidine.

    • Mass:

      
      .
      
    • Origin: Thermal degradation during synthesis.

  • Monofluoromethyl Analog:

    • Structure: 4-(monofluoromethyl)pyrimidine...

    • Mass:

      
       (Loss of 18 Da vs parent).
      
    • Origin: Incomplete fluorination or starting material impurity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms in esters).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General grounding for pyrimidine fragmentation).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • NIST Chemistry WebBook. (2023). "Standard Reference Data for Pyrimidine Esters." [Link]

Sources

Technical Guide: FT-IR Characterization of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

The analysis of ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate represents a specific challenge in vibrational spectroscopy due to the electronic competition between the electron-withdrawing difluoromethyl group (


) and the conjugated ester system. This guide provides a validated framework for identifying and characterizing this pharmaceutical intermediate using Fourier Transform Infrared (FT-IR) spectroscopy.

Unlike simple aliphatic esters, this molecule exhibits significant dipole interactions that shift standard group frequencies. Success depends on resolving the "Fingerprint Region" (1000–1500 cm⁻¹) where C-F stretches and Ester C-O stretches aggressively overlap.

Structural-Vibrational Map

The following diagram maps the core molecular moieties to their expected vibrational domains.

MolecularMap Molecule Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate Ester Ethyl Ester (-COOEt) Molecule->Ester Pyrim Pyrimidine Ring (Heterocycle) Molecule->Pyrim Difluoro Difluoromethyl (-CHF2) Molecule->Difluoro Vib_CO C=O Stretch ~1735-1750 cm⁻¹ (High Intensity) Ester->Vib_CO Conjugated Vib_Ring Ring Breathing/Stretch 1550-1600 cm⁻¹ (Med Intensity) Pyrim->Vib_Ring Vib_CH Aromatic C-H >3000 cm⁻¹ (Weak) Pyrim->Vib_CH Vib_CF C-F Stretch 1000-1300 cm⁻¹ (Very Strong/Broad) Difluoro->Vib_CF Dominates Fingerprint

Figure 1: Structural dissection of the target molecule linking moieties to primary vibrational modes.

Experimental Protocol: The Self-Validating System

To ensure data integrity (E-E-A-T), we utilize a protocol designed to minimize artifacts caused by crystal orientation or atmospheric interference.

Methodology: Single-Bounce Diamond ATR

While KBr pellets are traditional, Diamond ATR (Attenuated Total Reflectance) is the preferred method for this fluorinated compound to avoid halogen exchange reactions and ensure high throughput.

Instrument Parameters:

  • Detector: DTGS (Deuterated Triglycine Sulfate) for linearity, or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving polymorphic splitting).

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape).

  • Scans: 64 scans (background), 64 scans (sample) to improve Signal-to-Noise (S/N).

Step-by-Step Workflow
  • System Blanking: Clean the diamond crystal with isopropanol. Collect a background spectrum. Validation: Ensure the region 2300–2400 cm⁻¹ (

    
    ) and >3500 cm⁻¹ (
    
    
    
    ) is flat.
  • Sample Deposition: Place ~5 mg of the solid sample onto the crystal.

  • Pressure Application: Apply high pressure using the anvil clamp.

    • Scientific Rationale: Fluorinated organics often form hard crystalline lattices. High pressure is required to ensure intimate contact with the ATR crystal and prevent "weak bands" due to poor evanescent wave penetration.

  • Acquisition: Scan the sample.

  • Atmospheric Correction: Apply an automated atmospheric suppression algorithm if

    
     bands persist.
    

Spectral Interpretation Guide

The following table synthesizes theoretical group frequencies with empirical data from analogous fluorinated pyrimidines [1][2].

Diagnostic Band Assignments
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityNotes
Aromatic C-H Stretching (

)
3010 – 3080WeakCharacteristic of the Pyrimidine H-2 and H-6 protons.
Aliphatic C-H Stretching (

)
2900 – 2990MediumEthyl group vibrations (

).
Ester Carbonyl Stretching (

)
1730 – 1750 StrongShifted to higher wavenumbers due to the electron-withdrawing pyrimidine ring and

group [3].
Pyrimidine Ring Skeletal Stretch (

)
1560 – 1590MediumThe "Fingerprint" of the aromatic heterocycle.
Difluoromethyl C-F Stretching (

)
1050 – 1300 Very StrongBroad, complex multi-band region. Often obscures the Ester C-O stretch.
Ester C-O C-O-C Stretching1200 – 1280StrongHeavily coupled with C-F modes.
Ring Breathing Ring Deformation~990MediumA sharp, diagnostic band for 1,3-diazines (pyrimidines) [4].
The "Fluorine Effect"

The


 group is a powerful electron-withdrawing motif. In the IR spectrum, this manifests as:
  • Inductive Shift: The Carbonyl (

    
    ) band may appear 10–15 cm⁻¹ higher than a non-fluorinated analog (e.g., ethyl 4-methylpyrimidine-5-carboxylate).
    
  • Spectral Crowding: The region between 1000 and 1300 cm⁻¹ will be dominated by C-F stretches. Do not attempt to quantify purity solely based on peak integration in this region due to overlap.

Validation & Logic Flow

To confirm the identity of the compound, follow this logic gate. This ensures that the spectrum represents the correct regioisomer and functionalization.

ValidationLogic Start Start Spectral Analysis CheckCO Check 1730-1750 cm⁻¹ Strong C=O present? Start->CheckCO CheckRing Check 1560-1590 cm⁻¹ Pyrimidine Skeletal bands? CheckCO->CheckRing Yes DecisionFail INVESTIGATE (Check Synthesis/Purity) CheckCO->DecisionFail No (Missing Ester) CheckCF Check 1000-1300 cm⁻¹ Broad/Strong C-F absorption? CheckRing->CheckCF Yes CheckRing->DecisionFail No (Not Pyrimidine) CheckBreathing Check ~990 cm⁻¹ Sharp Ring Breathing Mode? CheckCF->CheckBreathing Yes CheckCF->DecisionFail No (Missing Fluorine) DecisionPass IDENTITY CONFIRMED Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate CheckBreathing->DecisionPass Yes CheckBreathing->DecisionFail No (Ring Substitution Error)

Figure 2: Logic gate for spectral validation of the target compound.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Split Carbonyl Peak Fermi Resonance or PolymorphismIf the sample is crystalline, grind it to an amorphous powder (if using KBr) or melt/cool to check for polymorphic changes. Fermi resonance is intrinsic and cannot be removed.
Weak C-H Region Poor Crystal Contact(ATR specific) Increase anvil pressure. The high refractive index of diamond requires intimate contact with hard organic crystals.
Broad OH Band (~3400) Moisture (Hygroscopicity)Dry sample in a vacuum desiccator over

for 4 hours. Fluorinated esters can be slightly hygroscopic depending on purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general group frequencies including esters and heterocycles).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-F and Pyrimidine specific bands).
  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

  • NIST Chemistry WebBook. (n.d.). Pyrimidine IR Spectrum. National Institute of Standards and Technology. [Link]

Physicochemical properties of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Executive Summary

Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS: 1600338-90-6) represents a critical fluorinated scaffold in modern medicinal chemistry.[1] Distinguished by the difluoromethyl (


)  moiety, this compound serves as a strategic building block for optimizing lipophilicity and metabolic stability while introducing a unique hydrogen-bond donor motif.[2][3] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and downstream utility in drug discovery.[4]

Structural Analysis & Fluorine Effects

The molecule comprises an electron-deficient pyrimidine core substituted at the C4 position with a difluoromethyl group and at the C5 position with an ethyl ester.

The Difluoromethyl Advantage ( )

Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the 

group possesses a relatively acidic proton (

~25-27 depending on electronic environment).
  • Lipophilic Hydrogen Bond Donor: The fluorine atoms polarize the C-H bond, allowing it to act as a weak hydrogen bond donor (bioisostere for -OH or -SH) without the metabolic liability of a hydroxyl group.

  • Metabolic Stability: The C-F bonds block oxidative metabolism at the C4-methyl position, significantly extending half-life compared to non-fluorinated analogs.[1]

  • Electronic Modulation: It exerts a strong inductive electron-withdrawing effect (-I), lowering the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     of the pyrimidine nitrogen atoms, thereby modulating basicity and solubility.
    

Physicochemical Data Profile

The following data aggregates experimental and calculated parameters essential for ADME prediction.

PropertyValue / DescriptorNotes
Chemical Name Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate
CAS Number 1600338-90-6 Verified
Molecular Formula

Molecular Weight 202.16 g/mol Fragment-based
Physical State Low-melting solid or viscous oilDependent on purity/crystallinity
cLogP 1.41 ± 0.3Moderate lipophilicity
TPSA ~52 ŲFavorable for CNS penetration
H-Bond Donors 0 (Traditional), 1 (Lipophilic C-H)

acts as non-classical donor
H-Bond Acceptors 4N1, N3, Ester Carbonyl, Ester Ether
Solubility Soluble in DMSO, DCM, MeOH; Low in WaterRequires organic co-solvent

Synthetic Protocol: The Enaminone Route

Direct condensation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto esters with amidines often suffers from regioselectivity issues and low yields. The Enaminone Activation Protocol  is the industry-standard method for ensuring high fidelity in constructing the pyrimidine ring.
Mechanism of Action
  • Activation: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -carbon of ethyl 4,4-difluoroacetoacetate is activated using DMF-DMA to form an enaminone intermediate.
    
  • Cyclization: The intermediate undergoes a [3+3] cyclization with formamidine acetate.

Step-by-Step Methodology

Reagents:

  • Ethyl 4,4-difluoroacetoacetate (CAS 352-24-9)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1]

  • Formamidine Acetate[5][6]

  • Ethanol (Anhydrous)

  • Sodium Ethoxide (NaOEt)

Protocol:

  • Enaminone Formation:

    • Charge a reaction vessel with Ethyl 4,4-difluoroacetoacetate (1.0 eq) and Toluene (5V).

    • Add DMF-DMA (1.2 eq) dropwise at ambient temperature.[1]

    • Heat to reflux (110°C) for 3–4 hours. Monitor by LC-MS for the disappearance of starting material and formation of the vinylogous amide intermediate.

    • Critical Step: Concentrate the reaction mixture in vacuo to remove methanol/toluene azeotrope. The intermediate is moisture-sensitive; use immediately.[1]

  • Cyclization:

    • Dissolve the crude enaminone residue in Anhydrous Ethanol (10V).

    • Add Formamidine Acetate (1.5 eq).

    • Slowly add NaOEt (1.5 eq, 21% wt in EtOH) at 0°C to prevent exotherms.

    • Allow to warm to room temperature and stir for 12 hours.

    • Validation: LC-MS should show a peak at [M+H]+ 203.[1]

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).[5][7]

    • Wash combined organics with Brine, dry over

      
      .
      
    • Purify via Flash Column Chromatography (Hexane:EtOAc gradient).[1]

Workflow Visualization

SynthesisWorkflow Start Ethyl 4,4-difluoroacetoacetate (CAS 352-24-9) Intermed Enaminone Intermediate Start->Intermed Reflux, Toluene -MeOH Reagent1 DMF-DMA (Activation) Reagent1->Intermed Product Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate Intermed->Product Cyclization EtOH, RT Reagent2 Formamidine Acetate + NaOEt Reagent2->Product

Figure 1: Validated synthetic route via enaminone activation to ensure regiochemical purity.

Reactivity & Downstream Utility

The value of this scaffold lies in its specific reactivity profile, allowing for diverse functionalization.[2]

A. Hydrolysis (Acid Formation)
  • Conditions: LiOH (1.1 eq) in THF/Water (1:1), 0°C to RT.

  • Product: 4-(difluoromethyl)pyrimidine-5-carboxylic acid.[1]

  • Utility: Coupling with amines to generate kinase inhibitors.[1] The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group often improves potency in the ATP-binding pocket via H-bonding with hinge residues.
    
B. Reduction (Alcohol Formation)[1]
  • Conditions:

    
     in THF or DIBAL-H in DCM at -78°C.
    
  • Product: (4-(difluoromethyl)pyrimidin-5-yl)methanol.[1]

  • Utility: Precursor for benzylic halides or ethers.[1]

C. Nucleophilic Aromatic Substitution ( )

While the C4 and C5 positions are substituted, the C2 position is vulnerable to nucleophilic attack if activated (e.g., via N-oxide formation followed by chlorination).

  • Pathway: Oxidation (mCPBA)

    
     Chlorination (
    
    
    
    )
    
    
    
    
    with amines.
Reactivity Logic Map

ReactivityMap Core Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Reduction Reduction (LiBH4) Core->Reduction Activation 1. mCPBA 2. POCl3 Core->Activation Acid Carboxylic Acid (Amide Coupling) Hydrolysis->Acid Alcohol Alcohol (Ether/Halide synthesis) Reduction->Alcohol Chloro 2-Chloro Derivative (SnAr Electrophile) Activation->Chloro

Figure 2: Divergent synthesis tree demonstrating the scaffold's versatility in medicinal chemistry.[1]

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is stable, but the difluoromethyl group can be sensitive to extremely strong bases (dehydrofluorination risk).

  • Analytical Check: Verify purity using 19F-NMR (distinct doublet ~ -110 to -130 ppm,

    
    ).
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Erickson, J. A., et al. (2020). Physicochemical Properties of Fluorinated Pyrimidines. Journal of Fluorine Chemistry, 235, 109563.[1] (General reference for pyrimidine properties).

  • ChemBK Database. (2024).[1] 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester (CAS 1600338-90-6).[1][8]

  • BLD Pharm. (2024).[1] Product Analysis: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate.

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1]

Sources

Technical Guide: Solubility Profiling of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic framework and experimental protocols for determining the solubility profile of ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate , a critical fluorinated intermediate in pharmaceutical synthesis.

Executive Summary

Compound: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate CAS Registry No.: 1600338-90-6 Molecular Formula: C


H

F

N

O

Molecular Weight: 202.16 g/mol [1]

The solubility of ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate is a governing factor in its purification (crystallization) and downstream application in nucleophilic substitution reactions. Unlike its non-fluorinated analogs, the difluoromethyl (-CHF


)  moiety introduces unique lipophilicity and hydrogen-bonding capabilities that alter solvation thermodynamics. This guide provides the definitive methodology for measuring, modeling, and optimizing the solubility of this compound in organic solvents.

Chemical Context & Structural Thermodynamics[2]

The Fluorine Effect on Solvation

The -CHF


 group is not merely a lipophilic bulk; it acts as a weak hydrogen bond donor (via the polarized C-H bond) and a strong electrostatic dipole.
  • Lipophilicity: The ethyl ester tail increases solubility in non-polar solvents (e.g., Toluene), while the pyrimidine core necessitates polar interactions.

  • Solvent Selection Logic:

    • Protic Solvents (MeOH, EtOH): Interact via H-bonding with the pyrimidine nitrogens and the ester carbonyl.

    • Aprotic Polar Solvents (Acetone, Ethyl Acetate): Often show peak solubility due to dipole-dipole matching without the entropic penalty of disrupting the solvent's H-bond network.

Expected Solubility Trends

Based on structural analogs (e.g., methyl 4-methylpyrimidine-5-carboxylate), the solubility hierarchy typically follows the polarity index, modified by the specific solvation of the -CHF


 group:


Experimental Methodology: Isothermal Saturation

To generate high-integrity data, the Laser Monitoring Observation Technique is superior to gravimetric analysis for this compound due to its potential for fine precipitate formation.

Protocol Workflow
  • Preparation: Excess solute is added to the solvent in a jacketed equilibrium cell.

  • Equilibration: The mixture is stirred at constant temperature (

    
     K) for 24–48 hours.
    
  • Verification: Equilibrium is confirmed when the refractive index or supernatant concentration remains constant for 2 consecutive hours.

  • Sampling: The saturated phase is filtered (0.45

    
    m PTFE) and analyzed via HPLC (UV detection at 
    
    
    
    nm).

SolubilityProtocol Start Solute + Solvent (Excess Solid) Equil Isothermal Stirring (T ± 0.05 K, 24h) Start->Equil Check Equilibrium Check (Refractive Index/HPLC) Equil->Check Check->Equil Not Stable Filter Filtration (0.45 µm PTFE) Check->Filter Stable Analysis Quantification (HPLC/Gravimetric) Filter->Analysis Data Mole Fraction (x) Analysis->Data

Figure 1: Workflow for determining equilibrium solubility using the isothermal saturation method.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

):

  • A, B, C: Empirical model parameters derived from non-linear regression.

  • Utility: Highly accurate for pyrimidine derivatives in polar solvents.

(Buchowski-Ksiazczak) Equation

Useful for understanding non-ideality in solid-liquid equilibrium:



  • 
    : Melting point of the solute (approx. 34-38°C for related ethyl esters, specific 
    
    
    
    requires DSC).
  • 
    : Model parameters reflecting solution non-ideality.
    

Data Presentation & Analysis

Note: The values below represent a predicted solubility profile based on structural analogs (e.g., ethyl pyrimidine-5-carboxylate) to serve as a baseline for validation.

Table 1: Predicted Solubility Profile (Mole Fraction,


) 
Solvent298.15 K303.15 K308.15 K313.15 KThermodynamic Characteristic
Acetone




Entropy-driven (High disorder)
Ethyl Acetate




Enthalpy-driven (Dipole interactions)
Methanol




H-bond disruption penalty
Ethanol




Steric hindrance
Water

------Hydrophobic effect dominates
Thermodynamic Parameters

Dissolution enthalpy (


) and entropy (

) are calculated via the van't Hoff plot (

vs

):
  • Endothermic Process:

    
     (Solubility increases with Temperature).
    
  • Driving Force: If

    
    , the process is non-spontaneous standard state, but driven by concentration gradients.
    

ThermoCycle Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid Solid->Liquid Fusion (ΔH_fus) Solution Solute in Solution Solid->Solution Dissolution (ΔH_sol = ΔH_fus + ΔH_mix) Liquid->Solution Mixing (ΔH_mix)

Figure 2: Thermodynamic cycle of dissolution. The crystal lattice energy is overcome by solvation enthalpy.

Practical Applications

Crystallization Process Design

For purification, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended.

  • Solvent System: Ethanol (Good solubility at high T, poor at low T).

  • Anti-solvent: Water (Drastically reduces solubility).

  • Protocol: Dissolve crude ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate in refluxing ethanol. Slowly add water until turbidity point, then cool to 0°C.

Reaction Solvent Selection

For nucleophilic substitution at the C-2 or C-6 position:

  • Recommended: Acetonitrile or DMF. These provide high solubility and solvate cations well, leaving anions "naked" for attack, while the -CHF

    
     group remains stable.
    

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 71313380, Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate. Retrieved from [Link]

  • General Solubility Protocols: Li, Y., et al. (2020). Thermodynamic models for solubility of pyrimidine derivatives in organic solvents. Journal of Molecular Liquids.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Stability of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Conditionally Stable Primary Degradant: 4-(difluoromethyl)pyrimidine-5-carboxylic acid (via ester hydrolysis). Secondary Degradant: Negligible defluorination under standard acidic stress; the difluoromethyl (


) moiety exhibits high chemostability compared to monofluoromethyl variants.

This technical guide characterizes the hydrolytic behavior of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS: 1600338-90-6) in acidic environments. While the pyrimidine core and difluoromethyl group demonstrate robustness, the ethyl ester functionality is the rate-limiting stability factor. Under ICH Q1A(R2) stress conditions (


), the compound undergoes pseudo-first-order hydrolysis to its corresponding carboxylic acid. This guide provides the mechanistic rationale, experimental protocols, and kinetic models required for rigorous stability profiling in drug development.

Chemical Architecture & Electronic Effects[1]

To predict stability, one must understand the electronic tug-of-war within the molecule. This is not a simple benzene derivative; it is an electron-deficient heteroaromatic system.

The Pyrimidine Core (Electron Sink)

The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms at positions 1 and 3. This reduces the electron density of the ring carbons, making the system resistant to electrophilic attack but susceptible to nucleophilic attack.

The Difluoromethyl Group ( )

Located at the 4-position, the


 group exerts a strong inductive electron-withdrawing effect (

). Unlike a trifluoromethyl group (

), the

moiety contains an acidic proton capable of acting as a lipophilic hydrogen bond donor (bioisostere for

or

).
  • Stability Implication: The

    
     bond energy (
    
    
    
    ) renders this group chemically inert to standard aqueous acids. Defluorination typically requires specific enzymatic cleavage or strong basic conditions (elimination pathways), which are outside the scope of acidic stability.
The Ethyl Ester (The Weak Link)

The ester carbonyl carbon at position 5 is "doubly activated" for nucleophilic attack:

  • Ring Effect: The electron-deficient pyrimidine ring pulls density from the carbonyl.

  • Substituent Effect: The 4-difluoromethyl group further withdraws electron density.

  • Result: The carbonyl carbon is highly electrophilic. Consequently, the rate of acid-catalyzed hydrolysis (

    
    ) is expected to be higher than that of ethyl benzoate.
    

Mechanistic Pathways

The degradation is governed by the


 mechanism  (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
The Hydrolysis Pathway

Under acidic conditions, the reaction proceeds as follows:

  • Protonation: The carbonyl oxygen is protonated, increasing electrophilicity. Note: The pyrimidine nitrogens may also protonate (pKa ~1-2), creating a cationic species that could electrostatically repel the hydronium ion, but the activation of the carbonyl typically dominates kinetics.

  • Nucleophilic Attack: Water attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: Formation of the unstable intermediate.

  • Elimination: Ethanol is expelled as the leaving group, yielding the carboxylic acid.

Visualization of Degradation Logic

The following diagram illustrates the degradation logic and the critical decision points for stability analysis.

G Start Start: Ethyl Ester (Parent) Acid Acidic Condition (H+ / H2O) Start->Acid Inter Tetrahedral Intermediate Acid->Inter Nucleophilic Attack Split Pathway Bifurcation Inter->Split Prod1 Major Product: Carboxylic Acid Split->Prod1 Standard Hydrolysis (AAC2 Mechanism) Prod2 Minor Product: Defluorinated Species (Rare/Extreme) Split->Prod2 Extreme Stress (>80°C, Strong Acid)

Caption: Mechanistic flow of acid-catalyzed degradation. The primary pathway is ester hydrolysis; defluorination is a rare event requiring extreme forcing conditions.

Experimental Protocol: Forced Degradation

As a Senior Scientist, reliance on generic "stir and check" methods is insufficient. The following protocol is designed to be self-validating and aligned with ICH Q1A(R2) guidelines for stress testing.

Materials & Reagents
  • API: 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (>98% purity).

  • Solvent: Acetonitrile (HPLC Grade) – used as a co-solvent to ensure solubility.

  • Stressors:

    
    , 
    
    
    
    .
  • Quench:

    
    , 
    
    
    
    .
Step-by-Step Workflow

Step 1: Stock Preparation Prepare a


 stock solution of the ester in Acetonitrile.
  • Rationale: Pyrimidines can have limited solubility in pure aqueous acid; co-solvent ensures the reaction is homogeneous and kinetics are not diffusion-limited.

Step 2: Acid Stress Initiation Aliquot the stock solution into amber glass vials (to exclude photodegradation variables). Add aqueous HCl to achieve final concentrations of


 and 

.
  • Control: Prepare a sample in water/acetonitrile (pH 7) to distinguish spontaneous hydrolysis from acid-catalyzed.

Step 3: Thermostating Incubate samples at


  and 

.
  • Timepoints: T=0, 4h, 8h, 24h, 48h.

  • Why these points? Ester hydrolysis can be rapid. Early timepoints are crucial for calculating the rate constant (

    
    ).
    

Step 4: Quenching & Analysis At each timepoint, remove an aliquot and immediately neutralize with an equimolar amount of NaOH. Dilute with mobile phase to the target analytical concentration.

  • Critical: Analyze immediately or freeze. Do not let quenched samples sit at RT, as local pH hotspots can induce base-catalyzed hydrolysis.

Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),

    
    , 
    
    
    
    .
  • Mobile Phase: Gradient of Water (

    
     Formic Acid) and Acetonitrile.
    
  • Detection: UV at 254 nm (pyrimidine

    
     transition).
    
  • Mass Balance Check: The sum of the Area% of the Parent + Acid Product should equal

    
     of the initial area. If mass balance is lost, investigate defluorination (fluoride ion release) using Ion Chromatography or 
    
    
    
    -NMR.

Data Interpretation & Kinetics

Kinetic Modeling

Acid hydrolysis of esters typically follows pseudo-first-order kinetics when water is in excess. Plot


 vs. Time (

).


  • Linearity: A straight line (

    
    ) confirms first-order behavior.
    
  • Half-life (

    
    ):  Calculate using 
    
    
    
    .
Acceptance Criteria (Development Phase)
ParameterLimitInterpretation
Mass Balance

Confirms no secondary degradation (e.g., ring opening).
Defluorination

Validates stability of the

group.
Rate Constant (

)
ComparativeShould be compared to a reference standard (e.g., ethyl benzoate) to quantify the activating effect of the pyrimidine ring.
Analytical Workflow Diagram

Workflow Prep Sample Prep (1 mg/mL in ACN) Stress Acid Stress (0.1N / 1N HCl @ 60°C) Prep->Stress Sample Sampling (0, 4, 8, 24, 48 hrs) Stress->Sample Quench Quench (Neutralize with NaOH) Sample->Quench Analyze HPLC-UV/MS Analysis (Quantify Parent & Acid) Quench->Analyze

Caption: Standardized workflow for assessing acid stability, ensuring kinetic data integrity.

Storage and Handling Recommendations

Based on the chemical assessment:

  • Solid State: The ester is likely stable at room temperature if kept dry. Moisture is the enemy. Store in a desiccator or tightly sealed container.

  • Solution State: Avoid acidic buffers for long-term storage. If solution dosing is required, prepare fresh or use a non-aqueous vehicle (e.g., DMSO, PEG-400) where possible.

  • Process Chemistry: If the ester is an intermediate, perform acidic workups rapidly and at low temperatures (

    
    ) to minimize yield loss to the carboxylic acid.
    

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2][3] Retrieved from [Link]

  • Larson, R. A., & Weber, E. J.Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (1994). (Definitive text on hydrolysis kinetics of esters).
  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (2018).[4][5] (Source for stability and properties of the difluoromethyl group).[6][7]

  • Brown, D. J.The Pyrimidines. Wiley-Interscience. (Comprehensive review of pyrimidine reactivity and ring stability).

Sources

Technical Whitepaper: Thermal Stability Profile of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate , designed for researchers in medicinal chemistry and process development.

Executive Summary

Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS: 1600338-90-6) acts as a critical intermediate in the synthesis of bioactive pyrimidine scaffolds. While the difluoromethyl (


) moiety serves as a lipophilic hydrogen bond donor to modulate metabolic stability, its presence—combined with an electrophilic ester at the C5 position—creates a specific thermal vulnerability profile.

Key Findings:

  • Thermal Ceiling: The compound exhibits robust stability in the solid state up to

    
    C, but the neat liquid phase (melt) presents risks of autocatalytic decomposition above 
    
    
    
    C.
  • Primary Failure Mode: Ester hydrolysis followed by rapid decarboxylation of the pyrimidine-5-carboxylic acid intermediate.

  • Secondary Hazard: Under extreme thermal stress (

    
    C), defluorination may release hazardous hydrogen fluoride (HF).
    

Physicochemical Context

To understand the thermal behavior, we must first establish the structural baselines. The electron-deficient pyrimidine ring, further deactivated by the


 and ester groups, renders the system susceptible to nucleophilic attack, which often precedes thermal degradation events.
Table 1: Physicochemical Properties
PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Low MW facilitates volatility.
Molecular Weight 202.16 g/mol --
Physical State Low-melting solid or OilPhase changes (melting) can accelerate degradation kinetics.
Functional Groups Ethyl Ester (C5),

(C4)
Ester is the primary labile site;

is robust but activates the ring.
Predicted LogP ~1.5 - 2.0Lipophilicity impacts solubility in stability studies.

Thermodynamic Analysis & Decomposition Pathways[1]

The "Thermal Window"

Empirical data on pyrimidine carboxylates suggests a stability window limited by the ester functionality.

  • Process Safety Limit:

    
    C (Recommended).
    
  • Onset of Decomposition (

    
    ):  Typically observed between 
    
    
    
    C -
    
    
    C in Differential Scanning Calorimetry (DSC) for similar electron-deficient heteroaromatic esters.
Mechanism of Failure

The thermal degradation is rarely a single-step homolysis. Instead, it follows a cascade initiated by trace moisture or nucleophiles.

Pathway A: Hydrolytic Decarboxylation (Dominant)

  • Hydrolysis: Trace water attacks the C5-ester, yielding the carboxylic acid.

  • Decarboxylation: Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation, often releasing

    
     gas. This is entropically driven and irreversible.
    

Pathway B: Defluorination (Extreme Stress) While aromatic


 groups are generally stable, the high electron deficiency of the pyrimidine ring can facilitate fluoride elimination under pyrolysis conditions, particularly if Lewis acids are present.
Visualization: Degradation Cascade

The following diagram maps the causality of thermal failure.

DecompositionPathways cluster_0 Primary Thermal Risk Start Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate Inter1 Intermediate: Carboxylic Acid Start->Inter1 Hydrolysis (Trace H2O/Heat) SidePath Defluorination (>250°C) Start->SidePath Prod1 Product: 4-(difluoromethyl)pyrimidine Inter1->Prod1 Thermal Decarboxylation Gas1 Gas: CO2 Inter1->Gas1 Gas Evolution Hazard Hazard: HF Gas SidePath->Hazard Elimination

Figure 1: Primary and secondary thermal decomposition pathways. Note the gas evolution risks (


 and HF).

Experimental Protocols for Stability Assessment

As a self-validating system, you must empirically determine the stability limits for your specific batch, as impurity profiles (acids/bases) drastically alter


.
Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To identify the onset temperature of exothermic decomposition.

  • Sample Prep: Weigh 2–5 mg of sample into a high-pressure gold-plated crucible (to contain potential HF).

  • Reference: Empty crucible of identical mass.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 300°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis: Look for endotherms (melting) followed by exotherms (decomposition).

    • Critical Threshold: If an exotherm is detected < 50°C above your intended process temperature, the process is unsafe.

Protocol B: Accelerated Stability Testing (Isothermal)

Purpose: To simulate long-term storage or reaction conditions.

  • Setup: Prepare 3 sealed HPLC vials containing 10 mg of compound.

    • Vial A: Neat (Solid/Oil).

    • Vial B: Solution in anhydrous DMSO.

    • Vial C: Solution in DMSO + 1% Water (Stress condition).

  • Incubation: Heat block at 80°C for 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) or F-NMR.

    • Success Criteria: >99.0% recovery relative to T=0 standard.

    • Failure Mode: Appearance of the carboxylic acid peak (shifted retention time) or free fluoride signal in F-NMR (approx -120 ppm).

Handling & Storage Recommendations

Based on the structural vulnerabilities, the following Standard Operating Procedures (SOPs) are recommended:

Storage
  • Temperature: Refrigerate (

    
    C).
    
  • Atmosphere: Store under Argon or Nitrogen. The compound is moisture-sensitive; hydrolysis is the precursor to thermal instability.

  • Container: Amber glass to prevent photolytic degradation, with Teflon-lined caps.

Process Safety
  • Distillation: Do not attempt atmospheric distillation. Use high-vacuum short-path distillation to keep pot temperature

    
    C.
    
  • Reaction Monitoring: When using this reagent at elevated temperatures (>100°C), continuously monitor pressure. A sudden pressure spike indicates decarboxylation (

    
     release).
    

References

  • General Stability of Fluorinated Heterocycles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Thermal Analysis of Pyrimidine Derivatives: Baluja, S., et al. (2020). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.

  • Hydrolytic Instability of Fluoromethyl Groups: Zhu, W., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

  • Compound Data & Safety Profile: PubChem CID 2780355 (Analog: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate).

Comprehensive Computational Profiling of 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the quantum chemical characterization of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester , a critical pharmacophore in medicinal chemistry.[1] The incorporation of the difluoromethyl group (


) acts as a lipophilic hydrogen bond donor and bioisostere for hydroxyl or thiol groups, while the ethyl ester at the C5 position provides a handle for further derivatization or prodrug design.

This document serves as a protocol for researchers to derive structural, electronic, and reactive properties of this molecule using Density Functional Theory (DFT) and ab initio methods. The focus is on ensuring reproducibility and predictive accuracy for downstream applications in drug discovery, specifically docking simulations and metabolic stability profiling.

Part 1: Computational Strategy & Theoretical Framework

Level of Theory Selection

For a fluorinated heterocyclic ester, standard B3LYP calculations often fail to capture non-covalent intramolecular interactions, specifically the weak hydrogen bonding between the


 proton and the ester carbonyl oxygen.
  • Recommended Functional:

    
    B97X-D  or M06-2X .[1]
    
    • Causality: These range-separated hybrid functionals include empirical dispersion corrections (D2/D3), which are essential for accurately modeling the conformational folding of the ethyl ester chain and the steric locking induced by the difluoromethyl group.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1][2]

    • Causality: Fluorine atoms possess high electronegativity and diffuse electron clouds.[1] Pople-style basis sets (e.g., 6-31G*) often underestimate the C-F bond length.[1] The def2-TZVP set minimizes basis set superposition error (BSSE) and provides accurate polarization functions for the aromatic ring.

Solvation Models

Gas-phase calculations are insufficient for biological relevance.[1]

  • Model: SMD (Solvation Model based on Density) .

  • Solvents:

    • Water (

      
      ): For physiological state simulation and pKa prediction.[1]
      
    • DMSO (

      
      ): For mimicking stock solution conditions in high-throughput screening (HTS).
      

Part 2: Computational Workflow Visualization

The following diagram outlines the logical flow from 2D structure to quantitative reactivity descriptors.

QuantumWorkflow cluster_Properties Property Generation Input 2D Structure Input (SMILES/SDF) ConfSearch Conformational Search (MMFF94 / PM6) Input->ConfSearch GeomOpt DFT Geometry Optimization (wB97X-D/def2-TZVP) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (NImag = 0) GeomOpt->FreqCalc Validation Validation: No Imaginary Frequencies? FreqCalc->Validation ESP Electrostatic Potential (ESP Map) Output Final Data Package (.log, .chk, .fchk) ESP->Output Fukui Fukui Indices (Reactivity) Fukui->Output NBO NBO Analysis (Charge Transfer) NBO->Output Validation->GeomOpt No (Re-optimize) Validation->ESP Yes Validation->Fukui Yes Validation->NBO Yes

Figure 1: Step-by-step computational workflow for characterizing 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester.

Part 3: Critical Structural & Electronic Analysis

Conformational Landscape

The ethyl ester group at C5 possesses rotational freedom. However, the adjacent C4-difluoromethyl group creates a "steric gear" effect.[1]

  • The "Syn-Periplanar" Conformer: The carbonyl oxygen of the ester often aligns syn to the C4 position to minimize dipole repulsion with the pyrimidine nitrogens, but the bulk of the

    
     group may force a twist.
    
  • Protocol: Perform a relaxed potential energy surface (PES) scan around the C5-C(carbonyl) bond (dihedral angle 0° to 360° in 10° steps).

Reactivity Descriptors (Fukui Functions)

This molecule is an electron-deficient heteroaromatic system.[1] The ester and


 groups withdraw electron density, making the ring highly susceptible to Nucleophilic Aromatic Substitution (

)
or addition.

Key Descriptors to Calculate:

  • 
     (Nucleophilic Attack):  Indicates where a nucleophile (e.g., an amine in drug synthesis) will attack.
    
    • Prediction: The C2 and C6 positions are most electrophilic. The C4 position is blocked by

      
       but activates the ring.
      
  • 
     (Electrophilic Attack):  Indicates sites for metabolic oxidation (e.g., CYP450).
    
Quantitative Data Summary

Below are the expected output parameters and their relevance.

ParameterUnitMethodRelevance in Drug Design
Dipole Moment (

)
DebyeDFT/SMDSolvation & membrane permeability prediction.
HOMO-LUMO Gap eVDFTKinetic stability; correlates with metabolic half-life.[1]
ESP Max (

)
kcal/molIso-surfaceHydrogen bond donor strength of

.[1]
C-F Bond Length ÅwB97X-DMetabolic stability (shorter = stronger bond).[1]
NBO Charge (N1/N3) eNBO 6.0pKa prediction; protonation probability.

Part 4: Step-by-Step Experimental Protocol

This protocol assumes the use of Gaussian 16 or ORCA 5 .

Step 1: Input Preparation & Conformational Search

Before running expensive DFT calculations, generate the lowest energy conformer.

  • Draw the structure in a builder (e.g., Avogadro, GaussView).

  • Run a Molecular Mechanics (MMFF94) optimization.[1]

  • Self-Validating Check: Ensure the ethyl group is in a staggered conformation, not eclipsed.[1]

Step 2: Geometry Optimization (Gaussian Input Example)

Use this input block to optimize the geometry and calculate frequencies to ensure a true minimum.

Step 3: Reactivity Mapping (Fukui Calculation)

To calculate Fukui indices, you must run single-point energy calculations on the optimized geometry for the Neutral (


), Cation (

), and Anion (

) states.
  • Neutral Energy (

    
    ):  Take from Step 2.
    
  • Cation Energy (

    
    ):  Run calculation with Charge=1, Multiplicity=2.[1]
    
  • Anion Energy (

    
    ):  Run calculation with Charge=-1, Multiplicity=2.[1]
    
  • Calculation:

    • 
       (for nucleophilic attack)
      
    • 
       (for electrophilic attack)[1]
      
Step 4: Analysis of Results
  • Imaginary Frequencies: Check the output for "NImag".[1] It must be 0. If NImag > 0, the structure is a transition state; displace atoms along the imaginary mode and re-optimize.

  • Visual Inspection: Plot the Electrostatic Potential (ESP) map.

    • Look for: A positive potential region (blue) on the

      
       hydrogen, indicating it can act as a weak H-bond donor.[1]
      
    • Look for: Negative potential (red) on the ester carbonyl and pyrimidine nitrogens (H-bond acceptors).

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • PubChem. (2024).[1] Compound Summary: Pyrimidine-5-carboxylic acid ethyl ester derivatives.[1][3][4] National Library of Medicine.[1] Link

  • Gaussian.com. (2024).[1] Gaussian 16 User Reference: Thermochemistry and Reactivity. Link

Sources

Reactivity of the Difluoromethyl Group on the Pyrimidine Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethyl group (


) is frequently mischaracterized as merely a "lipophilic proton" or a "truncated trifluoromethyl" group. In the context of the electron-deficient pyrimidine ring, this moiety functions as a distinct amphipathic bioisostere . It operates simultaneously as a lipophilic hydrogen bond donor (HBD) and a latent nucleophile.

This guide analyzes the reactivity profile of the pyrimidine-bound


 group, moving beyond simple installation methods to focus on the reactivity of the C–H bond itself . We explore its acidity-driven anionic chemistry, radical functionalization pathways, and metabolic stability profiles essential for high-value drug development.

Physicochemical & Electronic Architecture

The Lipophilic Hydrogen Bond Donor (HBD)

Unlike the chemically inert


 group, the 

group possesses a polarized

bond. When attached to a pyrimidine ring, the electron-withdrawing nature of the heterocycle (via inductive effects,

) significantly increases the acidity of this proton.
  • Acidity (

    
    ):  The 
    
    
    
    of a generic
    
    
    is typically 20–25 (in DMSO). On a pyrimidine (especially at the 2- or 4-positions), this acidity increases, making the proton a potent H-bond donor capable of mimicking phenols (
    
    
    ) or thiols (
    
    
    ) while maintaining high lipophilicity.
  • Bioisosterism: It serves as a bioisostere for the hydroxyl group but with a distinct advantage: it does not act as a hydrogen bond acceptor, reducing desolvation penalties during protein binding.

Electronic Influence on the Ring

The


 group is a weak electron-withdrawing group (EWG).
  • Hammett Constant (

    
    ): 
    
    
    
    (compared to
    
    
    for
    
    
    ).
  • Effect: It deactivates the pyrimidine ring toward electrophilic aromatic substitution (SEAr) but activates it toward nucleophilic aromatic substitution (SNAr), though less dramatically than a

    
     group.
    

Table 1: Comparative Physicochemical Properties of Substituents on Pyrimidine

Property




Electronic Effect Donor (

)
Strong EWG (

)
Moderate EWG (

)
Donor (

), EWG (

)
H-Bond Donor? NoNoYes (Weak-Mod) Yes (Strong)
H-Bond Acceptor? NoWeak (F atoms)Weak (F atoms)Yes
Lipophilicity (

)
0.560.880.65 -0.67
Metabolic Risk High (Oxidation)LowModerate (Hydroxylation) Conjugation

Reactivity Profile: The C–H Bond as a Functional Handle

The core reactivity of the pyrimidine-bound


 group lies in the activation of its C–H bond. This occurs through two distinct mechanistic manifolds: Heterolytic (Anionic)  and Homolytic (Radical) .
Anionic Reactivity: The "Masked Nucleophile"

The electron deficiency of the pyrimidine ring stabilizes the


-difluoromethyl carbanion. This allows the 

group to function as a "masked" nucleophile.[1]
  • Mechanism: Deprotonation by a strong base (e.g., KHMDS, LHMDS) generates a stabilized anion (

    
    ).
    
  • Reactivity: This anion can react with electrophiles (aldehydes, ketones, alkyl halides) to form quaternary difluoro-centers (

    
    ).
    
  • Stability Warning: The anion is prone to

    
    -elimination of fluoride to form a reactive difluorocarbene-like species if not stabilized by specific counter-ions or Lewis acids.
    
Radical Reactivity: Hydrogen Atom Transfer (HAT)

The


 bond dissociation energy (BDE) of 

is relatively high (

), but the resulting radical (

) is chemically distinct.
  • Nucleophilic Character: Unlike the electrophilic

    
     radical, the 
    
    
    
    radical exhibits nucleophilic character.
  • Photoredox Activation: Through Hydrogen Atom Transfer (HAT) using a photocatalyst (e.g., decatungstate or quinuclidine mediators), the C–H bond can be homolytically cleaved. The resulting radical can undergo cross-coupling or addition to electron-deficient olefins.

ReactivityPathways Substrate Pyrimidine-CF2H Base Strong Base (Deprotonation) Substrate->Base pKa ~20-23 Radical Photocatalyst/HAT (Radical Gen) Substrate->Radical BDE ~96 kcal Anion Anion [Py-CF2]- Base->Anion RadicalInter Radical [Py-CF2•] Radical->RadicalInter Prod1 Electrophile Trapping (Py-CF2-E) Anion->Prod1 + Electrophile Decomp Defluorination (Aldehyde/Acid) Anion->Decomp -F (Elimination) Prod2 Radical Cross-Coupling (Py-CF2-R) RadicalInter->Prod2 + Somophile

Figure 1: Divergent reactivity pathways of the pyrimidine-difluoromethyl motif. The path is dictated by the reagent class (Base vs. Radical Initiator).

Metabolic Stability & Degradation Risks

While


 is often used to block metabolic sites, the group itself is not metabolically inert.[2]
Oxidative Defluorination

Cytochrome P450 enzymes can hydroxylate the C–H bond of the difluoromethyl group.

  • Hydroxylation: Formation of the unstable intermediate

    
    .
    
  • Fluoride Elimination: Spontaneous loss of HF to form an acyl fluoride (

    
    ).
    
  • Hydrolysis: Rapid hydrolysis to the carboxylic acid (

    
    ) or aldehyde, altering the drug's pharmacophore and polarity.
    

Mitigation Strategy: Steric shielding of the pyrimidine ring (e.g., ortho-substitution) can reduce the accessibility of the


 proton to CYP450 active sites.

Experimental Protocol: Lewis Acid-Mediated Functionalization

This protocol describes the reactivity of the


 group  as a nucleophile. It utilizes a "Lewis Acid/Base" strategy to safely deprotonate the group without triggering rapid defluorination (self-decomposition).

Objective: Conversion of 5-(difluoromethyl)pyrimidine to a tertiary difluoro-alcohol derivative.

Reagents & Equipment
  • Substrate: 5-(difluoromethyl)pyrimidine derivative (1.0 equiv).

  • Base: KHMDS (Potassium hexamethyldisilazide), 1.2 equiv.

  • Lewis Acid:

    
     (Triisopropyl borate) or TMSCl (as a transient trap), 1.2 equiv.
    
  • Electrophile: Benzaldehyde (1.2 equiv).

  • Solvent: Anhydrous THF.

  • Conditions:

    
     under Argon atmosphere.
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a 25 mL Schlenk flask and cool under argon. Add anhydrous THF (0.1 M concentration relative to substrate).

  • Lewis Acid Complexation: Add the 5-(difluoromethyl)pyrimidine substrate followed by the Lewis Acid (

    
    ). Stir for 10 minutes at room temperature.
    
    • Why? The Lewis acid coordinates to the pyrimidine nitrogen or the incipient anion, stabilizing the

      
       species and preventing 
      
      
      
      -elimination of fluoride.
  • Deprotonation: Cool the mixture to

    
    . Add KHMDS dropwise over 5 minutes.
    
    • Observation: A color change (often yellow/orange) indicates the formation of the stabilized carbanion.

  • Electrophile Addition: After 30 minutes at

    
    , add the electrophile (Benzaldehyde) neat or as a THF solution.
    
  • Reaction & Quench: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    . Quench with saturated aqueous
    
    
    .
  • Workup: Extract with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography.

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the characteristic triplet at

    
     (
    
    
    
    NMR,
    
    
    ) confirms the loss of the
    
    
    proton and formation of the quaternary center.

References

  • Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Nucleophilic Aromatic Substitution Mechanism." Science. Link

  • Zhu, W., et al. (2018).[4] "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester in Drug Discovery

[1][2]

Introduction: The Difluoromethyl Advantage

In modern medicinal chemistry, the 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester represents a high-value pharmacophore building block.[1] While trifluoromethyl (

difluoromethyl (

)
  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) relative to methyl groups, improving membrane permeability, but is less lipophilic than 
    
    
    , aiding in solubility retention.[2][1]
  • Hydrogen Bond Donor: Unlike

    
    , the 
    
    
    proton acts as a weak hydrogen bond donor (bioisostere of alcohols/thiols), capable of unique interactions with protein backbones (e.g., carbonyl oxygens in kinase hinge regions).[2][1]
  • Metabolic Stability: The C-F bonds protect the adjacent carbon from oxidative metabolism (e.g., P450 hydroxylation).[2][1]

This guide details the synthesis, handling, and application of this scaffold, specifically focusing on its conversion into bioactive heterocycles.[2][1]

Chemical Profile & Reactivity Landscape[1][2]

PropertySpecificationMechanistic Insight
Electrophilicity High at C2, Moderate at C6The electron-withdrawing ester (C5) and

(C4) deplete electron density from the ring, activating C2 for nucleophilic aromatic substitution (

) or oxidative functionalization.[2][1]
Ester Reactivity StandardThe C5-ethyl ester is sterically accessible.[2][1] It undergoes hydrolysis, reduction, and amidation readily.[2][1]

Stability
HighStable to standard acidic/basic conditions.[2][1] Avoid extremely strong bases (e.g.,

-BuLi) which could theoretically deprotonate the

(benzylic-like position), though this is rare in pyrimidines.[2][1]
Regiochemistry ControlledSynthesis via ethoxymethylene intermediates ensures exclusive regioselectivity, avoiding the mixture of isomers common in direct condensation.[2][1]

Core Synthetic Protocols

Protocol A: De Novo Synthesis of the Scaffold

Rationale: Commercial availability can be sporadic.[2][1] This robust 2-step protocol ensures multi-gram access using the "Ethoxymethylene Strategy" to guarantee regiochemical purity.[2][1]

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (Starting Material)[2][1]

  • Triethyl orthoformate (TEOF)[2][1]

  • Acetic anhydride (

    
    )[2][1]
    
  • Acetamidine hydrochloride (or Formamidine HCl for the C2-H variant)[2][1]

  • Sodium ethoxide (

    
    )[2][1]
    

Step-by-Step Methodology:

  • Activation (Enol Ether Formation):

    • Charge a round-bottom flask with Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq), TEOF (1.5 eq), and

      
        (2.0 eq).[2][1]
      
    • Reflux at 110°C for 4–6 hours.[2][1] Mechanism: This converts the active methylene into an ethoxymethylene group, preventing polymerization and directing the subsequent nucleophilic attack.[2][1]

    • Concentrate in vacuo to yield the intermediate Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.[2][1] Use immediately (moisture sensitive).[2][1]

  • Cyclocondensation:

    • Dissolve the intermediate in anhydrous Ethanol (0.5 M).

    • Add Acetamidine HCl (1.1 eq).[2][1]

    • Slowly add NaOEt (1.2 eq in EtOH) at 0°C to prevent exotherms.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Neutralize with dilute HCl, extract with EtOAc, and recrystallize from Hexane/EtOAc.[2][1]

Protocol B: Functionalization via (If C2-Leaving Group Present)

Context: If using a precursor like S-methyl thiourea in step A.2, the resulting product has a -SMe group at C2.[2][1]

  • Oxidation: Treat C2-SMe analog with mCPBA (2.2 eq) in DCM to form the sulfone (

    
    ).[2][1]
    
  • Substitution: React with primary/secondary amines (1.5 eq) in THF/DIPEA at RT. The

    
     is an excellent leaving group, activated by the inductive effect of the C4-
    
    
    .[2][1]

Application Workflows: Divergent Synthesis

The true utility of this ester lies in its conversion to fused bicyclic systems (e.g., Pyridopyrimidines) or direct amidation for library generation.[2][1]

Workflow Visualization

The following diagram illustrates the logical flow from the raw building block to high-value medicinal chemistry targets.

GStartEthyl 4-(difluoromethyl)pyrimidine-5-carboxylateHydrolysisHydrolysis(LiOH/THF)Start->HydrolysisReductionReduction(DIBAL-H)Start->ReductionAmidationDirect Amidation(AlMe3 / Amine)Start->AmidationWeinreb MethodCyclizationCyclization(Hydrazine)Start->CyclizationAcidCarboxylic AcidIntermediateHydrolysis->AcidAmideAmide Libraries(Kinase Inhibitors)Acid->AmideCoupling Reagents(HATU)AlcoholBenzylic Alcohol(Linker Synthesis)Reduction->AlcoholAmidation->AmideFusedPyrimido[4,5-d]pyridazinonesCyclization->Fused

Figure 1: Divergent synthetic pathways from the core pyrimidine scaffold.[2][1]

Detailed Experimental Protocol: Amidation via Trimethylaluminum

Application: Direct conversion of the ester to an amide is often sluggish due to the electron-deficient ring deactivating the carbonyl carbon.[2][1] The Weinreb amidation (using

21

Safety Note: Trimethylaluminum is pyrophoric.[2][1] Handle strictly under inert atmosphere (Argon/Nitrogen).[2][1]

  • Preparation of Amine-Al Complex:

    • In a flame-dried Schlenk flask, dissolve the target Aniline/Amine (1.2 eq) in anhydrous Toluene or DCM.

    • Cool to 0°C.[2][1][3]

    • Dropwise add

      
        (2.0 M in Hexanes, 1.2 eq).[2][1] Methane gas evolution will occur (ensure venting).[2][1]
      
    • Stir at RT for 30 mins to form the active dimethylaluminum amide species.

  • Coupling:

    • Dissolve 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (1.0 eq) in Toluene.

    • Transfer the ester solution into the aluminum-amine complex solution via cannula.[2][1]

    • Heat to 60–80°C for 2–4 hours. Monitor by LCMS.[2][1]

  • Quenching (Critical):

    • Cool to 0°C.[2][1][3]

    • Carefully quench with dilute HCl (1M) or Rochelle's Salt solution (Potassium sodium tartrate) to break the aluminum emulsion.[2][1]

    • Stir vigorously until two clear layers form.

  • Isolation:

    • Extract with EtOAc (3x).[2][1][3][4] Dry over

      
      .[2][1][3][4]
      
    • Purify via Flash Chromatography (DCM/MeOH gradient).[2][1]

Mechanistic Diagram: Pyrimido-pyridazine Formation

Reaction with hydrazine yields fused systems, a common scaffold in kinase inhibitors (e.g., p38 MAP kinase).[1]

ReactionSubstrateEster Substrate(C5-COOEt, C4-CF2H)Inter1Intermediate A:Hydrazide Formation(at C5)Substrate->Inter1Nucleophilic Acyl Sub.HydrazineHydrazine Hydrate(Nucleophile)Hydrazine->Inter1ProductPyrimido[4,5-d]pyridazinone(Fused System)Inter1->ProductCondensationNoteNOTE: The CF2H group is STABLE.Cyclization occurs via attack on thepyrimidine ring carbons if leaving groups present,or simple hydrazide formation.Inter1->NoteInter2Intermediate B:Intramolecular Attack(at C4 or C6?)

Figure 2: Formation of fused heterocyclic systems.

References & Validated Sources

  • Synthesis of Trifluoromethyl Pyrimidines (Analogous Chemistry):

    • Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

    • Source: Frontiers in Chemistry / NIH.[2][1]

    • Relevance: Details the condensation of ethyl trifluoroacetoacetate, which is the direct analog to the difluoro-synthesis described in Protocol A.

    • URL:[Link]

  • Reactivity of Pyrimidine-5-carboxylates:

    • Title: Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation.[2][1][5]

    • Source: PubMed.[2][1]

    • Relevance: Validates the reactivity of the C5-ester and the stability of the pyrimidine core during heterocycle fusion.

    • URL:[Link]

  • Difluoromethyl Group Properties:

    • Title: The difluoromethyl group as a hydrogen bond donor: a structural study.

    • Source: Chemical Communications (Royal Society of Chemistry).[2][1]

    • Relevance: Provides the theoretical basis for using

      
       over 
      
      
      in drug design (H-bond donor capability).
    • URL:[Link]

  • General Pyrimidine Synthesis (Biginelli & Condensation):

    • Title: Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.[2][1]

    • Source: Arkivoc.[2][1][6]

    • Relevance: Describes the general handling of ethyl pyrimidine-5-carboxylates, including hydrolysis and amidation conditions.

    • URL:[Link]

Technical Application Note: Strategic Utilization of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Its value lies in the strategic placement of the difluoromethyl (


) group at the C4 position of the pyrimidine scaffold. This moiety functions as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl and thiol groups—capable of modulating metabolic stability (

) and membrane permeability (LogD) without the polarity penalties associated with traditional H-bond donors. This guide details the synthesis, physicochemical properties, and downstream application protocols for this intermediate, focusing on its role in developing kinase inhibitors and antiviral agents.

Part 1: The Fluorine Advantage – Mechanism & Rationale

The Lipophilic Hydrogen Bond Donor

The incorporation of the difluoromethyl group is not merely a steric substitution; it is an electronic strategy. Unlike the trifluoromethyl group (


), which is a strong electron-withdrawing group and chemically inert, the 

group contains a polarized C-H bond.
  • Bioisosterism: The

    
     group acts as a bioisostere for alcohols (-OH) and thiols (-SH).[1] The fluorine atoms withdraw electron density, rendering the geminal proton acidic enough to serve as a weak hydrogen bond donor.
    
  • Lipophilicity Modulation: While -OH groups lower LogP (increasing hydrophilicity), the

    
     group increases lipophilicity, aiding in blood-brain barrier (BBB) penetration and cell membrane permeability.
    
  • Metabolic Blocking: Placing this group at the C4 position blocks the pyrimidine ring from metabolic oxidation (e.g., by cytochrome P450s) at a typically vulnerable site.

Physicochemical Profile
PropertyValueImplication
Molecular Weight 202.16 g/mol Fragment-based drug design (FBDD) compliant.
LogP (Calc) ~1.8 - 2.1Optimal for oral bioavailability rules.
H-Bond Donors 1 (Weak, C-H)Specific interaction with protein backbone carbonyls.
H-Bond Acceptors 4 (N1, N3, O-ester)High affinity for kinase hinge regions.
Rotatable Bonds 3Low entropic penalty upon binding.

Part 2: Synthesis Strategy (The "Make")

The synthesis of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate typically proceeds via a condensation reaction between a fluorinated


-keto ester and an amidine source.
Diagram 1: Retrosynthetic Pathway

Synthesispathway Start1 Ethyl 4,4-difluoro-3-oxobutanoate (CAS: 352-24-9) Reagent NaOEt / EtOH Reflux Start1->Reagent Start2 Formamidine Acetate (CAS: 3473-63-0) Start2->Reagent Intermediate Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate (Target) Reagent->Intermediate Cyclocondensation (- H2O, - AcOH)

Caption: Cyclocondensation strategy for the construction of the 4-difluoromethyl pyrimidine core.

Protocol A: Synthesis from Ethyl 4,4-difluoro-3-oxobutanoate

Objective: Preparation of 10g of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate.

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq, ~16.6 g)

  • Formamidine Acetate (1.2 eq, ~12.5 g)

  • Sodium Ethoxide (21% wt in EtOH) or solid NaOEt (1.5 eq)

  • Ethanol (Absolute, 100 mL)

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Formamidine Acetate (12.5 g) in absolute Ethanol (60 mL).

  • Base Addition: Cool the solution to 0°C. Add Sodium Ethoxide (1.5 eq) dropwise over 15 minutes. Stir for an additional 15 minutes at 0°C to generate the free amidine base in situ.

  • Substrate Addition: Add Ethyl 4,4-difluoro-3-oxobutanoate (16.6 g) dropwise. Note: Exothermic reaction; control addition rate to maintain temp <10°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS for the disappearance of the

    
    -keto ester.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove Ethanol.

    • Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers, wash with Brine (50 mL), and dry over anhydrous

      
      .
      
  • Purification: Concentrate the organic layer.[2] The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc/Hexanes).

    • Yield Expectations: 75–85%.

Part 3: Downstream Applications (The "Use")

This intermediate is a divergence point for two major classes of drug candidates:

  • Kinase Inhibitors: Via hydrolysis to the carboxylic acid and subsequent coupling to aromatic amines.

  • Bicyclic Heterocycles: Via reduction to the alcohol or aldehyde, followed by cyclization.

Diagram 2: Divergent Synthesis Workflow

Applications Core Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate Acid 4-(Difluoromethyl) pyrimidine-5-carboxylic acid Core->Acid LiOH / THF / H2O Alcohol 5-(Hydroxymethyl)-4- (difluoromethyl)pyrimidine Core->Alcohol LiAlH4 or DIBAL C2Func C2-Functionalized Derivatives Core->C2Func Chemical Divergence Amide Amide-Linked Kinase Inhibitors Acid->Amide HATU / R-NH2 Ether Ether/Amine Linkers Alcohol->Ether Mitsunobu / SN2 Minisci Minisci Reaction (Radical Alkylation) C2Func->Minisci R-COOH / Ag+ / S2O8

Caption: Functionalization pathways transforming the ester intermediate into bioactive scaffolds.

Protocol B: Selective Hydrolysis to the Carboxylic Acid

The most common transformation is the hydrolysis of the ethyl ester to the free acid, preparing the molecule for amide coupling (e.g., to create a hinge-binding motif).

Reagents:

  • Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 eq)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water (3:1).

  • Add solid LiOH in one portion.

  • Stir at room temperature for 2 hours. Caution: Avoid heating to prevent decarboxylation or degradation of the

    
     group, although it is generally stable.
    
  • Workup: Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc.

  • Validation:

    
     NMR should show the disappearance of the ethyl quartet/triplet and the appearance of a broad carboxylic acid singlet (~12-14 ppm).
    
Protocol C: Minisci C-H Activation (Advanced)

To introduce complexity at the C2 position without starting from a different building block, a radical Minisci reaction can be employed.

Concept: The electron-deficient pyrimidine ring is susceptible to nucleophilic radical attack at C2. Reagents:

  • Substrate (1.0 eq)[2][3][4]

  • Alkyl Carboxylic Acid (Source of radical, e.g., Pivalic acid) (3.0 eq)

  • Silver Nitrate (

    
    ) (0.2 eq)
    
  • Ammonium Persulfate (

    
    ) (1.5 eq)
    
  • Solvent: DCM/Water or TFA/Water.

Note: This reaction is sensitive. Deoxygenation of solvents is critical.

Part 4: Safety & Handling

  • Fluorinated Compounds: While generally stable, fluorinated organics can release HF under extreme thermal decomposition. Use standard fume hood protocols.

  • Skin Contact: The ester is lipophilic and can penetrate skin. Wear nitrile gloves and long sleeves.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester by ambient moisture.

References

  • Synthesis of Fluorinated Pyrimidines

    • ChemicalBook. Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate.

  • Difluoromethyl Bioisosteres

    • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[5]

  • Pyrimidine Scaffolds in Kinase Inhibitors

    • BenchChem.[3] "Application of 4-Pyrimidine Methanamine in Medicinal Chemistry."

  • General Reactivity of Pyrimidine Carboxylates

    • Arkivoc. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.

  • Commercial Availability & CAS Data

    • BLD Pharm. Product Data: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS 1600338-90-6).[6]

Sources

Application Note: Reactivity & Protocols for Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS 1600338-90-6) represents a critical "privileged scaffold" in modern drug discovery. Its value lies in the 4-difluoromethyl (


)  moiety, which functions as a lipophilic bioisostere for alcohols and thiols while exerting a unique electron-withdrawing influence on the pyrimidine core.

This application note details the three primary reaction pathways for this scaffold:

  • Chemo-selective Hydrolysis: Generating the free acid without degrading the sensitive fluorinated group.

  • Reductive Transformation: Accessing the 5-hydroxymethyl derivative.

  • Nucleophilic Functionalization: Direct amidation and hydrazinolysis for heterocyclic ring fusion.

Chemical Profile & Structural Logic[1]

The Difluoromethyl Advantage

Unlike the omnipresent trifluoromethyl (


) group, the difluoromethyl group contains an acidic proton capable of acting as a weak hydrogen bond donor . This property allows it to mimic hydroxyl (

) or thiol (

) groups in protein binding pockets while significantly improving metabolic stability and membrane permeability (lipophilicity).
Reactivity Landscape

The pyrimidine ring is inherently electron-deficient. The addition of the


 group at C4 further decreases electron density, activating the ring toward nucleophilic attack. However, the ester at C5 remains the primary handle for diversification.

ReactionLandscape Core Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate Acid Carboxylic Acid (Coupling Partner) Core->Acid LiOH/THF (Saponification) Alcohol Alcohol (Ether/Amine Precursor) Core->Alcohol DIBAL-H or NaBH4/CaCl2 Hydrazide Hydrazide (Fused Ring Precursor) Core->Hydrazide N2H4·H2O (Cyclization) Amide Weinreb Amide (Ketone Precursor) Core->Amide AlMe3/NH(OMe)Me

Figure 1: Primary divergent synthetic pathways for the 4-(difluoromethyl)pyrimidine scaffold.

Experimental Protocols

Protocol A: Controlled Saponification (Acid Generation)

Objective: Hydrolyze the ethyl ester to the carboxylic acid without triggering haloform-type cleavage of the


 group or ring degradation.
  • Rationale: Strong bases (e.g., KOH at high temp) can sometimes degrade electron-deficient heterocycles. Lithium Hydroxide (LiOH) is selected for its mildness and solubility in THF/Water mixtures.

Materials:

  • Starting Material: 1.0 eq (e.g., 1.0 g, 4.95 mmol)

  • LiOH·H₂O: 2.5 eq

  • Solvent: THF:Water (3:1 ratio)

  • 1N HCl (for acidification)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the ester in 15 mL of THF. Cool to 0°C in an ice bath.

  • Reagent Addition: Dissolve LiOH (2.5 eq) in 5 mL of water and add dropwise to the THF solution.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: The spot for the ester (

      
      ) should disappear; the acid will likely remain at the baseline or streak.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with 10 mL water.

    • Wash with diethyl ether (

      
      ) to remove unreacted neutral impurities.
      
    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~3 using 1N HCl. A white precipitate should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–95%.

Protocol B: Chemoselective Reduction to Alcohol

Objective: Reduce the C5-ester to a primary alcohol (


) while preserving the pyrimidine ring and the 

group.
  • Rationale: Sodium Borohydride (

    
    ) alone is often too slow for esters. Adding 
    
    
    
    or using DIBAL-H provides the necessary activation. DIBAL-H is preferred for cleaner profiles in aprotic solvents.

Materials:

  • Starting Material: 1.0 eq

  • DIBAL-H (1.0 M in Toluene): 2.2 eq

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Rochelle's Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add starting material and anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     (Dry ice/Acetone bath).
    
  • Addition: Add DIBAL-H (2.2 eq) dropwise over 20 minutes via syringe pump or pressure-equalizing funnel.

    • Critical: Maintain temperature below

      
       to prevent over-reduction or ring opening.
      
  • Warming: Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    over 2 hours.
  • Quench (Fieser Method or Rochelle's):

    • Dilute with ether at

      
      .
      
    • Add saturated Rochelle's salt solution (20 mL per gram of substrate) and stir vigorously for 2 hours until two clear layers form (breaking the aluminum emulsion).

  • Purification: Separate layers, extract aqueous phase with DCM, dry over

    
    , and concentrate. Purify via flash chromatography (
    
    
    
    ).
Protocol C: Hydrazinolysis & Ring Fusion

Objective: React the ester with hydrazine to form the hydrazide, a key intermediate for synthesizing fused pyrimido[4,5-d]pyridazinones .

  • Rationale: The ester is an electrophile; hydrazine is a potent alpha-effect nucleophile. The electron-withdrawing

    
     group makes the ester carbonyl more susceptible to attack than in non-fluorinated analogs.
    

Materials:

  • Starting Material: 1.0 eq

  • Hydrazine Hydrate (

    
    ): 5.0 eq
    
  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Mixing: Dissolve the ester in Ethanol (

    
    ).
    
  • Addition: Add Hydrazine Hydrate (excess is used to prevent dimer formation).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Observation: Product often precipitates out of the hot solution upon formation.

  • Isolation: Cool to RT. If solid precipitates, filter and wash with cold ethanol. If no precipitate, concentrate to 20% volume and add diethyl ether to induce crystallization.

  • Downstream Application: The resulting hydrazide can be cyclized with ortho-esters or aldehydes to form tricyclic cores active against kinases.

Data Summary & Troubleshooting

ReactionReagentKey ConditionTypical YieldCommon Pitfall
Hydrolysis LiOHTHF/H2O, RT>90%Over-acidification during workup may solubilize the zwitterionic amino acid form.
Reduction DIBAL-HDCM, -78°C75-85%Aluminum emulsion during workup (Use Rochelle's salt).
Amidation AlMe3 / AmineToluene, Reflux60-80%Pyrimidine ring cleavage if temperature >110°C for prolonged periods.
Hydrazinolysis N2H4·H2OEtOH, Reflux>85%Formation of bis-hydrazide dimer if hydrazine is limiting.
Workflow Visualization: Saponification Logic

Saponification Start Start: Ester + THF AddBase Add LiOH (aq) Stir RT 4h Start->AddBase Check TLC Check (Ester gone?) AddBase->Check Check->AddBase No (Add heat) Workup Evap THF Wash aq. w/ Ether Check->Workup Yes Acidify Acidify to pH 3 (HCl) Workup->Acidify Filter Filter Precipitate (Product) Acidify->Filter

Figure 2: Decision logic for the saponification of pyrimidine esters.

References

  • Zafrani, Y., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society. Link

  • Vanden Eynde, J. J., et al. (2003).[1] "Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates." Arkivoc. Link

  • Rida, S. M., et al. (1996).[2] "Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation." Pharmazie.[2] Link

  • BenchChem. (n.d.). "5-(Difluoromethyl)pyrimidine Structure and Reactivity Profile." Link

  • Kanth, J. V. B., & Periasamy, M. (1991).[3] "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[4] The Journal of Organic Chemistry. Link

Sources

Application Note: Leveraging 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry.[1][2] While the trifluoromethyl (


) group is ubiquitous for increasing lipophilicity and metabolic stability, the difluoromethyl (

)
group has emerged as a superior "lipophilic hydrogen bond donor."[1]

This guide details the utility of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (hereafter referred to as Compound 1 ) as a high-value building block. Unlike standard pyrimidine esters, Compound 1 offers a unique vector for optimizing potency and physicochemical properties (LogD, pKa) by replacing traditional polar groups (OH, SH) or non-polar groups (


, 

) with the bioisosteric

moiety.

Physicochemical Rationale: The "Lipophilic H-Bond Donor"

The primary value of Compound 1 lies in the


 group at the C4 position. Unlike the chemically inert 

, the

proton is sufficiently acidic to act as a weak hydrogen bond (HB) donor while simultaneously increasing lipophilicity.
Table 1: Bioisosteric Comparison of C4-Substituents

Data synthesized from physicochemical trends in fluorinated heterocycles.

SubstituentH-Bond Donor?Lipophilicity (LogP Contribution)Metabolic StabilityElectronic Effect (

)
-CH₃ NoModerate (+0.5)Low (Metabolic Soft Spot)-0.17 (Donor)
-OH Yes (Strong)Low (-0.67)Moderate (Glucuronidation risk)-0.37 (Donor)
-CF₃ NoHigh (+1.2)High+0.54 (Withdrawing)
-CF₂H Yes (Weak)Moderate-High (+0.6) High +0.32 (Withdrawing)

Key Insight: The


 group acts as a bioisostere for alcohols (-OH) and thiols (-SH) but without the "solvation penalty" that often hinders membrane permeability. It allows the pyrimidine core to maintain specific binding interactions (e.g., in a kinase hinge region) while improving blood-brain barrier (BBB) penetration.

Strategic Application Workflow

The following diagram outlines the decision matrix for utilizing Compound 1 in a Lead Optimization campaign.

G cluster_0 Starting Material cluster_1 Core Diversification cluster_2 Library Generation Start 4-(CF2H)-Pyrimidine-5-Ester (Compound 1) Hydrolysis Protocol A: Hydrolysis to Acid Start->Hydrolysis Activation Reduction Reduction to Alcohol/Aldehyde Start->Reduction Scaffold Morphing SNAr Protocol C: C2-Functionalization (if C2=LG) Start->SNAr If C2=Cl/Br Amide Protocol B: Amide Coupling Hydrolysis->Amide Diversity Point Heterocycle Heterocycle Formation (e.g., Oxadiazoles) Hydrolysis->Heterocycle Rigidification Lead Optimized Lead Candidate (Improved LogD/MetStab) Amide->Lead Hinge Binder / Protein Interaction

Figure 1: Strategic workflow for diversifying the 4-(difluoromethyl)pyrimidine scaffold.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Ester to Acid)

Objective: Convert the ethyl ester to the free carboxylic acid without degrading the base-sensitive


 group (which can undergo haloform-type cleavage under extreme forcing conditions).
  • Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water.[3]

  • Caution: Avoid strong alkoxides (NaOMe) at high temperatures to prevent potential defluorination or decomposition of the pyrimidine ring.

Step-by-Step:

  • Dissolution: Dissolve Compound 1 (1.0 equiv) in THF (5 mL/mmol). Cool to 0 °C.

  • Reagent Addition: Add a solution of LiOH·H₂O (1.5 equiv) in water (2 mL/mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by LC-MS (typically complete in 2–4 hours).

    • Checkpoint: Look for the mass shift [M+H]⁺ - 28 (loss of ethyl). Ensure no loss of HF (M-20).

  • Workup:

    • Cool to 0 °C.

    • Carefully acidify to pH ~3–4 using 1N HCl. Do not use concentrated strong acids to avoid decarboxylation or heterocycle cleavage.

    • Extract with EtOAc (3x).[4] Dry combined organics over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) while retaining the characteristic triplet of the

    
     proton (
    
    
    
    ) around 6.5–7.0 ppm.
Protocol B: Parallel Amide Coupling (Library Generation)

Objective: High-throughput synthesis of amides to probe the "Right-Hand Side" (RHS) of the molecule for protein binding.

  • Reagents: HATU, DIPEA, DMF, Diverse Amines (

    
    ).
    

Step-by-Step:

  • Activation: To a vial containing the Acid (from Protocol A, 1.0 equiv) in DMF (0.2 M), add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 minutes at RT.

    • Note: HATU is preferred over EDC/HOBt for electron-deficient pyrimidine acids to prevent decarboxylation and ensure rapid conversion.

  • Coupling: Add the specific amine (

    
    , 1.2 equiv).
    
  • Incubation: Stir at RT for 12 hours.

  • Purification:

    • Dilute with DMSO.

    • Direct purification via Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Why Formic Acid? TFA can sometimes induce solvolysis of sensitive fluorinated motifs over long-term storage; Formic acid is milder.

Protocol C: C2-Functionalization (If C2-Chlorine is present)

Note: Many commercial variants of this ester come with a Chlorine or S-Methyl group at the 2-position.

Objective: Introduce "Left-Hand Side" (LHS) diversity via


.
  • Conditions: Dissolve pyrimidine ester (1.0 equiv) in 1,4-dioxane.

  • Nucleophile: Add Amine/Aniline (1.2 equiv) and

    
     (2.0 equiv).
    
  • Heat: Heat to 80–100 °C.

    • Insight: The electron-withdrawing nature of the C5-ester and C4-

      
       group makes the C2 position highly electrophilic . Reactions often proceed faster than with non-fluorinated analogs.
      

Case Study: Kinase Inhibitor Design

Scenario: A project targets a kinase where the hinge region contains a Methionine gatekeeper.

  • Problem: The lead compound with a C4-Methyl group has poor potency (clash with gatekeeper). The C4-Hydroxyl analog has high potency but poor permeability (LogD < 0).

  • Solution: Substitution with the 4-(difluoromethyl) motif.

    • Mechanism: The

      
       acts as a H-bond donor to the Methionine carbonyl (mimicking OH) but maintains a lipophilic profile (LogD > 2.0), enabling cell penetration.
      
    • Result: The resulting amide (derived from Compound 1) typically exhibits a 10–50x improvement in cellular potency compared to the hydroxy-analog due to superior permeability.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1][5]

  • Sessler, C. D., et al. (2017).[5] "CF2H, a Hydrogen Bond Donor."[1][2][5][6][7] Journal of the American Chemical Society, 139(27), 9325–9332.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Xing, L., et al. (2015).[8] "Physicochemical Properties of Fluorine-Containing Groups in Drug Design." ChemMedChem, 10(3), 571-583.

Sources

Application Note: Synthesis of Bioactive Compounds from Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (EDFP) , a high-value scaffold in modern drug discovery. The pyrimidine-5-carboxylate core is a "privileged structure" found in numerous kinase inhibitors and antiviral agents. The incorporation of the difluoromethyl (CF₂H) group at the C-4 position offers a strategic advantage: it acts as a lipophilic hydrogen bond donor (bioisostere for –OH or –SH) while significantly enhancing metabolic stability compared to non-fluorinated analogs.

This document provides validated protocols for transforming EDFP into diverse bioactive libraries, focusing on ester functionalization, heterocycle construction, and ring modulation.

Strategic Rationale & Chemical Properties

The Fluorine Advantage

The CF₂H group is not merely a "bulky proton." It possesses unique electronic properties that modulate the pharmacokinetics (PK) of the parent molecule:

  • Acidity & H-Bonding: The C–H bond in CF₂H is polarized (pKa ~ 33), allowing it to act as a weak hydrogen bond donor in the enzyme active site, mimicking hydroxyl groups without the rapid glucuronidation liability.

  • Lipophilicity: It increases logP, improving membrane permeability compared to methyl or hydroxymethyl analogs.

  • Metabolic Blockade: The C-4 position is often a metabolic "soft spot" in pyrimidines; fluorination blocks oxidative metabolism at this site.

Reactivity Profile

The pyrimidine ring is electron-deficient (π-deficient). The presence of the electron-withdrawing ester (C-5) and CF₂H (C-4) groups makes the ring highly susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions.

  • Ester (C-5): The primary handle for diversification (Hydrolysis, Amidation, Reduction).

  • Ring (C-2/C-6): Susceptible to SNAr (if leaving groups are present) or Minisci-type radical substitutions.

Synthetic Workflows & Protocols

Workflow Overview

The following diagram illustrates the divergent synthetic pathways from the EDFP scaffold.

G Start Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate (EDFP) Acid Carboxylic Acid (Intermediate A) Start->Acid LiOH, THF/H2O Hydrazide Acyl Hydrazide (Intermediate B) Start->Hydrazide NH2NH2 Alcohol Alcohol/Aldehyde (Linker) Start->Alcohol LiBH4 Amide Amide Library (Kinase Inhibitors) Acid->Amide HATU, R-NH2 Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole R-COOH, POCl3

Figure 1: Divergent synthetic pathways from the EDFP scaffold.

Protocol A: Hydrolysis to 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid

Objective: Generate the free acid for amide coupling libraries. Critical Insight: Avoid harsh refluxing in strong base (e.g., NaOH/MeOH reflux), which can degrade the electron-deficient pyrimidine ring or induce decarboxylation. Use Lithium Hydroxide (LiOH) at ambient temperature.

Materials:

  • EDFP (1.0 equiv)

  • LiOH·H₂O (2.0 equiv)

  • THF/Water (3:1 ratio)

  • 1M HCl (for acidification)

Procedure:

  • Dissolve EDFP (1 mmol) in THF (3 mL).

  • Add a solution of LiOH·H₂O (2 mmol) in water (1 mL) dropwise.

  • Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (5 mL) and wash with Et₂O (to remove unreacted ester).

  • Acidify the aqueous layer carefully with 1M HCl to pH ~3–4. The product usually precipitates.

  • Filter the white solid, wash with cold water, and dry under vacuum.

    • Yield Expectations: 85–95%.

    • Validation:1H NMR (DMSO-d₆) should show the disappearance of the ethyl quartet/triplet and the appearance of a broad COOH singlet (12–14 ppm).

Protocol B: Parallel Amide Library Synthesis (Kinase Inhibitor Focus)

Objective: Synthesize a library of amides targeting the ATP-binding pocket of kinases. Mechanism: HATU-mediated activation prevents racemization (if chiral amines are used) and suppresses side reactions common with acid chlorides.

Materials:

  • Acid Intermediate (from Protocol A)

  • Diverse Amines (Anilines, aliphatic amines)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Charge a reaction vial with Acid Intermediate (0.2 mmol) and DMF (1 mL).

  • Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir for 10 minutes to form the activated ester.

  • Add the specific Amine (0.22 mmol).

  • Stir at RT for 12 hours.

    • Note: For electron-poor anilines, heating to 50°C may be required.

  • Purification: Dilute with EtOAc, wash with sat. NaHCO₃ and brine. For high-throughput applications, direct purification via Prep-HPLC is recommended.

Protocol C: Synthesis of 1,3,4-Oxadiazole Derivatives

Objective: Convert the ester into a 1,3,4-oxadiazole, a stable bioisostere of the amide/ester bond often used to improve metabolic stability.

Step 1: Hydrazide Formation

  • Dissolve EDFP (1 mmol) in Ethanol (5 mL).

  • Add Hydrazine Hydrate (5 equiv).

  • Reflux for 4–6 hours.

  • Cool to RT. The hydrazide usually precipitates. Filter and wash with cold ethanol.

Step 2: Cyclization to Oxadiazole

  • Suspend the hydrazide (0.5 mmol) in POCl₃ (2 mL).

  • Add the requisite Carboxylic Acid (R-COOH, 0.55 mmol).

  • Reflux (90–100°C) for 3–5 hours.

    • Safety Warning: POCl₃ is corrosive and generates HCl gas. Use a scrubber.

  • Quench: Pour the cooled reaction mixture onto crushed ice (carefully!). Neutralize with solid NaHCO₃.

  • Extract with EtOAc.

Advanced Functionalization: C-H Activation

The C-2 position of the pyrimidine ring is highly electron-deficient in this scaffold. It is amenable to Minisci-type radical alkylation .

  • Reagents: Alkyl carboxylic acid (source of radical), AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant).

  • Conditions: Water/DCM biphasic system or TFA/Water at 40–60°C.

  • Application: Introduces alkyl groups (methyl, isopropyl, cyclopropyl) at C-2 to fill hydrophobic pockets in the target protein.

Data Summary & Troubleshooting

Reaction TypeKey ReagentTypical YieldCommon PitfallSolution
Hydrolysis LiOH / THF>90%Decarboxylation at high tempKeep T < 40°C; avoid strong mineral acids during workup.
Amidation HATU / DIPEA60–85%Low reactivity of anilinesSwitch to POCl₃ activation or acid chloride method if HATU fails.
Hydrazinolysis N₂H₄·H₂O>80%Ring opening (rare)Use EtOH as solvent; do not use excess heat (>80°C).
Oxadiazole POCl₃50–70%Hydrolysis of CF₂HCF₂H is generally stable to POCl₃; ensure anhydrous conditions.

References

  • Bioisosteric Potential of Fluorine

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Pyrimidine Synthesis & Reactivity

    • Filyakova, V. I., et al. (2020).[2] Synthesis of 4-(Difluoromethyl)pyrimidine derivatives via condensation of fluorinated 1,3-dicarbonyl compounds. Mendeleev Communications.[2]

  • Application in Kinase Inhibitors (EGFR)

    • Li, X., et al. (2022).[3][4] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Minisci Reaction on Pyrimidines

    • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm.
  • General Pyrimidine Protocols

    • National Institutes of Health (NIH)

Sources

Application Note: Leveraging the 4-(Difluoromethyl)pyrimidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester scaffold represents a privileged starting point for the synthesis of next-generation kinase inhibitors and antiviral agents. Unlike traditional methyl or trifluoromethyl substitutions, the difluoromethyl (


)  group offers a unique physicochemical profile known as a "lipophilic hydrogen bond donor."[1][2]

This application note details the biological rationale, structure-activity relationships (SAR), and validated protocols for derivatizing this scaffold into bioactive molecules targeting EGFR (cancer) and viral capsid assembly (HBV/HCV).

The "Fluorine Effect": Mechanistic Rationale

The Lipophilic Hydrogen Bond Donor

The primary value of the 4-(difluoromethyl)pyrimidine scaffold lies in the bioisosteric properties of the


 group. While the trifluoromethyl (

) group is purely lipophilic and electron-withdrawing, the

group contains a polarized C-H bond capable of acting as a weak hydrogen bond donor (HBD).
  • Metabolic Stability: The C-F bond strength protects the adjacent positions from metabolic oxidation (e.g., by cytochrome P450), a common failure point for methyl-substituted pyrimidines.

  • Binding Affinity: The

    
     proton can interact with backbone carbonyls or specific residues (e.g., Threonine/Serine) in the ATP-binding pockets of kinases, interactions that are impossible with a 
    
    
    
    group.
SAR Logic Flow

The following diagram illustrates the decision matrix for utilizing this scaffold in lead optimization.

SAR_Logic Scaffold 4-(Difluoromethyl) pyrimidine-5-carboxylate Modification C5-Ester Derivatization Scaffold->Modification Hydrolysis/Amidation Target_A Kinase Inhibitor (e.g., EGFR, VEGFR) Modification->Target_A Link to Aniline/Heterocycle Target_B Antiviral (Capsid Modulator) Modification->Target_B Link to Aliphatic Amine Outcome_A H-Bond to Hinge Region Improved Selectivity Target_A->Outcome_A Outcome_B Hydrophobic Pocket Fill Metabolic Stability Target_B->Outcome_B

Figure 1: Strategic derivation of the core scaffold for distinct therapeutic targets.

Biological Applications & Activity Data[3][4][5][6][7][8][9][10][11]

Anticancer Activity (EGFR Inhibition)

Derivatives of 4-(difluoromethyl)pyrimidine-5-carboxylic acid have shown significant promise as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR). The pyrimidine ring acts as the hinge binder, while the


 group occupies the hydrophobic pocket usually reserved for the gatekeeper residue.

Comparative Activity Profile (Simulated Representative Data): Target: EGFR-WT (Wild Type) Kinase Assay

Compound Variant (R-Group)Substituent at C4IC50 (nM)Metabolic

(min)
Mechanistic Insight
Ref Compound A

12015Rapid oxidation of methyl group.
Ref Compound B

45>60Good potency, but lacks H-bond donor capability.
Target Scaffold

28 >60 Optimal balance: H-bond donor + metabolic stability.
Antiviral Activity (HBV/HCV)

In antiviral research, specifically for Hepatitis B Virus (HBV), pyrimidine-5-carboxamides are explored as Capsid Assembly Modulators (CAMs). The


 group enhances membrane permeability (lipophilicity) without sacrificing the solubility issues often seen with perfluorinated chains.

Detailed Experimental Protocols

Protocol A: Synthesis of Bioactive Amides

Objective: Convert the ethyl ester precursor into a bioactive amide derivative suitable for biological testing.

Reagents:

  • 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (Starting Material)

  • Target Amine (e.g., 3-chloro-4-fluoroaniline for kinase inhibition)

  • Trimethylaluminum (

    
    ) or NaOH (for hydrolysis route)
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Direct Amidation (AlMe3 Method):

    • Dissolve the target amine (1.2 eq) in anhydrous DCM under Argon.

    • Slowly add

      
       (2.0 M in toluene, 1.5 eq) at 0°C. Stir for 30 min to form the aluminum amide complex.
      
    • Add 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (1.0 eq) dissolved in DCM.

    • Reflux at 40°C for 12–24 hours.

    • Quench: Carefully add dilute HCl at 0°C (Exothermic!).

    • Purification: Extract with EtOAc, dry over

      
      , and purify via silica gel chromatography (Hexane/EtOAc gradient).
      
  • Validation: Confirm structure via

    
    H-NMR (Look for triplet at 
    
    
    
    6.5-7.5 ppm for
    
    
    ,
    
    
    Hz).
Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative.

Materials:

  • Recombinant EGFR protein (human).

  • Poly(Glu,Tyr) 4:1 substrate.

  • ATP (

    
     final).
    
  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence detection.

Workflow Diagram:

Assay_Workflow Step1 1. Enzyme Prep Dilute EGFR in 1X Kinase Buffer (Tris-HCl, MgCl2, MnCl2) Step2 2. Compound Addition Add Serially Diluted Difluoromethyl Derivatives Step1->Step2 Step3 3. Reaction Initiation Add ATP + Substrate Incubate 60 min @ RT Step2->Step3 Step4 4. Detection Add ADP-Glo Reagent (Depletes unconsumed ATP) Step3->Step4 Step5 5. Measurement Read Luminescence Calculate IC50 Step4->Step5

Figure 2: Standardized Kinase Inhibition Workflow.

Critical Quality Attributes (CQA):

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

  • Control: Use Gefitinib as a positive control (Expected IC50

    
     2-5 nM).
    
  • Solvent: Final DMSO concentration must be < 1% to avoid enzyme denaturation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Synthesis) Ester hydrolysis competitionSwitch from aqueous base hydrolysis to

mediated direct amidation.
Poor Solubility Lipophilicity of

Formulate stock solutions in 100% DMSO; dilute into assay buffer immediately prior to use.
NMR Confusion

splitting pattern
The

proton appears as a distinct triplet (

). Do not mistake for solvent peaks.

References

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[2]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Xing, L., et al. (2015).[1] "The difluoromethyl group as a hydrogen bond donor: a lipophilic bioisostere."[1][2][3][4] ChemMedChem, 10, 571-583.

  • Mermer, A., et al. (2021).[5] "Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives." New Journal of Chemistry.

  • Application Note Context: Derived from general protocols for "4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester" (CAS: 100874-28-6) usage in kinase inhibitor synthesis.

Sources

Application Note: Insecticidal Profiling of Trifluoromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Synthesis, Bioassay, and Mode of Action Elucidation

Introduction: The Fluorine Advantage in Agrochemical Discovery

In modern pesticide development, the incorporation of a trifluoromethyl (


) group onto a pyrimidine scaffold represents a "privileged structure" strategy.[1] The pyrimidine ring mimics endogenous nucleobases, ensuring high affinity for biological targets, while the 

moiety imparts three critical physicochemical properties:[1]
  • Metabolic Stability: The strong C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the C-4 or C-6 positions, extending the half-life of the active ingredient within the insect gut.

  • Lipophilicity: The hydrophobic nature of the

    
     group facilitates penetration through the insect cuticle and transport across the blood-brain barrier (in neurotoxic agents).
    
  • Electronic Modulation: The electron-withdrawing nature of

    
     alters the pKa of adjacent functional groups, often enhancing binding interactions with enzymes like Acetylcholinesterase (AChE) or Succinate Dehydrogenase (SDH).
    

This guide details the protocols for synthesizing these derivatives, assessing their insecticidal potency via leaf-dip and topical assays, and validating their mechanism of action (MoA).[1]

Chemical Foundation & Synthesis Workflow[1]

The synthesis of bio-active trifluoromethyl pyrimidines typically proceeds via the cyclization of ethyl trifluoroacetoacetate with amidines or guanidines. This modular approach allows for rapid diversification at the


 and 

positions to optimize Structure-Activity Relationships (SAR).
Visualization: Synthetic Pathway & SAR Logic

G Start Ethyl Trifluoroacetoacetate (CF3 Source) Intermediate Hydroxy-CF3-Pyrimidine (Cyclization Product) Start->Intermediate Base/EtOH Reflux Reagent Amidine/Guanidine (N-Nucleophile) Reagent->Intermediate Chlorination Chloro-CF3-Pyrimidine (POCl3 Reaction) Intermediate->Chlorination Chlorination SAR1 SAR: C4-CF3 Increases Lipophilicity Intermediate->SAR1 Final Target Derivative (Nucleophilic Sub.) Chlorination->Final Amine/Thiol Substitution SAR2 SAR: C2-Substituent Determines Target Specificity Final->SAR2

Figure 1: Modular synthesis pathway for trifluoromethyl pyrimidine derivatives, highlighting key SAR decision points.

Protocol A: General Synthesis of 4-Trifluoromethyl Pyrimidines

Objective: To generate a library of 2-substituted-4-trifluoromethyl pyrimidines for screening.

Reagents:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol)[1]

  • Amidine hydrochloride derivative (10 mmol)[1]

  • Sodium ethoxide (NaOEt) or Potassium carbonate (

    
    )[1]
    
  • Phosphorus oxychloride (

    
    )[1]
    
  • Solvents: Ethanol (EtOH), DMF, Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Cyclization: Dissolve amidine hydrochloride (10 mmol) in absolute EtOH (20 mL). Add NaOEt (12 mmol) and stir at 0°C for 30 min. Dropwise add ethyl 4,4,4-trifluoro-3-oxobutanoate. Reflux for 6–8 hours.[1][2]

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] The formation of the pyrimidinol intermediate is indicated by a polar spot.

  • Workup: Evaporate solvent, neutralize with dilute HCl, and filter the precipitate. Recrystallize from ethanol.

  • Chlorination (Activation): Reflux the pyrimidinol intermediate (5 mmol) in

    
     (15 mL) for 4 hours.
    
    • Safety:

      
       is corrosive.[1] Use a fume hood and quench excess reagent with ice water carefully.[1]
      
  • Functionalization: Dissolve the chlorinated product in DMF. Add the desired nucleophile (e.g., primary amine, phenol) and

    
    .[1] Stir at 80°C for 4-6 hours.
    
  • Purification: Extract with EtOAc, dry over

    
    , and purify via silica gel column chromatography.
    
Protocol B: Insecticidal Bioassays

To ensure robust data, two distinct application methods are required: Leaf Dip (for chewing/sucking pests like Aphids/Armyworms) and Topical Application (for vectors like Mosquitoes).[1]

Visualization: Bioassay Decision Logic

Bioassay Input Synthesized Compound Choice Target Insect Type? Input->Choice LeafDip Leaf Dip Method (Aphids/Lepidoptera) Choice->LeafDip Crop Pests Topical Topical Application (Mosquitoes/Flies) Choice->Topical Vectors Prep1 Dissolve in Acetone + Triton X-100 (0.1%) LeafDip->Prep1 Prep2 Dissolve in Pure Acetone Topical->Prep2 Exec1 Dip Discs (10s) -> Air Dry Introduce Insects Prep1->Exec1 Exec2 Anesthetize (CO2/Ice) Apply 0.5 µL to Thorax Prep2->Exec2 Output Calculate LC50 / LD50 (Probit Analysis) Exec1->Output Exec2->Output

Figure 2: Decision tree for selecting the appropriate bioassay based on insect physiology and habitat.

Method 1: Leaf Dip Assay (Crop Pests)

Target Species:Aphis craccivora (Cowpea aphid), Mythimna separata (Oriental armyworm).[1]

  • Stock Solution: Dissolve compound in acetone to 10,000 ppm. Dilute with water containing 0.1% Triton X-100 (surfactant) to obtain serial concentrations (e.g., 500, 250, 100, 50, 10 mg/L).[1]

  • Substrate Preparation: Cut fresh cabbage or bean leaf discs (5 cm diameter).

  • Application: Dip leaf discs into the solution for 10 seconds. Air dry at room temperature for 1 hour.

    • Control: Dip in water + 0.1% Triton X-100 only.[1]

  • Infestation: Place 20-30 insects (3rd instar larvae or adult aphids) on the treated leaves in Petri dishes lined with moist filter paper.

  • Scoring: Incubate at 25°C ± 1°C, 60-70% RH. Record mortality at 48h and 72h. Insects are "dead" if they fail to move when prodded with a brush.[1]

Method 2: Topical Application (Vectors)

Target Species:Culex pipiens, Aedes aegypti.[1]

  • Preparation: Prepare serial dilutions in analytical grade acetone (no surfactant).

  • Anesthesia: Anesthetize female mosquitoes (3–5 days old) using

    
     or cold shock (4°C).[1]
    
  • Dosing: Using a micro-applicator (e.g., Hamilton syringe), apply 0.5 µL of the solution to the dorsal thorax of each insect.[1]

  • Recovery: Transfer insects to observation cups with 10% sucrose solution.

  • Scoring: Record mortality at 24h.

Protocol C: Mode of Action (AChE Inhibition)

Many trifluoromethyl pyrimidines target Acetylcholinesterase (AChE), preventing neurotransmitter hydrolysis and causing synaptic collapse.[1] This protocol uses the Ellman method.

Reagents:

  • AChE source (Homogenized insect heads or electric eel AChE).[1]

  • Substrate: Acetylthiocholine iodide (ATChI).[1]

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Workflow:

  • Enzyme Prep: Homogenize 20 insect heads in 1 mL ice-cold phosphate buffer. Centrifuge at 10,000g for 15 min at 4°C. Use supernatant.

  • Incubation: In a 96-well plate, mix:

    • 140 µL Buffer

    • 20 µL Enzyme solution[1]

    • 20 µL Test Compound (various concentrations)

    • Incubate for 10 minutes at 25°C.

  • Reaction Trigger: Add 10 µL DTNB and 10 µL ATChI.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the reaction rate (slope). Calculate % Inhibition:

    
    [1]
    
Data Analysis & Interpretation
Calculating LC50/LD50

Do not rely on raw percentage mortality. Use Probit Analysis to linearize the dose-response curve.

  • X-axis: Log10(Concentration).[1]

  • Y-axis: Probit value of % Mortality.[3]

  • Metric: The concentration crossing the Probit 5.0 line (50% mortality) is the LC50.

Sample Data Presentation (Format)
Compound IDR1 SubstituentR2 SubstituentLC50 (mg/L) M. separataAChE IC50 (µM)
5a -CH3-Ph120.545.2
5b -CH3-4-Cl-Ph45.312.1
5c -CF3-4-Cl-Ph8.2 1.5
Chlorantraniliprole(Control)-4.1-

Interpretation: Compound 5c demonstrates that replacing the methyl group (5b) with a trifluoromethyl group significantly lowers LC50 (higher toxicity) and IC50 (better enzyme binding), validating the "Fluorine Effect."[1]

References
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Source: Frontiers in Chemistry / NIH URL:[1][Link]

  • Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. Source: Scientific Reports / NIH URL:[1][Link]

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Source: Journal of Visualized Experiments / NIH URL:[Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Source: Arabian Journal of Chemistry URL:[Link][1]

  • Modulation of Human Acetylthiocholine Esterase Activity by Novel Fused Pyrimidine Derivatives. Source: ResearchGate URL:[4][Link]

Sources

Advanced Application Note: Anticancer Evaluation of Trifluoromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Pyrimidine Scaffolds

The incorporation of a trifluoromethyl (–CF₃) group into the pyrimidine scaffold represents a cornerstone strategy in modern oncology drug discovery. The pyrimidine ring, ubiquitous in biological systems (e.g., Cytosine, Thymine, Uracil), serves as a privileged structure for interacting with kinase ATP-binding pockets and microtubule dynamics.

The –CF₃ moiety confers three critical pharmacological advantages that drive the anticancer potency of these derivatives:

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes, significantly extending the drug's half-life compared to non-fluorinated analogs.

  • Lipophilicity Modulation: The high lipophilicity of the –CF₃ group enhances membrane permeability, facilitating intracellular accumulation where targets like EGFR and Tubulin reside.

  • Electronic Tuning: The strong electron-withdrawing nature of –CF₃ alters the pKa of the pyrimidine nitrogen atoms, modulating hydrogen bond donor/acceptor capabilities crucial for binding affinity in enzyme active sites.

This guide details the synthesis, screening, and mechanistic validation of these derivatives, focusing on their dual activity as Kinase Inhibitors (e.g., EGFR) and Tubulin Polymerization Inhibitors .

Application Note: Synthetic Scaffolding

Rationale: A modular synthesis allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Core Synthesis Strategy: The Condensation-Functionalization Route

The most robust method for generating 4- or 6-trifluoromethyl pyrimidine libraries involves the condensation of ethyl trifluoroacetoacetate with amidines, followed by chlorination and nucleophilic substitution.

General Reaction Scheme:

  • Cyclization: Ethyl 4,4,4-trifluoroacetoacetate + Amidine (e.g., Acetamidine/Benzamidine)

    
     6-(Trifluoromethyl)pyrimidin-4-ol.
    
  • Chlorination: 6-(Trifluoromethyl)pyrimidin-4-ol

    
     4-Chloro-6-(trifluoromethyl)pyrimidine.
    
  • Nucleophilic Substitution (SɴAr): Reaction with various anilines or amines to introduce diversity at the 4-position.

Protocol 1: High-Throughput EGFR Kinase Inhibition Assay (HTRF)

Objective: To quantify the inhibitory potency (IC50) of derivatives against Epidermal Growth Factor Receptor (EGFR) kinase.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).[1] Principle: This assay utilizes a FRET pair between a Europium cryptate-labeled antibody (Donor) and an XL665-labeled streptavidin (Acceptor). The donor antibody binds to the phosphorylated substrate (biotin-poly-GT). Inhibition of the kinase prevents phosphorylation, resulting in a loss of FRET signal.

Materials
  • Enzyme: Recombinant Human EGFR Kinase (cytoplasmic domain).

  • Substrate: Biotin-Poly(Glu, Tyr) (4:1).

  • ATP: Ultrapure ATP (Km apparent concentration, typically 5-10 µM).

  • Detection Reagents: Eu3+-Cryptate anti-phosphotyrosine antibody + Streptavidin-XL665.

  • Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare 100x stocks of CF₃-pyrimidine derivatives in 100% DMSO.

    • Dilute to 4x working concentration in Kinase Buffer (final DMSO <1%).

  • Enzymatic Reaction (384-well Low Volume Plate):

    • Dispense 2 µL of EGFR Enzyme (0.1–0.5 ng/well).

    • Add 2 µL of Compound (or DMSO control).[2] Incubate for 10 min at RT.

    • Initiate reaction by adding 2 µL of Substrate/ATP mix (Final: 0.2 µM biotin-substrate, 5 µM ATP).

    • Incubate: 60 minutes at Room Temperature (25°C).

  • Detection Step:

    • Add 6 µL of Detection Mix (Eu-Ab + SA-XL665 in EDTA-containing buffer). The EDTA stops the kinase reaction.[3]

    • Incubate: 60 minutes at Room Temperature.

  • Measurement:

    • Read on an HTRF-compatible plate reader (e.g., EnVision).[4]

    • Excitation: 337 nm.

    • Emission: 620 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis:

    • Calculate HTRF Ratio:

      
      .
      
    • Plot % Inhibition vs. Log[Compound] to determine IC50.

Critical Step: Ensure the ATP concentration is near the Km to detect competitive inhibitors.

Protocol 2: Tubulin Polymerization Kinetics Assay

Objective: To determine if the derivative acts as a Microtubule Stabilizer (Taxol-like) or Destabilizer (Colchicine-like).

Methodology: Fluorescence Enhancement (DAPI-based).[5] Principle: The fluorescent reporter DAPI binds to polymerized microtubules with significantly higher affinity and quantum yield than to unpolymerized tubulin dimers.

Materials
  • Tubulin: >99% Pure Porcine Brain Tubulin (lyophilized).

  • GTP: 100 mM stock (Guanylyl-imidodiphosphate can be used for non-hydrolyzable studies).

  • Reporter: DAPI (4',6-diamidino-2-phenylindole).

  • Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% Glycerol.[6]

Step-by-Step Procedure
  • Reagent Prep:

    • Resuspend Tubulin in G-PEM buffer to 3.0 mg/mL (keep on ice).

    • Add GTP to a final concentration of 1 mM .[6]

  • Assay Setup (96-well Black Half-Area Plate):

    • Pre-warm the plate reader to 37°C .

    • Add 5 µL of 10x Compound (Final conc: 10-50 µM).

    • Add 45 µL of Tubulin/GTP/DAPI mix (Final Tubulin: 2 mg/mL).

  • Kinetic Measurement:

    • Immediately place plate in reader.

    • Measure: Ex 360 nm / Em 450 nm.

    • Interval: Every 60 seconds for 60 minutes.

    • Temperature: Maintain strictly at 37°C.

Data Interpretation[2][3][7][8][9][10][11][12]
  • Stabilizers (e.g., Paclitaxel): Eliminate the nucleation lag phase; increase Vmax and steady-state fluorescence.

  • Destabilizers (e.g., Vincristine, CF₃-pyrimidines): Decrease Vmax; reduce steady-state fluorescence; extend lag phase.

Protocol 3: Mechanism of Action - Apoptosis & Cell Cycle

Objective: To confirm the cellular outcome of target inhibition (G2/M arrest or Apoptosis).

Methodology: Flow Cytometry (Annexin V-FITC / PI).

Step-by-Step Procedure
  • Treatment: Treat cancer cells (e.g., H1975, MCF-7) with IC50 concentration of the derivative for 24h and 48h.

  • Harvesting:

    • Collect media (contains floating apoptotic cells).

    • Trypsinize adherent cells. Combine with media.

    • Centrifuge (1000 rpm, 5 min).

  • Staining (Annexin V/PI):

    • Wash pellet with cold PBS. Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min at RT in the dark.

  • Analysis:

    • Run on Flow Cytometer (488 nm excitation).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Visualizations

Figure 1: Mechanism of Action (MOA) Pathway

Caption: Dual-targeting mechanism of CF3-pyrimidines leading to apoptosis via EGFR inhibition and Tubulin destabilization.

MOA_Pathway Compound CF3-Pyrimidine Derivative EGFR EGFR Kinase (ATP Pocket) Compound->EGFR Competitive Inhibition Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binding Signal_Cas Inhibition of Ras/Raf/MEK/ERK EGFR->Signal_Cas Poly_Inhib Inhibition of Polymerization Tubulin->Poly_Inhib Bax Bax Upregulation Signal_Cas->Bax Bcl2 Bcl-2 Downregulation Signal_Cas->Bcl2 Arrest G2/M Cell Cycle Arrest Poly_Inhib->Arrest Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Bcl2->Apoptosis Arrest->Apoptosis Prolonged Arrest

Figure 2: Experimental Workflow Pipeline

Caption: Integrated workflow for the synthesis, screening, and validation of novel anticancer pyrimidine derivatives.

Workflow Design 1. Rational Design (Bioisosterism) Synth 2. Synthesis (Cyclization & SɴAr) Design->Synth Screen 3. Primary Screen (MTT Assay) Synth->Screen Hit Hit Compound Selection Screen->Hit IC50 < 10 µM Target 4. Target Validation (HTRF Kinase / Tubulin) Hit->Target Mech 5. Mechanistic Study (Flow Cytometry/Western) Target->Mech Confirmed Target Mech->Design SAR Refinement

References

  • Synthesis and Biological Evaluation of Pyrimidine Derivatives: Title: Design, Synthesis, and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.[7][8] Source: Molecules (MDPI), 2021.[8] URL:[Link][9]

  • HTRF Kinase Assay Guidelines: Title: Guidelines for HTRF technology in EGFR kinase assay. Source: ResearchGate (Methods X), 2020. URL:[Link]

  • Tubulin Polymerization Assay Protocol: Title: Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.[9] Source: Cytoskeleton Inc.[10][9] / Cytoskeleton Products. URL:[Link]

  • Trifluoromethyl Pyrimidine Anticancer Review: Title: Recent Advances in Pyrimidine-Based Drugs.[11] Source: PMC (PubMed Central), 2023. URL:[Link]

  • EGFR and Apoptosis Mechanisms: Title: Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2021. URL:[Link]

Sources

Use of 4-(difluoromethyl)pyrimidine-5-carboxylic acids as P2Y1 receptor antagonists.

Application Note: 4-Substituted Pyrimidine-5-Carboxylic Acids as P2Y Receptor Antagonists[1][2][3]

Compound Class:

Abstract

The P2Y


4


4-substituted pyrimidine-5-carboxylic acids

4-(3-cyanophenoxy)pyrimidine-5-carboxylic acid

Introduction & Mechanism of Action

The P2Y Receptor in Thrombosis

Platelet activation is orchestrated by two ADP receptors:[4][5]

  • P2Y

    
     (G
    
    
    -coupled):
    Responsible for the initial calcium mobilization, platelet shape change, and transient aggregation.
  • P2Y

    
     (G
    
    
    -coupled):
    Responsible for sustained aggregation and stabilization of the thrombus.

Inhibiting P2Y



Chemical Scaffold: Pyrimidine-5-Carboxylic Acids

Recent SAR studies (Zhang et al., 2025) identified the pyrimidine-5-carboxylic acid core as a bioisostere of the 4-(difluoromethyl)-1H-imidazole scaffold.

  • The Carboxylic Acid: Mimics the phosphate group of ADP, forming a critical salt bridge with basic residues (e.g., Arg/Lys) in the P2Y

    
     orthosteric pocket.
    
  • The 4-Position Substituent: A hydrophobic or aromatic group (e.g., 3-cyanophenoxy) that occupies the hydrophobic pocket, providing selectivity and potency.

  • The Difluoromethyl Group: While prominent in the imidazole series (as a lipophilic hydrogen bond donor/acceptor), the pyrimidine series optimizes potency via ether-linked aromatic systems (e.g., cyanophenoxy).

Signaling Pathway Diagram

The following diagram illustrates the P2Y

P2Y1_SignalingADPADP (Agonist)P2Y1P2Y1 Receptor(GPCR)ADP->P2Y1ActivatesAntagonistPyrimidine-5-Carboxylic Acid(Antagonist)Antagonist->P2Y1BlocksGqGq ProteinP2Y1->GqCouples toPLCPhospholipase C(PLC-beta)Gq->PLCActivatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGCa2Intracellular Ca2+ReleaseIP3->Ca2ER ReleasePKCPKC ActivationDAG->PKCShapeChangePlatelet Shape Change(Initiation of Aggregation)Ca2->ShapeChangeTriggersPKC->ShapeChange

Caption: P2Y

6

Protocol: Chemical Synthesis

This protocol describes the synthesis of 4-(3-cyanophenoxy)pyrimidine-5-carboxylic acid (a representative high-potency analogue). The method utilizes a Nucleophilic Aromatic Substitution (S

Reagents & Equipment[7]
  • Starting Material: Ethyl 4-chloropyrimidine-5-carboxylate (CAS: 4100-41-8).

  • Nucleophile: 3-Hydroxybenzonitrile (CAS: 873-62-1).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ).
  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Hydrolysis: Lithium Hydroxide (LiOH), THF, Water.

Step-by-Step Methodology
Step 1: S

Ar Coupling (Formation of the Ether Linkage)
  • Preparation: In a dry round-bottom flask, dissolve 3-hydroxybenzonitrile (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add K

    
    CO
    
    
    (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.
  • Addition: Add ethyl 4-chloropyrimidine-5-carboxylate (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , gradient 0-40% EtOAc in Hexanes) to yield the ethyl 4-(3-cyanophenoxy)pyrimidine-5-carboxylate .
    
Step 2: Ester Hydrolysis (Formation of the Active Antagonist)
  • Dissolution: Dissolve the ester from Step 1 in a mixture of THF:Water (3:1) .

  • Hydrolysis: Add LiOH·H

    
    O  (3.0 equiv).
    
  • Reaction: Stir at room temperature for 2–4 hours.

  • Acidification: Carefully acidify the reaction mixture to pH ~3–4 using 1N HCl. A precipitate should form.

  • Isolation: Filter the solid precipitate. Wash with cold water and diethyl ether.

  • Drying: Dry under high vacuum to obtain the final 4-(3-cyanophenoxy)pyrimidine-5-carboxylic acid .

Synthesis_WorkflowStart4-Cl-Pyrimidine-5-EsterIntermediateEther Intermediate(Ester)Start->IntermediateSNAr (80°C)Reagent3-Hydroxybenzonitrile+ K2CO3Reagent->IntermediateProductFinal Antagonist(Carboxylic Acid)Intermediate->ProductHydrolysis (RT)HydrolysisLiOH / THF / H2O

Caption: Synthetic route for 4-(3-cyanophenoxy)pyrimidine-5-carboxylic acid derivatives.

Protocol: In Vitro Calcium Mobilization Assay (FLIPR)

This assay quantifies the antagonist's ability to block ADP-induced intracellular calcium release in cells overexpressing P2Y

Materials
  • Cell Line: 1321N1 human astrocytoma cells stably transfected with human P2Y

    
     (1321N1-hP2Y
    
    
    ) or HEK293-hP2Y
    
    
    .
  • Calcium Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: 2-MeSADP (Potent P2Y

    
     agonist) or ADP.
    
  • Instrument: FLIPR Tetra or FlexStation 3.

Procedure
  • Seeding: Plate cells (15,000 cells/well) in black-wall, clear-bottom 384-well poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Remove culture media. Add 20 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM + 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of the test compound (pyrimidine derivative) in assay buffer.

    • Add compound to cells and incubate for 15–30 minutes at room temperature.

  • Agonist Challenge:

    • Prepare 2-MeSADP at EC

      
       concentration (typically ~10–30 nM).
      
    • Inject agonist using the FLIPR on-board fluidics.

  • Measurement: Record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate IC

    
     based on the reduction of the Peak Fluorescence Response compared to vehicle control.
    

Validation Criteria:

  • Z' Factor: > 0.5.

  • Reference Control: MRS2179 (Standard P2Y

    
     antagonist) should show IC
    
    
    ~100–300 nM.

Protocol: Ex Vivo Platelet Aggregation (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for verifying functional antithrombotic activity.

Materials
  • Subject: Human or Rat whole blood (citrated).

  • Agonist: ADP (2.5 µM, 5 µM, and 10 µM).

  • Equipment: Chrono-log Aggregometer or equivalent.

Procedure
  • Blood Collection: Collect blood into 3.2% sodium citrate tubes (1:9 ratio).

  • PRP Preparation: Centrifuge at 200 x g for 15 minutes (no brake). Collect the upper Platelet Rich Plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet Poor Plasma (PPP) (used as 100% transmission blank).

  • Incubation:

    • Aliquot 450 µL PRP into cuvettes containing stir bars (1200 rpm, 37°C).

    • Add 5 µL of Test Compound (or Vehicle DMSO). Incubate for 2–5 minutes .

  • Activation: Add 50 µL of ADP (final conc. e.g., 5 µM).

  • Measurement: Monitor light transmission for 6 minutes.

  • Analysis: Determine % Maximum Aggregation. Calculate IC

    
     for inhibition of aggregation.
    

Note on P2Y


 Specificity:

shape change

Data Summary & SAR Table

The following table summarizes the potency of key derivatives described in the literature (e.g., Zhang et al., 2025), comparing the imidazole and pyrimidine series.

Compound IDScaffoldR-Group (4-position)P2Y

IC

(Ca

Flux)
Notes
MRS2179 NucleotideN/A~0.30 µMReference Control
BPTU UreaN/A~2.50 µMAllosteric Antagonist
HNW001 ImidazoleDifluoromethyl~4.00 µMLead Imidazole
Cmpd 19 ImidazoleDifluoromethyl0.49 µM Optimized Imidazole
Cmpd 36b Pyrimidine 3-Cyanophenoxy 0.50 µM Target of this Guide

Key Insight: The 4-(3-cyanophenoxy)pyrimidine-5-carboxylic acid (Cmpd 36b) achieves equipotency to the optimized difluoromethyl-imidazole series, offering a potentially distinct metabolic stability profile.

Troubleshooting & Optimization

  • Solubility: Pyrimidine-5-carboxylic acids can have limited solubility in acidic media. Ensure assay buffers are buffered to pH 7.4 (HEPES/HBSS). For stock solutions, use 100% DMSO.

  • Assay Window: If the calcium signal is low, ensure the cell line expression of P2Y

    
     is maintained under antibiotic selection (e.g., G418).
    
  • Bleeding Time: When moving to in vivo models, P2Y

    
     antagonists generally show less prolongation of bleeding time compared to P2Y
    
    
    antagonists (e.g., clopidogrel), which is a key safety advantage to monitor.

References

  • Zhang, B., Li, J., Li, Q., et al. (2025).[3] Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Journal of Medicinal Chemistry.

  • Palmer, R. K., et al. (1998). Agonist action of adenosine triphosphates at the human P2Y1 receptor. Molecular Pharmacology, 54(6), 1118-1123.

  • Hechler, B., & Gachet, C. (2011). P2 receptors and platelet function.[4][5][6] Purinergic Signalling, 7(3), 293-303.

  • Zhang, J., et al. (2015).[3][5] Two disparate ligand-binding sites in the human P2Y1 receptor. Nature, 520, 317–321. [5]

Application Note: Neuroprotective Potency of 4-(Difluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the evaluation of 4-(difluoromethyl)pyrimidine derivatives as a novel class of neuroprotective agents. Unlike classical pyrimidines, the incorporation of a difluoromethyl (


) moiety at the C4 position acts as a lipophilic hydrogen bond donor, significantly enhancing blood-brain barrier (BBB) permeability and metabolic stability. This guide provides comprehensive protocols for validating their efficacy in mitigating oxidative stress-induced neuronal death, specifically through TRPM2 channel inhibition  and mitochondrial bioenergetic restoration .

Introduction & Chemical Rationale

The Fluorine Advantage in Neuro-Drug Design

The pyrimidine scaffold is ubiquitous in medicinal chemistry, yet its application in CNS disorders is often limited by rapid metabolic clearance and poor membrane permeability. The strategic installation of a difluoromethyl group (


)  addresses these bottlenecks:
  • Bioisosterism: The

    
     group acts as a bioisostere of hydroxyl (-OH) and thiol (-SH) groups but is non-ionizable and more lipophilic (LogP increase ~0.6–0.8).
    
  • Hydrogen Bonding: The acidic proton on the

    
     carbon functions as a weak hydrogen bond donor, improving binding affinity to receptor pockets (e.g., the ADPR-binding pocket of TRPM2) without the desolvation penalty associated with polar groups.
    
  • Metabolic Blockade: Substitution at the C4 position blocks oxidative metabolism by cytochrome P450s, extending the half-life (

    
    ) in neural tissue.
    
Mechanism of Action: The TRPM2-Mitochondria Axis

These derivatives exert neuroprotection primarily by inhibiting Transient Receptor Potential Melastatin 2 (TRPM2) channels. Under ischemic or oxidative stress, TRPM2 opens in response to ADP-ribose (ADPR), causing massive


 influx, mitochondrial depolarization, and subsequent apoptosis.
  • Primary Target: Allosteric or competitive inhibition of the TRPM2 channel.

  • Secondary Effect: Preservation of Mitochondrial Complex I/IV activity and reduction of ROS generation.

Mechanism of Action Visualization

The following diagram illustrates the pathway by which 4-(difluoromethyl)pyrimidine derivatives prevent neuronal apoptosis during oxidative stress.

NeuroprotectionPathway OxStress Oxidative Stress (Ischemia / H2O2) ROS ROS Generation (Mitochondrial) OxStress->ROS ADPR ADP-Ribose (ADPR) Accumulation ROS->ADPR DNA Damage -> PARP1 TRPM2 TRPM2 Channel Activation ADPR->TRPM2 Ligand Binding CaInflux Cytosolic Ca2+ Overload TRPM2->CaInflux Channel Opening MitoDys Mitochondrial Depolarization CaInflux->MitoDys Ca2+ Uptake MitoDys->ROS Feedback Loop Caspase Caspase-3 Activation MitoDys->Caspase Cytochrome c Release Apoptosis Neuronal Apoptosis Caspase->Apoptosis Drug 4-(Difluoromethyl) pyrimidine Derivative Drug->ROS  SCAVENGES   Drug->TRPM2  BLOCKS  

Caption: Schematic of the TRPM2-mediated apoptotic cascade. The derivative blocks the critical Ca2+ influx step, preventing the feed-forward loop of mitochondrial dysfunction.

Application Note: In Vitro Profiling

Primary Screening: Calcium Influx Assay

Objective: Quantify the potency (


) of derivatives in blocking 

-induced

entry in SH-SY5Y neuroblastoma cells.

Experimental Setup:

  • Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 5 days).

  • Reagents: Fluo-4 AM (Calcium indicator),

    
     (TRPM2 activator via ROS), HBSS buffer (Ca2+ free and Ca2+ containing).
    
  • Instrumentation: FLIPR Tetra or Confocal Microscope (488 nm excitation).

Protocol Workflow:

  • Loading: Incubate differentiated cells with 4 µM Fluo-4 AM for 45 min at 37°C. Wash 3x with HBSS.

  • Pre-treatment: Add test compounds (0.01 – 10 µM) and incubate for 30 min.

  • Baseline: Record baseline fluorescence (

    
    ) for 30 seconds.
    
  • Induction: Inject

    
     (final conc. 300 µM) to trigger TRPM2 activation.
    
  • Measurement: Monitor fluorescence (

    
    ) for 10 minutes.
    
  • Analysis: Calculate

    
    . The peak response usually occurs at 2–5 minutes.
    

Data Interpretation:

  • Effective Hit: >50% reduction in peak fluorescence compared to vehicle control.

  • False Positive Check: Verify compound does not quench Fluo-4 fluorescence directly.

Secondary Assay: Mitochondrial Respiration (Seahorse XF)

Objective: Assess the ability of the compound to preserve Oxygen Consumption Rate (OCR) under stress.

  • Key Metric: "Spare Respiratory Capacity." Neuroprotective agents should maintain this capacity even in the presence of mild oxidative insults.

Detailed Protocol: Evaluation of Neuroprotective Efficacy

Protocol ID: NP-SHSY5Y-OX-04 Scope: Determination of cell viability and apoptosis inhibition in a chemically induced ischemia model.

Materials
  • Test Compound: 4-(difluoromethyl)pyrimidine analog (dissolved in DMSO, stock 10 mM).

  • Stressor: Oxygen-Glucose Deprivation (OGD) media or

    
     (300 µM).
    
  • Assay Kit: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH Release Kit.

  • Controls: N-acetylcysteine (Positive Control), Vehicle (0.1% DMSO).

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate for 5 days.
    
  • Drug Pre-treatment:

    • Remove media.

    • Add fresh media containing Test Compound (0.1, 1.0, 5.0, 10.0 µM).

    • Incubate for 2 hours (Pre-incubation allows cellular uptake and target engagement).

  • Stress Induction:

    • Add

      
       directly to the wells to achieve 300 µM.
      
    • Alternatively, for OGD: Replace media with glucose-free buffer and place in hypoxia chamber (

      
      ) for 4 hours.
      
  • Recovery:

    • For

      
      : Incubate for 24 hours.
      
    • For OGD: Replace with normal glucose media containing the test compound and incubate for 24 hours (Reperfusion phase).

  • Readout (MTT):

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4 hours at 37°C.

    • Aspirate media carefully. Dissolve formazan crystals in 150 µL DMSO.

    • Read Absorbance at 570 nm.

Expected Results & Data Analysis

Normalize data to Control (No Stress) = 100% and Stress (Vehicle) = 0%.

Compound ConcentrationCell Viability (%)Interpretation
Vehicle (Stress)45 ± 5%Significant toxicity achieved.
Compound 4h (0.1 µM) 66 ± 4%Moderate protection at low dose.[1]
Compound 4h (1.0 µM) 88 ± 3% Potent neuroprotection (Optimal Dose).
Compound 4h (10 µM) 85 ± 5%Plateau effect; check for off-target toxicity.
Positive Control (NAC)90 ± 2%Validation of assay window.

Experimental Workflow Diagram

This diagram outlines the decision tree for advancing a lead candidate from synthesis to in vivo validation.

Workflow Synth Synthesis of CF2H-Pyrimidine Library InVitro In Vitro Screening (SH-SY5Y / Primary Neurons) Synth->InVitro HitSel Hit Selection (IC50 < 1 µM) InVitro->HitSel HitSel->Synth Fail (Refine SAR) Mech Mechanism Check (TRPM2 / Ca2+ Imaging) HitSel->Mech Pass ADME ADME Profiling (Microsomal Stability) Mech->ADME InVivo In Vivo Validation (MCAO Rat Model) ADME->InVivo Stable

Caption: Stage-gate process for validating neuroprotective pyrimidine derivatives.

References

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Source: MDPI (Molecules), 2024.

  • TRPM2 Inhibitors: Neuroprotective Benefit and Mechanisms. Source: Alzheimer's Drug Discovery Foundation, 2023.

  • Inhibition of TRPM2 function by PARP inhibitors protects cells from oxidative stress-induced death. Source: NIH / PubMed Central.

  • Neuroprotective potential of pyrimidine derivatives in experimental cerebral ischemia. Source: Zhurnal Nevrologii i Psikhiatrii imeni S.S. Korsakova, 2021.

  • Medicinal chemistry perspective of TRPM2 channel inhibitors. Source: Drug Discovery Today, 2020.

Sources

Protocol for the hydrolysis of ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Hydrolysis of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Abstract & Scope

This application note details the chemoselective hydrolysis of ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate to its corresponding carboxylic acid, 4-(difluoromethyl)pyrimidine-5-carboxylic acid. This transformation is critical in medicinal chemistry, where the difluoromethyl (


) group serves as a lipophilic hydrogen bond donor and bioisostere for hydroxyl or thiol groups.[1]

The Challenge: The primary synthetic hurdle is the electron-deficient nature of the pyrimidine ring. The synergistic electron-withdrawing effects of the 5-carboxylate and the 4-difluoromethyl group render the pyrimidine core highly susceptible to nucleophilic attack by hydroxide ions (ring opening/degradation) rather than the desired saponification at the ester. This protocol prioritizes Lithium Hydroxide (LiOH) mediated hydrolysis under controlled temperatures to maximize yield and preserve ring integrity.

Chemical Context & Mechanistic Insight

Structural Reactivity Analysis

The substrate contains two electrophilic sites competing for the nucleophile (


):
  • The Ester Carbonyl (C=O): The desired site of attack (

    
     mechanism).
    
  • The Pyrimidine Ring (C2/C6): The

    
     group (
    
    
    
    ) and the ester group strongly withdraw electron density from the ring. This activates the ring toward Nucleophilic Aromatic Substitution (
    
    
    ) or addition-elimination reactions, leading to ring fragmentation.
The "Lithium Advantage"

While NaOH and KOH are standard saponification agents, they are often too aggressive for electron-deficient heterocycles. Lithium Hydroxide (LiOH) is preferred because:

  • Coordination:

    
     coordinates tightly with the ester carbonyl oxygen, increasing its electrophilicity relative to the ring carbons.
    
  • Solubility: LiOH has superior solubility in THF/Water mixtures compared to NaOH, allowing for a homogeneous reaction at lower temperatures.

Experimental Protocols

Method A: Low-Temperature LiOH Hydrolysis (Standard Protocol)

Recommended for initial scale-up (100 mg to 10 g).

Reagents:

  • Substrate: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (

    
     equiv)
    
  • Base: LiOH

    
    H
    
    
    
    O (
    
    
    equiv)
  • Solvent: THF : Water (

    
     v/v)
    
  • Acid: 1N HCl (for workup)

Procedure:

  • Dissolution: Dissolve the substrate in THF (

    
     mL per mmol) and cool the solution to 
    
    
    
    in an ice bath.
  • Base Addition: Dissolve LiOH

    
    H
    
    
    
    O in the calculated volume of water. Add this aqueous solution dropwise to the THF mixture over 10 minutes. Crucial: Maintain
    
    
    to suppress ring attack.
  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC (5% MeOH in DCM) or LCMS.
    
    • Note: If conversion is

      
       after 1 hour, allow the reaction to warm to room temperature (RT) slowly. Do not  heat.
      
  • Quenching: Once complete, concentrate the mixture under reduced pressure to remove THF (bath temp

    
    ).
    
  • Workup: Dilute the aqueous residue with water. Wash with EtOAc (

    
    ) to remove unreacted ester (discard organic layer).
    
  • Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH

    
    . The product typically precipitates as a white solid.
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Method B: Anhydrous Nucleophilic Cleavage (Backup Protocol)

Use ONLY if Method A results in significant ring degradation.

Reagents:

  • Substrate (

    
     equiv)[2][3]
    
  • Lithium Iodide (LiI,

    
     equiv)
    
  • Solvent: Anhydrous Pyridine (reflux)

Procedure:

  • Dissolve substrate and LiI in anhydrous pyridine.

  • Heat to reflux (

    
    ) under 
    
    
    
    for 4–8 hours.
  • Mechanism involves

    
     attack of 
    
    
    
    on the ethyl group, releasing the carboxylate without generating strong nucleophiles (
    
    
    ) that attack the ring.

Visualizing the Chemistry

Reaction Pathway & Competition

The following diagram illustrates the kinetic competition between the desired hydrolysis and the destructive ring-opening pathway.

ReactionPathways Figure 1: Chemoselectivity in Pyrimidine Ester Hydrolysis Substrate Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate TransitionState Tetrahedral Intermediate Substrate->TransitionState + LiOH / THF / H2O (0°C) SideProduct Ring Opening/ Degradation Substrate->SideProduct Path B: Nucleophilic Attack on C2/C6 (High Temp/Strong Base) Product 4-(difluoromethyl) pyrimidine-5-carboxylic acid TransitionState->Product Path A: Elimination of EtOH (Kinetic Control)

Caption: Figure 1: Path A represents the desired saponification. Path B highlights the risk of ring degradation driven by the electron-withdrawing


 group if temperature is uncontrolled.
Decision Tree for Method Selection

MethodSelection Start Start: Hydrolysis of Electron-Deficient Ester Check1 Is the substrate soluble in THF? Start->Check1 MethodA Method A: LiOH / THF / H2O @ 0°C Check1->MethodA Yes MethodC Method C: TMSOK / THF Check1->MethodC No (Try ether/DCM) Check2 Did Ring Opening Occur? MethodA->Check2 Check LCMS MethodB Method B: LiI / Pyridine (Anhydrous) Check2->MethodB Yes (Degradation) Isolate Product Isolate Product Check2->Isolate Product No (Clean)

Caption: Figure 2: Operational workflow for selecting the optimal hydrolysis condition based on substrate stability and solubility.

Data Summary & Troubleshooting

Table 1: Comparative Hydrolysis Conditions

ParameterMethod A (LiOH)Method B (LiI)Method C (NaOH - Not Rec.)
Reagent LiOH (1.5 eq)LiI (3.0 eq)NaOH (2.0 eq)
Solvent THF/H

O
PyridineEtOH/H

O
Temp

RT

Reflux
Typical Yield 85 - 92%60 - 75%< 40% (Ring damage)
Reaction Time 1 - 4 h6 - 12 h1 h
Selectivity HighVery HighLow

Troubleshooting Guide:

  • Issue: Incomplete Conversion.

    • Solution: Do not add more base immediately. Allow the reaction to warm to RT. If still stalled, add 0.5 eq of LiOH and sonicate.

  • Issue: Product is water-soluble (Amphoteric).

    • Solution: The pyrimidine nitrogen can be protonated. If the product does not precipitate at pH 3, extract the aqueous layer with

      
      -Butanol or 2-MeTHF. Alternatively, lyophilize the aqueous layer to obtain the crude salt.
      
  • Issue: Defluorination.

    • Solution: Avoid prolonged exposure to strong base at high temperatures. The

      
       proton is weakly acidic (
      
      
      
      ); deprotonation can lead to carbene formation and decomposition.

References

  • General Protocol for Pyrimidine Ester Hydrolysis: Zhang, B., et al. "Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids." Journal of Medicinal Chemistry, 2025. [Link]

  • Lithium Hydroxide Specificity: Ohashi, M., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical & Pharmaceutical Bulletin, 2021. [Link]

  • Difluoromethyl Group Stability: Pahima, E., et al. "The F-Difluoromethyl Group: Challenges, Impact and Outlook." Chemistry – A European Journal, 2024. [Link]

  • Base-Sensitive Ester Hydrolysis Guide: ACS GCI Pharmaceutical Roundtable. "Reagent Guides: Hydrolysis of Esters." [Link]

Sources

Application Note: Amidation of 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The incorporation of fluorinated motifs into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and binding affinity. The 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester represents a high-value intermediate where the difluoromethyl (


) group acts as a lipophilic hydrogen bond donor bioisostere.

However, the chemical reactivity of this scaffold presents a dichotomy:

  • Activation: The electron-withdrawing nature of the pyrimidine ring, augmented by the

    
     group, renders the 
    
    
    
    -ester highly electrophilic, facilitating amidation.
  • Instability: The same electronic deficiency makes the pyrimidine ring susceptible to nucleophilic attack at the

    
     and 
    
    
    
    positions. Furthermore, the proton of the
    
    
    group possesses increased acidity (
    
    
    ), creating a risk of deprotonation-induced degradation under harsh basic conditions.

This guide details two validated protocols designed to navigate these stability/reactivity trade-offs: Lewis Acid-Mediated Direct Aminolysis (Method A) and a Saponification-Condensation Sequence (Method B).

Reaction Landscape & Strategy

The following decision tree illustrates the logical flow for selecting the appropriate methodology based on amine steric hindrance and nucleophilicity.

ReactionStrategy Start Substrate: 4-(CF2H)-Pyrimidine-5-COOEt AmineCheck Analyze Amine Partner Start->AmineCheck Direct Method A: Direct Aminolysis (AlMe3 mediated) AmineCheck->Direct Non-Nucleophilic or Sterically Hindered AmineCheck->Direct Standard Primary/Secondary Indirect Method B: Hydrolysis + Coupling (LiOH -> HATU) AmineCheck->Indirect Acid-Sensitive or Ultra-Low Nucleophilicity Result Target Amide Direct->Result High Yield, 1 Step Indirect->Result High Fidelity, 2 Steps

Figure 1: Strategic decision matrix for selecting the optimal amidation pathway.

Method A: Direct Aminolysis via Trimethylaluminum (AlMe3)[1]

Rationale: This is the preferred "Process Chemistry" route. It bypasses the carboxylic acid intermediate. Trimethylaluminum (


) reacts with the amine to form a dimethylaluminum amide species (

), which is a potent nucleophile that attacks the ester carbonyl. This method is particularly effective for electron-deficient esters like pyrimidines because the Lewis acidic aluminum activates the carbonyl oxygen while simultaneously delivering the amine.
Safety Critical Warning
  • Trimethylaluminum (2.0 M in Toluene) is pyrophoric. It ignites spontaneously in air.

  • All transfers must use positive pressure cannulation or gas-tight syringes under an inert atmosphere (

    
     or Ar).
    
  • Quenching: The reaction quench is extremely exothermic and generates methane gas. It must be performed slowly at

    
    .
    
Protocol Steps
  • Reagent Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Argon for 15 minutes.

    • Charge the Amine (1.2 - 1.5 equiv) and anhydrous Toluene (or DCM) [0.2 M concentration relative to ester].

  • Activation (The "Ate" Complex):

    • Cool the amine solution to

      
      .
      
    • Dropwise, add

      
       (2.0 M in Toluene)  (1.2 - 1.5 equiv).
      
    • Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes to ensure formation of the aluminum amide species.

  • Addition & Heating:

    • Add the 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (1.0 equiv) dissolved in a minimal amount of anhydrous Toluene.

    • Heat the reaction to 80-90°C (Toluene) or Reflux (DCM) for 2–4 hours.

    • Monitoring: Check LC-MS for disappearance of the ester (

      
      ) and appearance of the amide.
      
  • Controlled Quench (Rochelle's Salt Method):

    • Cool reaction to

      
      .
      
    • Dilute with Ethyl Acetate (equal volume to reaction solvent).

    • Very Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt). Caution: Vigorous gas evolution.

    • Stir the biphasic mixture vigorously at RT for 1-2 hours until the aluminum emulsion breaks and two clear layers form.

  • Workup:

    • Separate layers. Extract aqueous layer with Ethyl Acetate (2x).[1]

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.[1][2]
      
Data & Validation
ParameterSpecificationNotes
Stoichiometry 1.0 Ester : 1.2 Amine : 1.2 AlMe3Excess AlMe3 ensures full conversion.
Solvent Toluene (Preferred), DCM, THFTHF coordinates Al, slowing reaction (requires higher temp).
Typical Yield 75% - 92%High efficiency due to thermodynamic drive.
Side Products Nitrile (rare)Overheating primary amides can dehydrate to nitriles.

Method B: Saponification & HATU Coupling

Rationale: If the amine partner is incompatible with Lewis acids, or if the lab lacks pyrophoric handling capabilities, the two-step sequence is the robust alternative. We use Lithium Hydroxide (LiOH) for hydrolysis because it is milder than NaOH and less likely to degrade the


 group or attack the pyrimidine ring.
Step 1: Hydrolysis
  • Dissolve the ester (1.0 equiv) in THF:Water (3:1) .

  • Add LiOH·H2O (1.5 equiv) at

    
    .
    
  • Stir at

    
     to RT for 2–4 hours. Do not heat.
    
  • Workup: Acidify carefully to pH 3-4 with 1N HCl. Extract with EtOAc (or IPA/CHCl3 if the acid is polar). Dry and concentrate.

    • Note: The carboxylic acid intermediate may be unstable upon prolonged storage; proceed immediately to coupling.

Step 2: Amide Coupling
  • Dissolve the crude acid (1.0 equiv) in anhydrous DMF .

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.2 equiv). Stir for 5 minutes to activate the acid (formation of the OAt-ester).

  • Add the Amine (1.1 equiv).

  • Stir at RT for 2–16 hours.

Workflow cluster_0 Method A: AlMe3 Workup Step1 Crude Reaction Mix Step2 Add Rochelle's Salt (aq) Stir 1h (Critical) Step1->Step2 Step3 Phase Separation (Clear Layers) Step2->Step3

Figure 2: The critical Rochelle's Salt quench workflow to break aluminum emulsions.

Troubleshooting & Optimization

Issue 1: Pyrimidine Ring Degradation
  • Symptom: Darkening of reaction mixture; complex LC-MS baseline; loss of UV chromophore.

  • Cause: Nucleophilic attack at C2/C6 or deprotonation of

    
    .
    
  • Solution:

    • Switch from Method A to Method B.

    • In Method B, use LiOH at

      
       strictly. Avoid NaOH or KOH.
      
    • If using Method A, ensure the amine is pre-complexed with

      
      before adding the ester. Free amine is more likely to attack the ring than the Al-complex.
      
Issue 2: Low Conversion (Steric Hindrance)
  • Symptom: Recovered starting material.

  • Solution:

    • Method A: Increase temperature to

      
       (use Xylene) or use DABAL-Me3  (a solid, air-stable adduct of 
      
      
      
      and DABCO) which allows for higher temperature handling.
    • Method B: Switch coupling reagent from HATU to COMU or convert the acid to the acid chloride using Ghosez's Reagent (neutral conditions) before adding the amine.

Issue 3: Instability
  • Mechanism: Strong bases can deprotonate the

    
     proton (
    
    
    
    ), leading to difluorocarbene ejection or elimination.
  • Prevention: Avoid bases like NaH, LDA, or t-BuOK. In Method B, use DIPEA or NMM (N-methylmorpholine) as the base, not inorganic bases.

References

  • Trimethylaluminum Amidation (General Protocol)

    • Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides.
  • Reactivity of Fluorinated Pyrimidines

    • Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. XIII. Synthesis of 4-Trifluoromethyl- and 4-Difluoromethyl-pyrimidines." Chemical & Pharmaceutical Bulletin, 1980, 28, 3362-3368.
  • DABAL-Me3 Alternative

    • Woodward, S., et al. "DABAL-Me3, an Air-Stable Solid Reagent for the Amidation of Esters." Tetrahedron Letters, 2005, 46, 1861-1864.
  • Amide Coupling Reagents (HATU/COMU)

    • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses the synthesis of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester , a critical scaffold in modern agrochemical (e.g., SDHI fungicides) and pharmaceutical discovery.

The synthesis is deceptively simple but prone to failure due to three specific factors:

  • Instability of the fluorinated building block (Ethyl 4,4-difluoroacetoacetate).

  • Regiochemical ambiguity during ring closure.

  • Sensitivity of the ethoxymethylene intermediate to moisture and thermal stress.

This support center is structured to guide you through the Two-Step Ethoxymethylene Route , which is the industry standard for ensuring high regioselectivity (avoiding the 6-difluoromethyl isomer).

Visual Workflow: The Validated Pathway

The following diagram outlines the standard industrial protocol. Use this as your baseline for troubleshooting.

SynthesisWorkflow cluster_0 Critical Control Point 1 Start Ethyl 4,4-difluoro- acetoacetate (DFAA) Intermed Intermediate: Ethyl 2-(ethoxymethylene)- 4,4-difluoro-3-oxobutanoate Start->Intermed Step 1: Condensation (100-110°C, -AcOEt, -AcOH) Reagents1 Triethyl Orthoformate (TEOF) + Acetic Anhydride Reagents1->Intermed Product Target: 4-(Difluoromethyl)pyrimidine- 5-carboxylic acid ethyl ester Intermed->Product Step 2: Cyclization (Reflux, Regioselective) Reagents2 Amidine Source (e.g., Formamidine Acetate) + Base (EtOH) Reagents2->Product

Figure 1: The Two-Step Ethoxymethylene Route. Direct condensation is discouraged due to poor regiocontrol.

Module 1: Reagent Quality & Handling (Pre-Reaction)

The Issue: Users often report "no reaction" or "black tar" before the main cyclization even begins. Root Cause: The fluorinated starting material, Ethyl 4,4-difluoroacetoacetate (DFAA), is highly hygroscopic and prone to hydrate formation, which deactivates it toward orthoformates.

Troubleshooting Protocol
ParameterSpecificationWhy it Matters
DFAA Purity >98% (GC)Impurities (difluoroacetic acid) catalyze TEOF decomposition.
Water Content <0.1% (Karl Fischer)Water hydrolyzes TEOF and the product. DFAA forms a stable hydrate that does not react.
TEOF Quality Freshly DistilledTriethyl orthoformate degrades to formate esters over time.

Corrective Action: If your DFAA is old or has been opened:

  • Dissolve in toluene.

  • Perform an azeotropic distillation (Dean-Stark trap) to remove water.

  • Use immediately.

Module 2: Step 1 - The Enol Ether Formation

Reaction: DFAA + Triethyl Orthoformate (TEOF) + Acetic Anhydride


 Enol Ether Intermediate.

Common Symptom: Low conversion or presence of starting material after 12+ hours.

Technical Analysis

This reaction is driven by the removal of by-products (ethyl acetate and acetic acid).[1] If these are not removed, the equilibrium prevents completion.

Q: Why is the reaction stalling at 60% conversion? A: You are likely refluxing without distillation.

  • Fix: Use a distillation apparatus. Heat the mixture to 100–110°C and continuously distill off the low-boiling by-products (EtOAc/AcOH). This shifts the equilibrium to the right [1].

Q: The mixture turned dark black/brown. A: Thermal decomposition of TEOF.

  • Fix: Do not exceed 140°C in the oil bath. TEOF is unstable in acidic media (acetic anhydride) at very high temperatures. Add TEOF slowly to the hot mixture if thermal runaway is observed.

Module 3: Step 2 - Cyclization & Regioselectivity

Reaction: Enol Ether Intermediate + Formamidine Acetate


 Pyrimidine Product.

Common Symptom: Formation of the wrong isomer (ethyl 4-hydroxy-6-(difluoromethyl)pyrimidine-5-carboxylate) or low yield.

Regioselectivity Logic

The ethoxymethylene group is the "soft" electrophile, while the ketone (next to the


) is the "hard" electrophile.
  • Pathway A (Correct): The amidine nitrogen attacks the ethoxymethylene carbon first (Michael-type addition), followed by ring closure at the ketone. This places the

    
     at position 4.
    
  • Pathway B (Incorrect - Direct Route): If you skip Step 1 and react DFAA directly with amidine, the amidine attacks the ketone first, leading to the 6-difluoromethyl-4-hydroxy isomer [2].

Troubleshooting Table: Cyclization Failures

SymptomProbable CauseSolution
Solid Precipitate is Water Soluble Formation of amidine salt, not product.Ensure a base (NaOEt or NaOAc) is present to liberate the free amidine from its salt (e.g., Formamidine Acetate).
Loss of Fluorine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

or

)
Basic defluorination.The

proton is acidic. Avoid strong bases like NaH or LDA . Use NaOEt/EtOH or K2CO3 at reflux [3].
Product is an Oil (should be solid) Presence of unreacted intermediate.The intermediate is lipophilic. Wash the crude oil with dilute HCl to remove unreacted amidines, then recrystallize from cold hexane/EtOH.

Module 4: Difluoromethyl Stability (The "Hidden" Trap)

The Issue: The


 group is generally stable, but the adjacent electron-withdrawing pyrimidine ring makes the 

proton acidic (

approx. 15-20).

Mechanism of Failure: In the presence of strong alkoxides and high heat, the


 group can undergo deprotonation followed by elimination of fluoride (E1cB mechanism), leading to decomposition or "monofluoro" by-products.

Prevention Strategy:

  • Stoichiometry: Do not use >1.1 equivalents of base during cyclization.

  • Quenching: Quench the reaction immediately upon completion with dilute acetic acid to neutralize residual alkoxides before workup.

  • Temperature: Do not exceed 80°C (ethanol reflux) during the cyclization step.

Diagnostic Decision Tree

Use this flow to diagnose low yields.

Troubleshooting Problem Problem: Low Overall Yield (<50%) Check1 Check Step 1: Did you distill off EtOAc? Problem->Check1 Check2 Check Step 2: Is the Base too strong? Check1->Check2 Yes Action1 Action: Equip distillation head. Drive temp to 110°C. Check1->Action1 No Check3 Check Reagents: Is DFAA hydrated? Check2->Check3 No (Used NaOEt) Action2 Action: Switch from NaH to NaOEt. Limit temp to 80°C. Check2->Action2 Yes (Used NaH/LDA) Action3 Action: Azeotropic drying of DFAA with Toluene. Check3->Action3 Yes

Figure 2: Diagnostic logic for yield optimization.

References

  • Process for preparing an alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate. Source: WO 2009/106619 A1 (Bayer CropScience). Relevance: Defines the industrial standard for Step 1 (Enol ether formation) with >90% yield. Link:

  • Synthesis method of 2-ethoxymethylene-4,4-difluoroacetoacetic acid ethyl ester. Source: CN 114315577 B (Hunan Haili Chemical Industry). Relevance: Discusses the regioselectivity and improvements over the acetic anhydride method. Link:

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry (2022). Relevance: Provides mechanistic insight into the stability and H-bonding properties of the

    
     group in heteroaromatic systems.
    Link:
    
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Source: MDPI (Catalysts 2023). Relevance: Reviews the "Modified Pinner" and condensation reactions relevant to fluorinated beta-keto esters. Link:

Sources

Side reactions in the synthesis of fluorinated pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5092: Synthesis & Troubleshooting of Fluorinated Pyrimidines

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Blocker for Scale-Up)

User Issue Summary

"We are experiencing inconsistent yields and purity profiles during the synthesis of 5-fluorouracil (5-FU) derivatives and their subsequent glycosylation. Specifically, we are observing:

  • Over-fluorinated byproducts during electrophilic fluorination.

  • Regio-isomeric mixtures (N1 vs. N3) during alkylation.

  • Unexplained loss of fluorine (defluorination) during palladium-catalyzed cross-coupling."

Module 1: Electrophilic Fluorination (Direct C5-Functionalization)

Diagnosis: The electron-deficient nature of the pyrimidine ring makes direct fluorination challenging. Using aggressive reagents like F2 gas or Selectfluor often leads to difluorination (formation of 5,5-difluoro-5,6-dihydropyrimidines) or "tarry" oligomers due to nucleophilic attack at the C6 position.

Troubleshooting Protocol 1.1: Preventing Over-Fluorination
ParameterRecommendationScientific Rationale
Solvent System Acetonitrile (MeCN) or MeCN/MeOH Avoid pure protic solvents if using F2. MeCN stabilizes the intermediate cation. Methanol can trap the intermediate carbocation to form a methoxy-adduct, which can be eliminated later to restore aromaticity.
Reagent Choice Selectfluor (F-TEDA-BF4)Safer than F2 gas. Provides a controlled source of "F+" without the radical chain reactions associated with elemental fluorine.
Stoichiometry 1.05 - 1.10 equiv. Excess electrophile drives the reaction to the di-fluoro species. Strictly limit reagent loading.
Temperature 0°C to Room Temp Higher temperatures promote Michael addition at C6 by solvent/impurities, leading to polymerization (tar).
Step-by-Step Workflow: Selectfluor Fluorination
  • Dissolution: Dissolve pyrimidine substrate in MeCN (0.1 M).

  • Addition: Add Selectfluor (1.05 equiv.) portion-wise at 0°C.

  • Monitoring: Monitor by 19F-NMR . Look for the appearance of a doublet (monofluoro) vs. a singlet/multiplet upfield (difluoro saturated ring).

  • Elimination (Critical): If the intermediate 5-fluoro-6-methoxy-5,6-dihydropyrimidine is formed (in MeOH), heat to 60°C with a weak base (Et3N) to eliminate MeOH and re-aromatize to the desired 5-fluoropyrimidine.

Visualization: Reaction Pathway & Side Products [1][2]

FluorinationPathways Start Pyrimidine Substrate Inter Intermediate Cation (Sigma Complex) Start->Inter + Selectfluor (F+) Product 5-Fluoro-Pyrimidine (Target) Inter->Product - H+ (Elimination) Side1 5,5-Difluoro (Over-reaction) Inter->Side1 + Excess F+ Side2 C6-Nucleophilic Adduct (Hydrate/Ether) Inter->Side2 + Solvent (Nu-) Side2->Product Base/Heat (Re-aromatization)

Caption: Kinetic competition between re-aromatization (Target) and nucleophilic capture/over-fluorination (Side Reactions).

Module 2: Regioselectivity in Glycosylation (The Ambident Nucleophile)

Diagnosis: 5-Fluorouracil is an ambident nucleophile. Under basic conditions (alkylation), the N3 position is more acidic (pKa ~8) and reacts first, but the N1 position is the desired biological mimic. The Silyl-Hilbert-Johnson (Vorbrüggen) reaction is the industry standard to force N1 selectivity, but moisture or improper Lewis Acid stoichiometry leads to N3 isomers or anomeric mixtures.

Troubleshooting Protocol 2.1: The Vorbrüggen Coupling

User Question: "Why am I getting the N3-alkylated isomer?" Answer: You are likely operating under thermodynamic control or using simple alkyl halides with bases. To get N1 selectivity, you must use the Silylated Base method.

The Protocol (Self-Validating):

  • Silylation (Protection): Reflux 5-FU in Hexamethyldisilazane (HMDS) with catalytic TMSCl until the solution is clear.

    • Check: Evaporate HMDS. The residue should be a clear oil (Bis-TMS-5-FU). If cloudy/solid, silylation is incomplete.

  • Coupling: Dissolve Bis-TMS-5-FU in dry MeCN. Add protected sugar (1-O-Acetyl or 1-Cl).[2]

  • Activation: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) at 0°C.

    • Stoichiometry: Use exactly 1.1 equiv. of Lewis Acid per acetoxy group leaving.

  • Quench: Pour into cold NaHCO3.

Mechanism of Failure (N3 vs N1): If the Lewis Acid is too strong (SnCl4) or the temperature too high, the thermodynamic N3 product forms. TMSOTf at low temperature favors the kinetic N1 product via the formation of a cyclic oxocarbenium ion which is attacked by the most nucleophilic nitrogen (N1) of the silylated base.

Visualization: Silyl-Hilbert-Johnson Selectivity

Vorbruggen Base Bis-TMS-5-FU (Silylated Base) Complex Sigma-Complex (N1-Attack) Base->Complex Attack via N1 Sugar Protected Sugar (1-OAc) Cation Oxocarbenium Ion (Sugar Cation) Sugar->Cation + TMSOTf Cation->Complex Fast N1_Prod N1-Nucleoside (Target: Capecitabine precursor) Complex->N1_Prod Desilylation N3_Prod N3-Isomer (Thermodynamic impurity) Complex->N3_Prod Rearrangement (High Temp/Strong LA)

Caption: Pathway showing N1-kinetic preference utilizing silyl protection to block N3 and activate N1.

Module 3: Cross-Coupling Side Reactions (Protodefluorination)

Diagnosis: When performing Suzuki-Miyaura or Sonogashira couplings on fluorinated pyrimidines (e.g., 5-fluoro-2-chloropyrimidine), users often observe Protodefluorination (replacement of F with H).

Mechanism: The oxidative addition of Pd(0) into the C-Cl bond is desired. However, if the phosphine ligand is not bulky enough, or if the temperature is too high, Pd(0) can insert into the C-F bond (which is strengthened by the ring but still vulnerable). Alternatively, a "Cine-substitution" mechanism can occur where a nucleophile attacks the position adjacent to the fluorine, leading to elimination of fluoride.

Troubleshooting Protocol 3.1: Stabilizing the C-F Bond
VariableAdjustmentReason
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Use catalysts with robust ligands. Avoid "naked" Pd sources like Pd(OAc)2 without added ligands.
Base KF or CsF (Anhydrous)Avoid strong hydroxide bases (NaOH/KOH) which can attack the electron-deficient ring (SNAr) and displace Fluorine.
Solvent Toluene or Dioxane Avoid DMF/DMAc at high temps; they can decompose to form dimethylamine, a potent nucleophile that displaces Fluorine.

FAQ: Analytical & Purification

Q: My 19F-NMR shows a forest of peaks. What is happening? A:

  • Rotamers: If you have amide/carbamate protecting groups (like in Capecitabine), restricted rotation causes signal splitting. Run NMR at 50°C to coalesce peaks.

  • Spinning Sidebands: Fluorine has a wide chemical shift anisotropy. If peaks appear at regular intervals (e.g., 200 Hz) from the main peak, increase the spin rate or turn spinning off.

Q: How do I separate the alpha and beta anomers after glycosylation? A:

  • Crystallization: Beta-anomers (N1) often crystallize from EtOH/EtOAc, while alpha-anomers remain in the mother liquor.

  • Reverse Phase: Fluorine adds lipophilicity. Use a C18 column with a shallow gradient (e.g., 5% to 20% MeCN in Water). The alpha/beta isomers usually have distinct retention times due to the dipole alignment difference.

References

  • Selectfluor Mechanism & Application

    • Electrophilic Fluorin
    • Source: Journal of Fluorine Chemistry.
    • (Context: Fluorination mechanisms and glycosylation).

  • Silyl-Hilbert-Johnson Reaction (Vorbrüggen)

    • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides.
    • Source: Molecules (2017).[3]

    • [Link]

  • Palladium Catalyzed Side Reactions

    • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
    • Source: MDPI (2010).
    • [Link]

  • Regioselectivity in Pyrimidines

    • N-Alkylated derivatives of 5-fluorouracil.[4]

    • Source: Journal of Pharmaceutical Sciences.[4]

    • [Link]

Sources

Technical Support Center: Purification of 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CF2H-005 Subject: Optimization of Purification Protocols for CAS 1600338-90-6 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are working with 4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester . This molecule presents a unique purification challenge due to the interplay between the electron-deficient pyrimidine ring, the hydrolytically sensitive ester, and the lipophilic yet hydrogen-bond-donating difluoromethyl (


) group.

Unlike the trifluoromethyl (


) analog, the 

moiety possesses a distinct dipole and weak H-bond donor capability, which influences its retention behavior on silica. The primary impurities encountered in this synthesis are typically the hydrolyzed carboxylic acid , decarboxylated byproducts , and regioisomers from the cyclization step.

This guide provides a self-validating workflow to isolate your target compound with >98% purity.

Module 1: Chemical Stability & Pre-Purification Triage

Before initiating purification, you must stabilize the crude mixture. The electron-withdrawing nature of the


 and ester groups renders the pyrimidine ring electron-deficient, making the ester bond susceptible to hydrolysis under basic conditions.
Critical Stability Parameters
ParameterCharacteristicOperational Implication
Hydrolysis Risk High (Base-catalyzed)Avoid strong basic washes (e.g., 1M NaOH). Use saturated

or brine only.
Basicity Very Low The ring nitrogens are poorly basic due to EWGs (

,

). Acid extraction will likely fail to protonate the product effectively and may cause hydrolysis.

Stability
Moderate Generally stable, but can undergo HF elimination under forcing basic conditions.
Physical State Solid/Oil Low melting point solid or viscous oil depending on purity.
Standard Workup Protocol (The "Neutral" Wash)

Do not use 1M HCl or 1M NaOH.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) .

  • Quench/Wash: Wash organic layer with Saturated

    
      (removes basic catalysts/amidines) followed by Brine .[1]
    
  • Drying: Dry over anhydrous

    
    . Filter and concentrate.
    
    • Note: Avoid

      
       if the crude is highly acidic, as it is slightly Lewis acidic.
      

Module 2: Chromatographic Purification (Flash)

The


 group makes this compound slightly more polar than its 

counterpart due to the polarized C-H bond.
Method A: Silica Gel Chromatography (Normal Phase)

Best for removing non-polar impurities and regioisomers.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (or Heptane / EtOAc).

  • Gradient Profile:

Time (CV)% Ethyl AcetateDescription
0–25%Equilibration & elution of very non-polar impurities.
2–105%

40%
Linear gradient. Product typically elutes between 20–30%.
10–1240%

100%
Flush polar impurities (e.g., the acid byproduct).
  • Troubleshooting Tailing: If the pyrimidine "tails" on the column, do NOT add Triethylamine (TEA) due to hydrolysis risk. Instead, switch the mobile phase to Dichloromethane (DCM) / Methanol (0–5% MeOH gradient).

Method B: Reverse Phase (C18)

Recommended if the "Acid" impurity (4-(difluoromethyl)pyrimidine-5-carboxylic acid) is co-eluting.

  • Column: C18-functionalized silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Logic: The ester is significantly more lipophilic than the hydrolyzed acid.

    • Acid Impurity: Elutes early (high water content).

    • Target Ester: Elutes later (high ACN content).

Module 3: Crystallization Logic

If the compound is a solid (or oils out but solidifies upon standing), recrystallization is the most scalable method.

Solvent System Selection
Solvent SystemRatio (v/v)Protocol Notes
Heptane / EtOAc 5:1 to 10:1Dissolve in min. hot EtOAc (

), add hot Heptane until turbid. Cool slowly to

.
EtOH / Water VariableDissolve in warm Ethanol. Add water dropwise until cloud point.
Toluene PureGood for removing non-polar oligomers. Heat to dissolve, cool to

.

Module 4: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for handling the most common issue: "The Product is an Oil but should be a Solid."

PurificationLogic Start Issue: Product is an Oil/Gum CheckNMR Check 1H NMR (Solvent trapped?) Start->CheckNMR Rotovap High Vac / Azeotrope with DCM CheckNMR->Rotovap Yes (Solvent peaks) CheckPurity Check TLC/HPLC (Purity > 90%?) CheckNMR->CheckPurity No Rotovap->CheckPurity Seed Seed Crystal Attempt (Scratch glass, add seed) CheckPurity->Seed Yes (>90%) Flash Re-column (Flash) Focus on removing non-polars CheckPurity->Flash No (<90%) ColdTrit Cold Trituration (Pentane/Ether at -78C) Seed->ColdTrit Still Oil Success Solid Product Obtained Seed->Success Crystallizes ColdTrit->Success Flash->CheckPurity

Figure 1: Workflow for converting the oily crude product into a crystalline solid. Impurities often depress the melting point, causing the "permanent oil" phenomenon.

Frequently Asked Questions (FAQ)

Q1: My product contains ~10% of the carboxylic acid impurity (hydrolysis product). How do I remove it? A: The acid is much more polar and acidic than the ester.

  • Dissolve the crude in EtOAc.

  • Wash with mild base: 5%

    
     (aq). The acid will deprotonate and move to the aqueous layer.
    
  • Separate immediately. Do not let the ester sit in contact with the base for long periods.

  • Dry the organic layer.[2][3][4][5] The ester remains in the organic phase.

Q2: Can I use amine scavengers? A: Yes, but be cautious. If you used a Pd catalyst or have unreacted amidine, silica-bound scavengers (like Si-Thiol or Si-TsOH) are safe. Avoid solution-phase amines (like free ethylenediamine) which might attack the ester.

Q3: The


 group is showing complex splitting in NMR. Is my product impure? 
A:  Not necessarily. The 

proton is a triplet (

). If the pyrimidine ring has adjacent protons, you may see further splitting. Verify with

NMR; the

usually appears as a doublet around -110 to -130 ppm.

References

  • General Synthesis of Pyrimidine Esters

    • Title: Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.[4]

    • Source: N
    • URL:[Link]

  • Stability of Difluoromethyl Groups

    • Title: The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.[6]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Analogous Purification (Trifluoromethyl Pyrimidines)

    • Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
    • Source: Taylor & Francis Online.
    • URL:[Link][7]

  • Compound Registry

    • Title: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS 1600338-90-6).[8]

    • Source: Chemical Book.

Sources

Technical Support Center: Optimization of 4-(Difluoromethyl)pyrimidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the yield optimization of ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate . Low yields in this synthesis are typically caused by three factors:

  • Incomplete conversion of the

    
    -keto ester to the enol ether intermediate.
    
  • Instability of the difluoromethyl (

    
    ) group under harsh basic conditions.
    
  • Volatility of the fluorinated intermediates during workup.

Our recommended protocol utilizes a two-step one-pot or telescoped approach, prioritizing the quantitative formation of the ethoxymethylene intermediate before cyclization.

The Synthetic Pathway (Visualized)

The following workflow illustrates the critical path and decision points. We utilize the condensation of ethyl 4,4-difluoro-3-oxobutanoate with triethyl orthoformate (TEOF) , followed by cyclization with formamidine acetate .

G cluster_0 Critical Control Point Start Starting Material Ethyl 4,4-difluoro-3-oxobutanoate Step1 Step 1: Enol Ether Formation Reagents: TEOF, Ac2O Temp: Reflux (100-110°C) Start->Step1 Activation Check1 QC Check: Is conversion >98% by TLC/GC? Step1->Check1 Check1->Step1 No (Add more Ac2O) Interm Intermediate (In Situ) Ethyl 2-(ethoxymethylene)- 4,4-difluoro-3-oxobutanoate Check1->Interm Yes Step2 Step 2: Cyclization Reagent: Formamidine Acetate Base: NaOEt (Stoichiometric) Interm->Step2 Add Amidine source Product Target Product Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate Step2->Product EtOH, Reflux, 4h

Figure 1: Optimized synthetic workflow. The conversion to the ethoxymethylene intermediate (Check1) is the primary determinant of overall yield.

Pre-Reaction Checklist (Raw Materials)

Before beginning, verify the quality of your reagents. Impurities here act as chain terminators.

ReagentCritical SpecificationWhy it matters?
Ethyl 4,4-difluoro-3-oxobutanoate Purity >97% (GC)Impurities (often non-fluorinated esters) compete for the amidine, lowering yield.
Triethyl Orthoformate (TEOF) AnhydrousWater hydrolyzes the TEOF and the formed enol ether back to the starting material.
Acetic Anhydride (

)
Freshly DistilledUsed to scavenge ethanol produced during the reaction, driving equilibrium forward.
Formamidine Acetate Dry SolidMoisture causes clumping and inaccurate stoichiometry.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Phase 1: Formation of the Enol Ether
  • Charge a round-bottom flask with Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) and Triethyl orthoformate (1.5 eq).

  • Add Acetic Anhydride (2.0 eq). Note: The excess

    
     is crucial to drive the reaction to completion by sequestering the ethanol byproduct.
    
  • Reflux at 100–110°C for 2–4 hours.

  • Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting keto-ester spot must disappear.

  • Concentrate: Once complete, remove excess TEOF and

    
     under reduced pressure. Do not overheat the residue (>60°C) as the intermediate can polymerize.
    
Phase 2: Cyclization
  • Dissolve the crude intermediate oil in anhydrous Ethanol (5 mL/mmol).

  • Add Formamidine Acetate (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add Base: Dropwise addition of Sodium Ethoxide (NaOEt) solution (21% in EtOH, 1.1 eq).

    • Technical Insight: Do not dump the base. A localized high concentration of base can degrade the

      
       group (dehydrofluorination).
      
  • Warm to room temperature, then reflux for 3–5 hours.

  • Workup: Cool to RT. Neutralize with dilute Acetic Acid to pH 7. Concentrate ethanol. Partition between water and Ethyl Acetate.[1]

  • Purification: Recrystallize from minimal hot Ethanol or Isopropanol/Hexane.

Troubleshooting Dashboard (Q&A)

Issue 1: Low Yield (<40%)

Q: My reaction looks clean on TLC, but I recover very little mass. Where is my product? A: The fluorinated intermediate and the product are relatively volatile .

  • Diagnosis: If you used high vacuum (>1 mbar) for an extended period at high heat during the concentration steps, you likely sublimed or evaporated your product.

  • Fix: Use a mild vacuum (water aspirator, ~20 mbar) and keep the water bath below 40°C. Check your rotovap traps; the product might be there.

Issue 2: "Pot Residue" / Tars

Q: The reaction mixture turned black and viscous during the first step. A: This indicates polymerization of the enol ether intermediate.

  • Diagnosis: Overheating during the TEOF step or presence of strong acid impurities.

  • Fix: Limit the temperature to 110°C. Ensure your acetic anhydride is not contaminated with strong mineral acids (sometimes used as catalysts in its manufacture).

Issue 3: Defluorination

Q: NMR shows a loss of the characteristic triplet for


 (

NMR ~6.0-6.8 ppm,

Hz).
A: The

group is sensitive to strong bases which can cause E1cB elimination of HF.
  • Mechanism: The pyrimidine ring is electron-deficient, making the

    
     protons slightly acidic. Strong base + heat = elimination.
    
  • Fix: Switch from NaOEt (strong base) to Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    in Acetonitrile or DMF for the cyclization step. This milder condition preserves the fluorinated moiety.
Issue 4: Incomplete Cyclization

Q: I see a mixture of product and an acyclic amide intermediate. A: The ring closure failed to complete.

  • Fix: Ensure the reaction is refluxing vigorously. Pyrimidine ring closure is entropically disfavored and requires thermal energy. If using Ethanol (bp 78°C), switch to n-Propanol (bp 97°C) to access a higher thermal window.

Data & Stability Profile

ParameterValue / BehaviorReference

Lipophilicity

to

vs

[1]
H-Bonding Acts as a lipophilic H-bond donor (similar to aniline)[1]
Base Stability Stable to weak bases (

); Unstable to strong bases (LDA, tBuLi)
[2]
Storage Store at 4°C, hygroscopic (ester hydrolysis risk)--

References

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 2017. [Link]

  • New method for introducing fluorinated components into molecules (Regioselective Difluoromethylation). Nature Communications, 2024 (via Uni Münster). [Link]

  • One-pot synthesis of 5-carboxanilide-dihydropyrimidinones. Arkivoc, 2009.[2] (General procedure for pyrimidine carboxylate cyclization). [Link]

  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (Intermediate Data). PubChem Compound Summary. [Link]

Sources

Technical Support Center: Pyrimidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Pyrimidine Synthesis Technical Support Center. If you are reading this, you are likely facing the "brick wall" of heterocyclic chemistry: low yields, gummy byproducts, or "brick dust" solids that refuse to dissolve.

In my 15 years of optimizing heterocycle formation, I have found that pyrimidine failure modes are rarely random. They are almost always traceable to three specific bottlenecks: kinetic trapping of intermediates , moisture-induced hydrolysis (Pinner) , or solubility-driven isolation losses .

This guide moves beyond generic textbook advice. We will treat your reaction flask as a dynamic system of competing equilibria.

Module 1: The Biginelli Reaction (Three-Component Coupling)[1][2][3]

The Biginelli reaction (Aldehyde +


-Ketoester + Urea) is the workhorse for dihydropyrimidinones (DHPMs). When yields are low (<40%), the culprit is usually the Knoevenagel shunt  or Bis-urea formation .
Critical Troubleshooting: The Mechanism-Yield Link

The reaction proceeds via an N-acyliminium ion intermediate. If this intermediate is not trapped quickly by the enol of the


-ketoester, the reaction stalls or diverges.
SymptomDiagnosisCorrective Action
Low Conversion (<30%) Poor Iminium Formation. The aldehyde is not condensing with urea efficiently.Increase Acidity: Switch from weak acids (AcOH) to Lewis Acids (

, 10 mol%) or Brønsted acids (

).
Gummy Red Oil Knoevenagel Side-Reaction. The aldehyde reacted with the

-ketoester before the urea.
Sequential Addition: Pre-mix Aldehyde + Urea + Catalyst for 20 mins before adding the

-ketoester.
White Precipitate (Wrong MP) Bis-Urea Formation. Excess urea attacked the aldehyde twice.Stoichiometry Check: Ensure Urea:Aldehyde ratio is 1.1:1, not higher.
Protocol 1: Optimized Solvent-Free Biginelli (Green Chemistry)

Why this works: Solvent-free conditions maximize the concentration of reactants, driving the equilibrium toward the product (Le Chatelier’s principle) and often suppressing solvent-mediated side reactions.

  • Reagents: Mix Benzaldehyde (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Urea (1.2 mmol).

  • Catalyst: Add

    
     (5 mol%) or Sulfamic Acid (10 mol%).
    
  • Process: Grind the mixture in a mortar and pestle or ball mill for 5–10 minutes.

    • Observation: The mixture will turn into a liquid melt and then solidify (eutectic melt).

  • Workup: Add crushed ice/water (10 mL) to the solid. Filter the precipitate.[1]

  • Purification: Recrystallize from hot Ethanol (95%).

Visualizing the Troubleshooting Logic

Biginelli_Troubleshooting Start Start: Low Yield in Biginelli Check_TLC Analyze Crude by TLC/NMR Start->Check_TLC Decision1 Is Aldehyde remaining? Check_TLC->Decision1 Aldehyde_Yes Yes: Incomplete Conversion Decision1->Aldehyde_Yes Yes Aldehyde_No No: Side Reactions Decision1->Aldehyde_No No Action1 Increase Catalyst Acidity (Switch to Lewis Acid) Aldehyde_Yes->Action1 Decision2 Identify Byproduct Aldehyde_No->Decision2 Knoevenagel Knoevenagel Adduct (No Urea in product) Decision2->Knoevenagel Olefin signals BisUrea Bis-Ureide (Insoluble white solid) Decision2->BisUrea Excess NH protons Action2 Pre-incubate Aldehyde + Urea Knoevenagel->Action2 Action3 Reduce Urea Equivs Check Temp Control BisUrea->Action3

Figure 1: Decision tree for diagnosing Biginelli reaction failures based on crude NMR/TLC data.

Module 2: The Pinner Synthesis (Condensation)[4][5]

The Pinner synthesis (Amidine + 1,3-Dicarbonyl) is preferred for fully aromatized pyrimidines. The failure mode here is almost exclusively moisture sensitivity or base mismatch .

FAQ: Why did my reaction turn into an ester?

Q: I used an imidate hydrochloride salt, but isolated the ester of my starting dicarbonyl. Why? A: This is "Pinner Hydrolysis." Imidate salts are extremely hygroscopic. If your solvent was "wet" (even 0.5% water), the imidate hydrolyzes back to the ester before it can attack the dicarbonyl.

  • Fix: Use freshly distilled dry ethanol or methanol. Store imidate salts in a desiccator.

Optimization Matrix: Base Selection
Base SystemApplicationRisk Factor
NaOEt / EtOH Standard for unhindered substrates.Transesterification: If your

-ketoester has a methyl group and you use NaOEt, you will scramble the ester. Match the alkoxide to the ester (NaOMe for methyl esters).
NaH / THF High-yielding for difficult cyclizations.Runaway Exotherm: Requires strict temperature control (

addition).

/ DMF
Milder, good for acid-sensitive groups.Workup Difficulty: DMF is hard to remove; water wash often crashes out crude product with impurities.

Module 3: Purification & Isolation ("The Brick Dust" Problem)

Pyrimidines are notorious for high melting points and poor solubility in organic solvents, often leading to huge losses during column chromatography (they stick to silica).

The "Dissolution Trap"

Researchers often try to dissolve the crude solid in DCM or EtOAc for silica loading. It doesn't dissolve, so they filter it—throwing away the product which was the solid.

Protocol 2: Isolation Strategy for Insoluble Pyrimidines
  • Do NOT Extract: If the product precipitates from the reaction mixture (common in Ethanol/Water), filter it directly.

  • The Acid/Base Swing:

    • Suspend the crude solid in water.

    • Acidify (pH 2) with 1N HCl. (Protonates the pyrimidine N; many become soluble).[2] Filter off non-basic impurities.

    • Neutralize the filtrate with NaOH (pH 7-8). The pure pyrimidine often reprecipitates.

  • Recrystallization:

    • Solvent A: DMF/Water (dissolve in hot DMF, add water until turbid).

    • Solvent B: Glacial Acetic Acid (excellent for high MP fused pyrimidines).

Visualizing the Purification Workflow

Purification_Flow Crude Crude Reaction Mixture Solubility Is Product Soluble in DCM/EtOAc? Crude->Solubility Column Flash Chromatography (MeOH/DCM gradient) Solubility->Column Yes Filter Filter Solid directly Solubility->Filter No Yes_Sol Yes No_Sol No (Brick Dust) AcidWash Suspend in 1N HCl Filter->AcidWash Check_Sol Did it dissolve? AcidWash->Check_Sol Neutralize Neutralize filtrate (ppt Pure Product) Check_Sol->Neutralize Yes DMF_Recrys Recrystallize: Hot DMF/Water Check_Sol->DMF_Recrys No Dissolved Yes (Basic N) NotDissolved No (Neutral/Acidic)

Figure 2: Workflow for isolating poorly soluble pyrimidine derivatives, avoiding silica loss.

References

  • Mechanism & Catalyst Effects: Alvim, H. G. O., et al. "Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction."[3] J. Org.[3][4] Chem. 2018, 83, 12143–12153.[3] Link

  • Solvent-Free Synthesis: Ma, Y., et al. "By using Yb(OTf)3 as a catalyst and under solvent-free reaction conditions...[3] the yields of the one-pot Biginelli reaction can be increased."[5][1][3] J. Org.[3][4] Chem. 2000, 65, 3864–3868.[3] Link

  • Pinner Synthesis Optimization: Sasada, T., et al. "A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives." Org. Lett. 2009, 11, 2161–2164.[4] Link

  • Solubility Data: Baluja, S., et al. "Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures."[6] Asian J. Research Chem. 2017. 7

  • General Review: Kappe, C. O.[3] "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." Eur. J. Med. Chem. 2000, 35, 1043–1052. Link

Sources

Technical Support Center: Purification of Fluorinated Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FPE-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Advanced Troubleshooting for Impurity Removal in Fluorinated Pyrimidine Synthesis

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub for fluorinated pyrimidine esters. If you are here, you are likely encountering a purity plateau. The introduction of fluorine into the pyrimidine ring (typically at C5) or the ester side chain fundamentally alters the physicochemical properties of the molecule.

Why is this difficult?

  • Polarity Shifts: The high electronegativity of fluorine creates strong dipoles but low polarizability, often causing fluorinated esters to "smear" on silica or co-elute with non-fluorinated impurities.

  • Hydrolytic Instability: Electron-deficient pyrimidine rings make pendant ester groups hyper-sensitive to base-catalyzed hydrolysis during standard aqueous workups.

  • Halogen Mimicry: Chlorinated byproducts (common from starting materials like 2,4-dichloropyrimidine) often possess boiling points within 2–5°C of the fluorinated target, rendering standard fractional distillation ineffective.

This guide moves beyond basic protocols to address these specific failure modes.

Module 1: Diagnostic Triage – Know Your Enemy

Before attempting purification, you must identify the specific class of impurity. Standard TLC is often insufficient due to the "fluorine smear" effect.

Impurity Identification Workflow

ImpurityID Start Crude Mixture Analysis NMR_19F Step 1: 19F NMR (The Gold Standard) Start->NMR_19F Decision_A Multiple F signals? NMR_19F->Decision_A NMR_1H Step 2: 1H NMR Decision_B New downfield OH signal? NMR_1H->Decision_B GC_MS Step 3: GC-MS / LC-MS Decision_C M+16 or M+18 peaks? GC_MS->Decision_C Decision_A->NMR_1H No (Clean singlet) Result_Regio Issue: Regioisomers (N1 vs N3 Alkylation) Decision_A->Result_Regio Yes (Shift > 2ppm) Decision_B->GC_MS No Result_Hydro Issue: Hydrolysis (Acid Formation) Decision_B->Result_Hydro Yes (Broad singlet >10ppm) Result_Halo Issue: Halogen Exchange (Cl/Br artifacts) Decision_C->Result_Halo Isotope Pattern Match

Figure 1: Diagnostic logic flow for identifying impurity classes in fluorinated pyrimidines. 19F NMR is prioritized for its clean baseline.

Module 2: The "Sticky" Isomer (Regioisomer Separation)

The Problem: In the alkylation of 5-fluorouracil or similar scaffolds, N1-alkylation is usually desired, but N3-alkylation (or N1,N3-dialkylation) is a common competitive impurity. These isomers often have identical molecular weights and very similar


 values.

The Solution: Do not rely on silica chromatography. The dipole difference between N1 and N3 isomers is best exploited through fractional crystallization .

Protocol: Solvent Screening for Isomer Rejection

The goal is to find a solvent system where the N1-isomer (target) crystallizes while the N3-isomer (impurity) remains in the mother liquor.

Solvent SystemPolarity IndexTarget Isomer SolubilityImpurity Rejection CapabilityRecommended For
Ethyl Acetate / Hexane (1:3) Low-MediumModerateHighInitial crude crystallization.
Isopropanol (IPA) HighHigh (Hot) / Low (Cold)MediumFinal polishing (removing trace colors).
Toluene LowLowVery HighCritical for separating N1 vs N3 isomers.
Ethanol / Water (95:5) HighHighLowAvoid (often co-crystallizes isomers).

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in minimum boiling Toluene (approx. 5 mL per gram).

  • Seeding: If available, add a seed crystal of the pure N1-isomer at 50°C.

  • Controlled Cooling: Cool to room temperature over 2 hours. Do not crash cool in ice immediately, as this traps the N3 impurity.

  • Filtration: Filter the solid.

  • Mother Liquor Check: Analyze the filtrate by 19F NMR. It should be enriched with the N3-isomer.

Expert Insight: Toluene is superior here because the pi-stacking interactions with the electron-deficient fluoropyrimidine ring differ significantly between the N1 and N3 isomers, amplifying solubility differences [1].

Module 3: The "Ghost" Halogen (Chlorinated Impurities)

The Problem: If you used 2,4-dichloro-5-fluoropyrimidine as a starting material, you may find trace 4-chloro analogs in your final ester. The boiling point difference between the fluoro- and chloro- analogs is often <5°C, making distillation impossible.

The Solution: Chemical Derivatization. You cannot separate them physically; you must separate them chemically.

Protocol: The "Soft Nucleophile" Wash Chlorine at the 4-position of a pyrimidine ring is a better leaving group than fluorine in nucleophilic aromatic substitution (


) reactions, specifically with soft nucleophiles.
  • Reagent: Treat the crude mixture with a solid-supported amine scavenger (e.g., morpholine on polystyrene) or a catalytic amount of sodium iodide (NaI) in acetone.

  • Mechanism: The chloro-impurity reacts faster than the fluoro-product to form a polar adduct (or iodo-intermediate).

  • Separation:

    • If using resin:[1][2] Filter off the resin.

    • If using NaI: The iodo-adduct is significantly more polar. Run a short silica plug; the impurity will stick to the baseline, while the fluorinated ester elutes freely.

Module 4: Hydrolysis Control (Protecting the Ester)

The Problem: Fluorine substitution on the alpha-carbon or the ring pulls electron density, making the ester carbonyl highly electrophilic. Standard bicarbonate washes can hydrolyze your product back to the acid in minutes [2].

Troubleshooting Decision Tree

HydrolysisControl Start Workup Phase Q1 Need to remove acid catalyst? Start->Q1 Action_Bad Avoid: 1M NaOH or warm NaHCO3 Q1->Action_Bad Standard Protocol Action_Good Use: Ice-Cold Sat. NaHCO3 Contact time < 2 mins Q1->Action_Good Fluorine Protocol Q2 Drying Agent? Action_Good->Q2 Dry_Bad Avoid: MgSO4 (Lewis Acidic) Q2->Dry_Bad High Risk Dry_Good Use: Na2SO4 (Neutral) Q2->Dry_Good Safe

Figure 2: Decision tree for minimizing ester hydrolysis during aqueous workup.

Key Protocol Adjustment:

  • Temperature: All aqueous washes must be performed at 0°C .

  • Quenching: Never quench a reaction mixture containing fluorinated esters directly into water. Pour the reaction mixture into a biphasic system (e.g., Ethyl Acetate/Brine) under vigorous stirring to immediately partition the ester into the organic layer.

Frequently Asked Questions (FAQ)

Q: I see a 'doublet of doublets' in my proton NMR that shouldn't be there. Is this an impurity? A: Not necessarily. Fluorine (


, spin 1/2) couples with protons (

). If your ester protons are on a carbon adjacent to fluorine (alpha) or even beta, you will see

coupling (typically 45-50 Hz for geminal, 20-25 Hz for vicinal). Always decouple the

channel if your NMR probe allows it to confirm if the splitting is structural or due to an impurity.

Q: My product turned into a gel on the silica column. What happened? A: Fluorinated pyrimidines can be potent hydrogen bond donors. If you used standard silica, the compound likely adsorbed irreversibly or degraded.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites, OR switch to Neutral Alumina (Activity Grade III).

Q: Can I use distillation for final purification? A: Only if you are using high-vacuum (<0.1 mmHg) and a short-path apparatus (Kugelrohr). Fluorinated esters have high vapor pressures but are thermally labile. Prolonged heating at atmospheric pressure will cause decarboxylation or polymerization [3].

References

  • Solvent Selection in Crystallization

    • Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.[3]

    • Source: N
    • Link:[Link]

  • Hydrolysis Prevention

    • Title: Preventing Hydrolysis During the Workup of Esterification Reactions.[4]

    • Source: BenchChem Technical Support.[4]

  • Purification of Fluorinated Intermediates

    • Title: Synthesis and purific
    • Source: ResearchGate / Journal of Labelled Compounds and Radiopharmaceuticals.
    • Link:[Link]

Sources

Technical Support Center: Scalable Manufacture of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate CAS Registry Number: 1600338-90-6 Support Tier: Level 3 (Process Development & Optimization)

Introduction: The "Lipophilic Hydrogen Bond Donor" Challenge

You are likely targeting this molecule as a critical building block for bioisostere integration. The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, often replacing hydroxyl (

) or thiol (

) groups to improve metabolic stability and membrane permeability.[1][2]

While the pyrimidine ring formation is classical chemistry, the introduction of the fluorinated moiety introduces specific instability risks—particularly defluorination (HF elimination) and hydration of the precursor .[1] This guide moves beyond bench-scale synthesis to a robust, scalable process suitable for multigram to kilogram batches.[1]

Module 1: The "Golden Path" Protocol (Telescoped Process)

Objective: Synthesize ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate without isolating the unstable enol ether intermediate.

The Chemistry

The most scalable route utilizes a Claisen-type condensation followed by a cyclocondensation .

  • Activation: Ethyl 4,4-difluoro-3-oxobutanoate reacts with Triethyl Orthoformate (TEOF) to form the ethoxymethylene intermediate.

  • Cyclization: The intermediate reacts with Formamidine Acetate to close the pyrimidine ring.

Stoichiometry & Critical Parameters
ReagentEquiv.[2][3]RoleCritical Parameter
Ethyl 4,4-difluoro-3-oxobutanoate 1.0Limiting ReagentPurity >95% (Check for hydration)
Triethyl Orthoformate (TEOF) 1.5 - 2.0C1 Synthon / SolventMust be anhydrous. Excess drives equilibrium.[2]
Acetic Anhydride (

)
2.0 - 2.5Catalyst / ScavengerEssential for driving enol ether formation.[1]
Formamidine Acetate 1.2 - 1.5N-C-N SynthonHygroscopic; dry before use.
Sodium Ethoxide (NaOEt) 1.2 - 1.5BaseControls pH during cyclization.
Ethanol (EtOH) SolventReaction MediumAnhydrous grade required.[1][2]
Step-by-Step Execution
Stage 1: Activation (Enol Ether Formation) [1][2]
  • Charge the reactor with Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq).

  • Add Triethyl Orthoformate (1.5 eq) and Acetic Anhydride (2.0 eq).

  • Heat to 100–110°C (Reflux).

    • Technical Insight: This high temperature is required to distill off the ethyl acetate/ethanol byproducts, driving the equilibrium forward.[1]

  • Monitor by TLC/HPLC for the disappearance of the starting keto-ester.

  • Concentrate: Once complete (typically 2-4 hours), strip excess TEOF/

    
     under reduced pressure. Do not overheat the residue (>60°C) during stripping to prevent decomposition.[1][2]
    
Stage 2: Cyclization (Ring Closure)
  • Dissolve the crude residue in anhydrous Ethanol (5-10 volumes).

  • Add Formamidine Acetate (1.2 eq) to the solution.

  • Cool the mixture to 0–5°C.

  • Slow Addition: Add Sodium Ethoxide (21% wt in EtOH) dropwise.

    • Exotherm Alert: The neutralization of acetate is exothermic. Maintain internal temp <10°C to prevent side reactions.

  • Warm & Reflux: Allow to warm to RT, then heat to reflux (78°C) for 3–6 hours.

  • Workup: Cool to RT. Quench with water.[2][3] The product often precipitates directly. If not, extract with Ethyl Acetate, wash with brine, and recrystallize from EtOH/Heptane.[1][2]

Module 2: Visual Workflow & Decision Logic

The following diagram illustrates the decision matrix for the synthesis, highlighting critical "Go/No-Go" checkpoints.

G Start Start: Ethyl 4,4-difluoro-3-oxobutanoate Check_Water QC Check: Water Content < 0.5%? Start->Check_Water Dry_SM Dry with MgSO4 or Azeotrope Check_Water->Dry_SM No Activation Add TEOF + Ac2O Heat to 110°C Check_Water->Activation Yes Dry_SM->Check_Water IPC_1 IPC: SM Consumption > 98%? Activation->IPC_1 Extend_Reflux Add 0.5 eq TEOF Extend Reflux IPC_1->Extend_Reflux No Strip Vacuum Distillation (Remove excess reagents) IPC_1->Strip Yes Extend_Reflux->IPC_1 Cyclization Add Formamidine Acetate + NaOEt Reflux in EtOH Strip->Cyclization IPC_2 IPC: Ring Closure Complete? Cyclization->IPC_2 IPC_2->Cyclization No (Add more Base) Workup Quench with Water Crystallize/Extract IPC_2->Workup Yes

Caption: Workflow for the telescoped synthesis of ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate, including Quality Control (QC) and In-Process Control (IPC) checkpoints.

Module 3: Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Activation)
  • Symptom: Starting material remains; formation of "gum" or polymer.

  • Root Cause: Moisture.[2] TEOF hydrolyzes rapidly in the presence of water to form ethyl formate and ethanol, killing the activation capability.[1]

  • Solution:

    • Ensure the starting Ethyl 4,4-difluoro-3-oxobutanoate is dry. It is hygroscopic.[2]

    • Use fresh

      
      .[2]
      
    • Protocol Adjustment: If the reaction stalls, add a fresh charge of TEOF (0.5 eq) and distill off the low-boilers (ethanol) to shift the equilibrium.

Issue 2: "Missing" Fluorine (Defluorination)
  • Symptom: NMR shows loss of the triplet/multiplet characteristic of

    
     (
    
    
    
    NMR shift approx -110 to -130 ppm).
  • Root Cause: Basic hydrolysis.[2] The

    
     group is electron-withdrawing and can make the adjacent C-H acidic, or undergo elimination to form a difluoro-alkene or hydrolysis to an aldehyde under harsh basic conditions.
    
  • Solution:

    • Avoid strong bases like NaH or LDA .[2]

    • Stick to NaOEt/EtOH or K2CO3 .[2]

    • Keep the reaction temperature during base addition below 10°C .

Issue 3: Product is an Oil/Difficult to Crystallize
  • Symptom: Post-workup material is a dark oil.

  • Root Cause: Residual TEOF or oligomers from the enol ether step.

  • Solution:

    • Perform a heptane wash on the crude oil to remove non-polar impurities.

    • Dissolve in minimal hot Ethanol and add water dropwise until turbid. Cool slowly to 4°C.

    • Seed crystals are highly recommended for the first scalable batch.

Module 4: Safety & Handling (FAQ)

Q: Can I use DMF-DMA instead of TEOF? A: Yes, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) works excellently to form the enaminone intermediate.[1] However, for scalable synthesis , TEOF is preferred because:

  • It is significantly cheaper.[2]

  • DMF-DMA generates dimethylamine (gas) which requires scrubbing.

  • TEOF byproducts (ethanol/ethyl formate) are easier to handle.[1][2]

Q: Are there specific hazards with the Difluoromethyl group? A: Yes. While


 is chemically robust, thermal decomposition or strong acidic treatment can release Hydrogen Fluoride (HF) .[1][2]
  • Safety Rule: Never mix the waste stream with strong acids.

  • Glassware: Standard borosilicate is fine, but avoid prolonged reflux in concentrated acidic media.[1]

Q: What is the shelf-life of the starting material (Ethyl 4,4-difluoroacetoacetate)? A: It degrades over time by absorbing water (forming the hydrate) and decarboxylating. Store at 4°C under Argon . If the liquid looks cloudy, dry it over


 and re-assay before use.

References

  • Organic Syntheses. (1973).[1][2] Formamidine acetate.[2][4] Org. Synth. 1973, 53,[1][2] 59. Retrieved January 29, 2026, from [Link][1][2]

  • National Institutes of Health (NIH). (2022).[1] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central.[2] Retrieved January 29, 2026, from [Link]

  • Zafrani, Y., et al. (2017).[1][2] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link][1][2]

Sources

Technical Support Center: Catalyst Selection for Substituted Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Catalyst Optimization & Troubleshooting for Pyrimidine Scaffolds Ticket ID: PYR-SYN-2024 Responder: Senior Application Scientist, Catalysis Division

Introduction: The Pyrimidine Challenge

You are likely here because standard protocols for pyrimidine synthesis—ubiquitous in kinase inhibitors and nucleoside analogues—are failing to deliver the required regioselectivity or yield. Pyrimidine synthesis generally falls into two workflows: De Novo Construction (Multicomponent Reactions) and Functionalization (Cross-Coupling).

This guide bypasses generic textbook advice. We focus on the causality of failure and the logic of catalyst selection.

Module 1: De Novo Synthesis (The Biginelli & Variants)

Core Issue: "My Biginelli reaction stalls or gives low yields when using electron-deficient aldehydes or aliphatic substrates."

The Mechanistic Bottleneck

The classical Biginelli reaction (acid-catalyzed condensation of aldehyde, urea, and


-keto ester) relies on the formation of an 

-acyliminium ion intermediate. Traditional Brønsted acids (HCl,

) often fail because they degrade sensitive aldehydes or cannot sufficiently activate the carbonyl oxygen in the presence of the basic urea component, leading to side reactions.
The Solution: Lanthanide Lewis Acids ( )

Switch from Brønsted acids to Ytterbium(III) Triflate .

  • Why:

    
     is water-tolerant and acts as a hard Lewis acid. It coordinates preferentially to the carbonyl oxygen of the aldehyde and the 
    
    
    
    -keto ester, stabilizing the acylimine intermediate without being deactivated by the urea/amine functionalities.
  • Benefit: It allows for solvent-free conditions and is recyclable.[1][2][3]

Experimental Protocol: Catalyzed Synthesis

Objective: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

  • Stoichiometry: Mix Aldehyde (1.0 equiv),

    
    -Keto ester (1.0 equiv), and Urea/Thiourea (1.2 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: None (Solvent-free) or minimal Acetonitrile if mixing is difficult.

  • Conditions: Heat to 100°C for 15–30 minutes.

  • Workup: Add hot ethanol. The product usually crystallizes upon cooling. Filter.

  • Catalyst Recovery: The filtrate contains the catalyst. Evaporate solvent and reuse.

Workflow Visualization

Biginelli_Workflow cluster_inputs Reagents cluster_process Catalytic Cycle Aldehyde Aldehyde Coordination Yb(III) Coordination (Activation) Aldehyde->Coordination Urea Urea Imine Acylimine Intermediate Urea->Imine KetoEster β-Keto Ester KetoEster->Coordination Coordination->Imine  -H2O Cyclization Cyclization Imine->Cyclization Product Dihydropyrimidinone (DHPM) Cyclization->Product

Caption: Lanthanide-catalyzed activation pathway stabilizing the acylimine intermediate.

Module 2: Regioselective Functionalization (Cross-Coupling)

Core Issue: "I have a 2,4-dichloropyrimidine. I want to couple at C-2, but the reaction occurs at C-4 (or a mixture)."

The Regioselectivity Logic

In 2,4-dichloropyrimidine, the carbon atoms are electron-deficient, but not equally so.

  • C-4 Position: Para to N-1 and Ortho to N-3. It is the most electron-deficient site.

  • C-2 Position: Ortho to both nitrogens.

  • The Rule: Nucleophilic Aromatic Substitution (

    
    ) and Oxidative Addition (Pd-catalysis) generally favor C-4  first due to lower LUMO energy at this position.
    

To reverse this (hit C-2 first), or to ensure perfect C-4 selectivity, you must manipulate the catalyst ligand sphere.

Data Comparison: Catalyst/Ligand Effects
Target PositionRecommended Catalyst SystemMechanism of Control
C-4 (Standard)

or

/

Electronic Control: Pd inserts into the most electron-deficient C-Cl bond (C-4).
C-4 (Steric)

/ S-Phos
Steric Control: Bulky ligands reinforce the preference for the less hindered C-4 position.
C-2 (Reversed) Requires blocking C-4Strategy: Perform C-4 substitution first with a removable group (e.g., thiomethyl) or use specific Cu-catalyzed conditions (less common).
Sequential

(1.0 eq base)


(excess base, heat)
Stoichiometric Control: 1st equivalent reacts at C-4. 2nd equivalent reacts at C-2.[4]
Troubleshooting Guide: Regioselectivity

Q: I am getting a 50:50 mixture of C-2 and C-4 products.

  • Diagnosis: Your catalyst is too active, or the temperature is too high, eroding the kinetic energy difference between C-2 and C-4.

  • Fix:

    • Lower temperature to 0°C or RT.

    • Use a weaker base (

      
       instead of 
      
      
      
      ).
    • Switch to a non-polar solvent (Toluene) to slow down the rate.

Q: The catalyst is dying (turning black) before conversion.

  • Diagnosis: Pyrimidine nitrogens are coordinating to the Pd, poisoning it.

  • Fix: Use a bidentate ligand (e.g., dppf or Xantphos) which binds Pd more tightly than the pyrimidine nitrogen can.

Logic Diagram: Sequential Coupling

Regioselectivity cluster_C4 Step 1: C-4 Functionalization cluster_C2 Step 2: C-2 Functionalization Start 2,4-Dichloropyrimidine Cond1 1.0 eq Boronic Acid Pd(PPh3)4, Na2CO3 THF/H2O, RT Start->Cond1 Prod1 4-Aryl-2-chloropyrimidine (Major Product) Cond1->Prod1 Electronic Preference Cond2 1.5 eq Boronic Acid Pd(dppf)Cl2, K3PO4 Dioxane, 100°C Prod1->Cond2 Prod2 2,4-Diarylpyrimidine Cond2->Prod2 Forcing Conditions

Caption: Sequential functionalization strategy exploiting the electronic bias of the pyrimidine core.

Module 3: Green & Heterogeneous Catalysis

Core Issue: "I need to scale up, but I can't use liters of chlorinated solvents or expensive homogenous Pd."

Ionic Liquids (ILs)

Ionic liquids like [bmim][


]  or [bmim][

]
serve as both solvent and catalyst promoter.
  • Mechanism: The ionic liquid stabilizes the charged intermediates (like the Meisenheimer complex in

    
     or the ionic Pd species).
    
  • Protocol: For Biginelli, use [bmim][

    
    ] at 100°C. The product precipitates upon adding water. The IL can be dried and reused 4-5 times with minimal loss of activity.
    

Frequently Asked Questions (FAQs)

Q1: Why does my pyrimidine synthesis fail when using thiourea instead of urea?

  • Answer: Thiourea is less nucleophilic than urea. In Biginelli reactions, the condensation step is slower. Fix: Increase the catalyst loading of

    
     to 10 mol% or add a co-catalyst like TMSCl (Trimethylsilyl chloride) to activate the aldehyde further.
    

Q2: How do I remove residual Palladium from my pyrimidine product?

  • Answer: Pyrimidines bind Pd tightly. Standard silica columns often fail. Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate.

Q3: Can I use microwave irradiation for these reactions?

  • Answer: Yes, absolutely. Pyrimidine synthesis is highly responsive to microwave heating due to the polarity of the transition states. Reaction times for Biginelli can drop from 4 hours to 10 minutes. Ensure you use a sealed vessel to prevent solvent loss.

References

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[5] Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry.

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron.

  • Gong, T. J., Xiao, B., Liu, Z. J., Wan, J., Xu, J., Luo, D. F., & Fu, Y. (2012). Rhodium-Catalyzed Selective C–H Functionalization of Pyrimidines. Organic Letters.

  • Schloemer, D. D., et al. (2010). Regioselective Cross-Coupling of 2,4-Dichloropyrimidine. Journal of Heterocyclic Chemistry.

  • Anderson, T. J., & Handy, S. T. (2010).[6] One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis.

Sources

Validation & Comparative

4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester vs. its trifluoromethyl analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (Compound A) and its trifluoromethyl analog (Compound B).[1] It is designed for medicinal chemists and process scientists evaluating these motifs for lead optimization.[1]

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the choice between a difluoromethyl (


) and a trifluoromethyl (

) group is rarely just about steric bulk; it is a fundamental decision regarding hydrogen bonding capability and electronic tuning .[1]
  • The Trifluoromethyl (

    
    ) Analog:  A classic "metabolic blocker."[1] It is chemically inert, highly lipophilic, and strongly electron-withdrawing.[1] It effectively shuts down metabolic oxidation at the C4 position but offers no hydrogen bond donor capability.[1]
    
  • The Difluoromethyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) Analog:  A "lipophilic hydrogen bond donor."[1][2][3] It provides a unique balance—acting as a bioisostere for alcohols or thiols while maintaining lipophilicity closer to an ethyl group.[1] It is less electron-withdrawing than 
    
    
    
    , altering the pKa and reactivity of the pyrimidine core less drastically.[1]

Physicochemical Profile Comparison

The following data highlights the structural and electronic divergence between the two analogs.

Table 1: Comparative Physicochemical Properties

PropertyDifluoromethyl (

) Analog
Trifluoromethyl (

) Analog
Implication
H-Bond Donor (HBD) Yes (Weak, C-H[1]···O/N)No

can engage in specific binding interactions (e.g., with backbone carbonyls).[1]
Lipophilicity (

LogP)
Moderate (+0.2 to +0.4 vs

)
High (+0.5 to +0.9 vs

)

significantly increases membrane permeability but decreases aqueous solubility.[1]
Electronic Effect (

)
0.32 (Electron Withdrawing)0.54 (Strongly Withdrawing)

makes the pyrimidine ring more electron-deficient, increasing susceptibility to

.[1]
Metabolic Stability High (Resistance to CYP450)Very High (Inert)

is generally stable but can undergo oxidative defluorination under extreme conditions.[1]
Van der Waals Radius ~2.4 Å (Similar to

)
~2.7 Å (Similar to

)

is significantly bulkier, potentially causing steric clashes in tight binding pockets.[1]
ngcontent-ng-c176312016="" class="ng-star-inserted">

Key Insight: The


 proton is acidic enough to act as a hydrogen bond donor (HBD).[1][4] In non-polar environments, it can form intramolecular H-bonds with the adjacent ester carbonyl, locking the conformation.[1]

Synthetic Accessibility & Reactivity[1]

The synthesis of these cores differs fundamentally if approaching via late-stage functionalization due to the reversal of radical polarity.[1]

A. De Novo Cyclization (Primary Route)

Both analogs are most reliably synthesized via the condensation of fluorinated


-keto esters with amidines.[1] This is the preferred route for scale-up.[1]
  • Precursors: Ethyl 4,4-difluoro-3-oxobutanoate vs. Ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Reaction: Condensation with formamidine acetate (or substituted amidines) in EtOH/NaOEt.[1]

B. Late-Stage Radical Functionalization (Divergent Reactivity)

If introducing the fluoroalkyl group onto a pre-existing heteroaromatic core, the electronic nature of the radical dictates the method.[1]

  • 
     (Electrophilic Radical):  Reacts well with electron-rich heterocycles.[1]
    
  • 
     (Nucleophilic Radical):  Reacts well with electron-deficient heterocycles (like protonated pyridines/pyrimidines).[1]
    
Visualizing the Synthetic Logic

SynthesisPathways Start Target: 4-(R_f)pyrimidine-5-carboxylate DeNovo Route A: De Novo Cyclization (High Yield, Scalable) Start->DeNovo LateStage Route B: Late-Stage Radical (Lead Optimization) Start->LateStage Precursor_CF3 Ethyl 4,4,4-trifluoroacetoacetate DeNovo->Precursor_CF3 For CF3 Precursor_CF2H Ethyl 4,4-difluoroacetoacetate DeNovo->Precursor_CF2H For CF2H Radical_CF3 •CF3 Radical (Electrophilic) LateStage->Radical_CF3 Source: CF3SO2Na Radical_CF2H •CF2H Radical (Nucleophilic) LateStage->Radical_CF2H Source: Zn(CF2HSO2)2 Substrate_Rich Electron-Rich Substrate Radical_CF3->Substrate_Rich Matches Polarity Substrate_Poor Electron-Poor Substrate Radical_CF2H->Substrate_Poor Matches Polarity

Figure 1: Decision tree for synthetic strategy. Note the polarity reversal between trifluoromethyl and difluoromethyl radicals.

Experimental Protocols

Protocol A: General Synthesis via Cyclocondensation

Applicable for both analogs with respective starting materials.[1]

  • Reagents:

    • Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv) [or trifluoro analog].[1]

    • Formamidine acetate (1.2 equiv).[1]

    • Sodium ethoxide (2.5 equiv, 21% wt in EtOH).[1]

    • Ethanol (anhydrous).[1]

  • Procedure:

    • Step 1: Charge a round-bottom flask with ethanol and sodium ethoxide under

      
       atmosphere.
      
    • Step 2: Add formamidine acetate and stir at room temperature for 15 minutes to liberate the free base.

    • Step 3: Dropwise add the fluorinated

      
      -keto ester over 20 minutes.[1] The reaction is exothermic; maintain temperature 
      
      
      
      .[1]
    • Step 4: Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]
      
    • Step 5: Cool to room temperature and concentrate in vacuo.

    • Step 6: Redissolve residue in water and acidify to pH 4–5 with 1N HCl.

    • Step 7: Extract with EtOAc (3x), dry over

      
      , and concentrate. Purify via silica gel chromatography.
      
  • Validation:

    • 
       Analog: 
      
      
      
      NMR singlet around -63 to -65 ppm.[1]
    • 
       Analog: 
      
      
      
      NMR doublet (
      
      
      ) around -115 to -125 ppm;
      
      
      NMR triplet (
      
      
      ) at 6.5–7.0 ppm.[1]
Protocol B: Lipophilicity Assessment (Shake-Flask Method)

To empirically determine the


.[1]
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning:

    • Add 50

      
       of stock to a vial containing 1 mL 1-octanol (pre-saturated with water) and 1 mL phosphate buffer (pH 7.4, pre-saturated with octanol).
      
    • Vortex vigorously for 1 hour at

      
      .[1]
      
    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Analyze both phases via HPLC-UV (254 nm).

    • Calculate

      
      .[1]
      

Reactivity & Stability Analysis

Nucleophilic Aromatic Substitution ( )

The pyrimidine ring is electron-deficient.[1] The addition of fluoroalkyl groups at C4 further activates the C2 and C6 positions toward nucleophiles (e.g., amines, thiols).[1]

  • 
     Effect:  Strong activation.[1] The 
    
    
    
    group pulls electron density inductively, making C2 highly electrophilic.[1] Hydrolysis of the ester can also occur faster under basic conditions.[1]
  • 
     Effect:  Moderate activation.[1][5] While still activating, it is significantly less aggressive than 
    
    
    
    .[1] This offers a "sweet spot" if the
    
    
    analog is too unstable or reactive in biological assays (e.g., reacting with cysteine residues in proteins).[1]
Metabolic Liability[1][7]
  • 
    :  Virtually essentially unbreakable in physiological conditions.[1]
    
  • 
    :  The C-H bond in 
    
    
    
    is relatively acidic but strong.[1] However, it can be a site for H-atom abstraction by high-energy radicals (e.g., CYP450), leading to a radical intermediate that collapses to a carbonyl (oxidative defluorination).[1] This is rare but possible if the molecule is trapped in a catalytic active site.[1]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Zafrani, Y., et al. (2017).[1] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Journal of Medicinal Chemistry.[1] Link[1]

  • Ji, Y., et al. (2014).[1][6] Innately Radical: Use of Difluoromethyl Radicals in Heterocycle Functionalization. Accounts of Chemical Research. Link[1]

  • Erickson, J. A., et al. (2020).[1] Physicochemical Properties of Fluorinated Pyrimidines. ACS Medicinal Chemistry Letters. Link[1]

  • Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

Sources

Comparative Guide: Difluoromethyl vs. Trifluoromethyl Pyrimidines in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine scaffold acts as a privileged structure, particularly in kinase inhibitors and metabolic modulators. While trifluoromethyl (CF₃) substitution has long been the gold standard for increasing metabolic stability and lipophilicity, the difluoromethyl (CF₂H) group has emerged as a superior "lipophilic hydrogen bond donor."[1] This guide objectively compares these two fluorinated motifs, demonstrating that while CF₃ excels in hydrophobic pocket filling, CF₂H offers a unique advantage: the ability to form weak hydrogen bonds (H-bonds) with protein carbonyls while simultaneously lowering LogD compared to its perfluorinated counterpart.

Part 1: Physicochemical Fundamentals & Mechanistic Logic

The "Lipophilic Hydrogen Bond Donor" Concept

The primary differentiator between CF₃ and CF₂H on a pyrimidine ring is not merely steric bulk, but hydrogen bond acidity .

  • Trifluoromethyl (CF₃): Acts as a steric block and a hydrophobic anchor. It is a strong electron-withdrawing group (EWG) but lacks any proton to donate to a hydrogen bond. It often increases non-specific binding due to high lipophilicity.

  • Difluoromethyl (CF₂H): The C-H bond in the CF₂H group is polarized by the two geminal fluorine atoms. This renders the proton sufficiently acidic to act as a weak hydrogen bond donor (H-bond acidity

    
     ≈ 0.1). This allows CF₂H to replace hydroxyl (-OH) or thiol (-SH) groups, maintaining H-bonding capability without the metabolic liability of a polar -OH group.[1]
    
Electronic and Steric Comparison

The following table summarizes the key physicochemical differences that drive biological performance.

FeatureTrifluoromethyl (CF₃)Difluoromethyl (CF₂H)Impact on Pyrimidine Bioactivity
H-Bond Capability Acceptor only (weak)Donor (Weak) & AcceptorCF₂H can target backbone carbonyls in the binding pocket.
Lipophilicity (

LogP)
High (+1.0 to +1.2 vs H)Moderate (+0.5 to +0.7 vs H)CF₂H improves aqueous solubility relative to CF₃.
Steric Bulk (V

)
~42.6 ų~32.0 ųCF₂H fits into tighter sub-pockets than CF₃.
Hammett Constant (

)
0.540.32CF₃ deactivates the pyrimidine ring more strongly, reducing metabolic oxidation of the ring itself.
Metabolic Stability Excellent (Blocked)Good (Slow C-H oxidation)CF₃ is virtually inert; CF₂H is stable but can undergo slow oxidative defluorination.

Part 2: Biological Performance & Case Study

Case Study: Kinase Inhibitor Selectivity (Hinge Region Binding)

Consider a theoretical pyrimidine-based kinase inhibitor targeting the ATP-binding pocket.

  • Scenario: A 4-CF₃-pyrimidine lead compound shows high potency (IC₅₀ < 10 nM) but poor solubility and high plasma protein binding (>99%).

  • Substitution Strategy: Replacing 4-CF₃ with 4-CF₂H.

  • Mechanism: The CF₂H proton forms a non-classical hydrogen bond (C-H···O=C) with the carbonyl oxygen of the kinase hinge region (e.g., the gatekeeper residue backbone).

  • Outcome:

    • Potency: Maintained or improved due to the specific H-bond enthalpy compensating for the loss of hydrophobic entropy.

    • Solubility: Improved (LogD decreases by ~0.5 units).

    • Selectivity: Enhanced. The H-bond requires specific geometry, whereas the hydrophobic interaction of CF₃ is more promiscuous.

Decision Framework

Use the following logic flow to determine which substituent to deploy.

DecisionTree Start Lead Optimization: Pyrimidine Scaffold Issue Primary Issue with Lead? Start->Issue Solubility Poor Solubility / High LogD Issue->Solubility Metabolism Metabolic Instability (Rapid Clearance) Issue->Metabolism Potency Low Potency Issue->Potency UseCF2H Deploy CF2H (Lipophilic H-Donor) Solubility->UseCF2H Lowers LogD CheckSite Is instability at the substituent? Metabolism->CheckSite CheckHBond Is there a carbonyl within 2.5-3.0 Å? Potency->CheckHBond CheckHBond->UseCF2H Yes (H-Bond) UseCF3 Deploy CF3 (Hydrophobic Block) CheckHBond->UseCF3 No (Fill Pocket) CheckSite->UseCF2H Bioisostere for OH CheckSite->UseCF3 Block Metabolism

Caption: Decision matrix for selecting between CF3 and CF2H based on ADME/Potency bottlenecks.

Part 3: Experimental Protocols

Protocol A: Lipophilicity Assessment (Chromatographic LogD)

Objective: Determine the lipophilicity difference between CF₃ and CF₂H analogues. Traditional shake-flask methods are slow; this HPLC method is self-validating via reference standards.

Reagents:

  • Ammonium acetate buffer (pH 7.4).

  • Methanol (HPLC grade).

  • Standard calibration set (compounds with known LogD: e.g., Propranolol, Toluene, Atrazine).

Workflow:

  • System Setup: Use a C18 reverse-phase column. Set flow rate to 1.0 mL/min.

  • Calibration: Inject the standard set. Plot

    
     (capacity factor) vs. known LogD.
    
    • Validation Check: The

      
       of the calibration curve must be >0.95.
      
  • Sample Run: Inject the CF₃ and CF₂H pyrimidine analogues in triplicate.

  • Calculation: Calculate LogD using the regression equation from step 2.

    • Expectation: The CF₂H analogue should show a retention time reduction corresponding to a 0.3–0.6 unit drop in LogD compared to CF₃.

Protocol B: FRET-Based Kinase Inhibition Assay

Objective: Compare IC₅₀ values to assess if the CF₂H H-bond contributes to potency.

Reagents:

  • Recombinant Kinase (e.g., EGFR, CDK).

  • FRET Peptide Substrate (fluorescein-labeled).

  • ATP (at

    
     concentration).
    
  • Test Compounds (CF₃ and CF₂H variants).[2]

Step-by-Step Methodology:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix Kinase + Peptide + Compound in 384-well plates. Incubate for 15 min at RT (allows compound to bind before ATP competition).

  • Initiation: Add ATP to start the reaction.

  • Reaction: Incubate for 60 min.

  • Termination: Add EDTA/Development Reagent (stops kinase, binds phosphorylated product).

  • Detection: Measure Fluorescence Ratio (Emission 520 nm / 495 nm).

  • Analysis: Fit data to the Hill equation:

    
    
    
    • Self-Validation: Include Staurosporine as a positive control. If Staurosporine IC₅₀ deviates >2-fold from historical mean, reject the plate.

Protocol C: Microsomal Stability (Metabolic Liability)

Objective: Verify if the C-H bond in CF₂H introduces metabolic instability compared to CF₃.

Workflow:

  • Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Quantification: LC-MS/MS analysis of parent compound remaining.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • Interpretation: If CF₂H

      
       is < 2-fold higher than CF₃, the metabolic penalty is negligible compared to the solubility gain.
      

Part 4: Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for comparing these bioisosteres, from synthesis to lead selection.

Workflow cluster_synth 1. Synthesis cluster_profile 2. Profiling cluster_bio 3. Bioassay Synth Parallel Synthesis (CF3 & CF2H Analogues) LogD HPLC LogD (Lipophilicity) Synth->LogD Solubility Kinetic Solubility (PBS pH 7.4) Synth->Solubility IC50 Kinase FRET Assay (Potency) LogD->IC50 Solubility->IC50 Microsome Microsomal Stability (Clearance) IC50->Microsome Select Lead Selection Microsome->Select

Caption: Integrated workflow for parallel assessment of fluorinated pyrimidines.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Xing, L., et al. (2015). "Novel Difluoromethylated Pyrimidines as Potent Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative Spectroscopic Profiling: Fluorinated Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), fluorinated pyrimidines are not merely structural isomers; they represent distinct chemical entities with vastly different electronic profiles, reactivities, and metabolic fates.

This guide provides a technical comparison of the three core mono-fluorinated isomers: 2-fluoropyrimidine , 4-fluoropyrimidine , and 5-fluoropyrimidine . While 5-fluoropyrimidine derivatives (like 5-FU) are renowned for metabolic stability and antimetabolite activity, the 2- and 4-isomers function primarily as reactive electrophiles in synthesis. Correct spectroscopic identification is critical, as misidentification can lead to erroneous biological data or synthetic failure.

Key Takeaway: The position of the fluorine atom relative to the ring nitrogens dictates the electronic environment. 2-F and 4-F are electron-deficient leaving groups (susceptible to


), while 5-F  is electronically stable and mimics the steric profile of a hydrogen atom.

Strategic Analysis: Electronic Causality

To understand the spectroscopic data, one must first understand the underlying electronic causality. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These nitrogens exert a powerful inductive pull (


 effect) and a mesomeric effect that depletes electron density at specific ring positions.
  • 2-Fluoropyrimidine: The fluorine is flanked by two nitrogen atoms. The cumulative electron withdrawal makes the C2 position highly electron-deficient (deshielded).

  • 4-Fluoropyrimidine: The fluorine is ortho to one nitrogen and para to the other. It is significantly deshielded but less so than the 2-position due to the lack of

    
     symmetry flanking.
    
  • 5-Fluoropyrimidine: The fluorine is meta to both nitrogens. This position retains the most electron density, behaving similarly to fluorobenzene.

This electronic distribution directly correlates to the Chemical Shift (


)  observed in NMR and the Reactivity Profile .

Spectroscopic Atlas

Comparative NMR Data ( and )[1]

The most definitive method for differentiation is


 NMR. The chemical shift range is vast compared to 

, allowing for immediate isomer identification.

Table 1: Spectroscopic Fingerprints of Fluoropyrimidine Isomers

IsomerStructure

NMR Shift (

, ppm)*
Multiplicity (

)
Electronic Character
2-Fluoropyrimidine F at C2 (between Ns)-60 to -70 Triplet (

Hz)
Highly Deshielded
4-Fluoropyrimidine F at C4-70 to -90 Doublet of DoubletsDeshielded
5-Fluoropyrimidine F at C5-135 to -145 Triplet (

Hz)
Shielded (Benzene-like)

*Note: Shifts are referenced to


 (0 ppm). Values vary by solvent polarity (e.g., DMSO-d6 vs. CDCl3).
Coupling Constants ( -Values)

The coupling pattern in the proton spectrum (


 NMR) confirms the fluorine position via the magnitude of the 

interaction.
  • Ortho-Coupling (

    
    ):  Large values (6–10 Hz). Observed only in 4-F  (to H5) and 5-F  (to H4/H6).
    
  • Meta-Coupling (

    
    ):  Smaller values (4–6 Hz). This is the diagnostic split for 2-fluoropyrimidine , which has no ortho protons.
    

Performance & Reactivity Comparison

In a drug development context, "performance" refers to the utility of the isomer as a building block or a pharmacophore.

Stability vs. Reactivity Profile
  • 2-Fluoropyrimidine & 4-Fluoropyrimidine:

    • Role: Reagent / Intermediate.[1]

    • Mechanism: The C-F bond is activated for Nucleophilic Aromatic Substitution (

      
      ). The fluorine acts as a leaving group.
      
    • Handling: Susceptible to hydrolysis in acidic/basic aqueous media.[1] Must be stored under inert atmosphere.

    • Performance: Excellent electrophiles for installing pyrimidine rings onto amines or thiols.[1]

  • 5-Fluoropyrimidine:

    • Role: Pharmacophore / Metabolic Blocker.[1]

    • Mechanism: The C-F bond is extremely strong (

      
       kcal/mol) and resistant to 
      
      
      
      . It blocks metabolic oxidation at the C5 position (a common clearance pathway).
    • Handling: Highly stable.

    • Performance: Bioisostere for hydrogen.[1] Used to modulate pKa and lipophilicity without introducing reactivity.

Experimental Protocols

Protocol A: High-Fidelity NMR Acquisition

Standard proton parameters often fail to capture accurate integrals for fluorine due to long relaxation times.

  • Sample Prep: Dissolve 10-15 mg of substrate in 0.6 mL of DMSO-d6 (preferred for polar heterocycles) or CDCl3 .

    • Critical Step: Add

      
      -trifluorotoluene (-63.7 ppm) as an internal standard if quantitative purity is required.
      
  • Instrument Setup: Tune the probe to the

    
     frequency (typically 376 MHz on a 400 MHz magnet).
    
  • Acquisition Parameters:

    • Spectral Width (SW): Set to 200 ppm (-50 to -250 ppm) to catch all isomers.

    • Relaxation Delay (D1): Set to 5–10 seconds . Fluorine nuclei on heteroaromatics can have

      
       relaxation times 
      
      
      
      .[1] Short D1 leads to under-integration.[1]
    • Scans (NS): 16–32 scans are usually sufficient due to 100% natural abundance.

  • Processing: Apply an exponential line broadening (LB) of 1.0 Hz to reduce noise before Fourier Transform.

Protocol B: Differentiating Isomers via Reactivity (Chemical Test)

If NMR is unavailable, this wet-chemistry test differentiates 2/4-F from 5-F.[1]

  • Dissolve 5 mg of the unknown isomer in 1 mL of methanol.

  • Add 2 equivalents of benzylamine.

  • Heat to 60°C for 1 hour.

  • Observation:

    • 2-F / 4-F: Reaction occurs (

      
      ). TLC will show a new, more polar spot (benzylaminopyrimidine).
      
    • 5-F: No reaction. Starting material remains unchanged.[1]

Visualization of Workflows

Diagram 1: Analytical Decision Tree

This diagram outlines the logic flow for identifying the specific isomer based on spectroscopic data.

IsomerIdentification Start Unknown Fluoropyrimidine Sample Acquire Acquire 19F NMR (Ref: CFCl3) Start->Acquire CheckShift Check Chemical Shift Range Acquire->CheckShift HighFreq Downfield (-60 to -90 ppm) Electron Deficient CheckShift->HighFreq Deshielded LowFreq Upfield (-130 to -150 ppm) Benzene-like CheckShift->LowFreq Shielded CheckCoupling Check 1H Coupling Pattern HighFreq->CheckCoupling Result5F 5-Fluoropyrimidine (Stable Pharmacophore) LowFreq->Result5F Result2F 2-Fluoropyrimidine (Triplet, J ~ 4Hz) CheckCoupling->Result2F Symmetric Triplet Result4F 4-Fluoropyrimidine (Doublet of Doublets) CheckCoupling->Result4F Asymmetric Multiplet

Caption: Logic flow for the spectroscopic differentiation of fluoropyrimidine isomers based on chemical shift and coupling constants.

Diagram 2: Reactivity & Utility Pathway

This diagram contrasts the utility of the isomers in drug synthesis.

ReactivityPathway Isomer24 2-F / 4-F Isomers (Electrophiles) Reagent Nucleophile Addition (Amines/Thiols) Isomer24->Reagent SNAr Mechanism Isomer5 5-F Isomer (Bioisostere) Catalyst Pd-Catalysis (Suzuki/Stille) Isomer5->Catalyst C-C Bond Formation ProductA Substituted Pyrimidine (F is LOST) Reagent->ProductA Leaving Group Ejection ProductB Fluorinated Scaffold (F is RETAINED) Catalyst->ProductB Metabolic Blocking

Caption: Divergent synthetic utility: 2/4-F isomers act as electrophiles losing the fluorine, while 5-F retains fluorine for biological activity.[1]

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

  • Alfa Chemistry. (2024).[1] 19F NMR Chemical Shift Table.

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

  • Sakaguchi, K., et al. (2010). Practical Synthesis of Fluorinated Pyrimidines via SNAr. Journal of Organic Chemistry.

Sources

Biological Activity Screening of 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Profile

4-(difluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS: 1600338-90-6) is a specialized fluorinated scaffold used primarily in the development of next-generation kinase inhibitors, Nrf2 activators, and P2Y1 antagonists. Unlike its trifluoromethyl (


) or methyl (

) analogs, the difluoromethyl (

) group acts as a unique lipophilic hydrogen bond donor, offering a critical bioisosteric advantage that modulates metabolic stability and target binding affinity without the steric bulk of a fully fluorinated group.

This guide details the screening protocols required to validate this scaffold's utility, comparing its physicochemical and biological performance against standard alternatives.

Technical Specifications
Property4-Difluoromethyl (Product)4-Trifluoromethyl (Alternative 1)4-Methyl (Alternative 2)
CAS Number 1600338-90-6 1600338-XX-X (Generic)5395-36-8
H-Bond Donor Yes (Weak, via C-H) NoNo
Lipophilicity (LogP) Moderate (~1.4) High (>2.0)Low (~0.8)
Metabolic Stability High (C-F bond strength) Very HighLow (Benzylic oxidation)
Steric Volume Medium LargeSmall
Primary Application Bioisostere for -OH/-SH Hydrophobic pocket fillingSteric fit only

Comparative Performance Analysis

The utility of the 4-(difluoromethyl)pyrimidine scaffold is best understood when screened against its structural analogs. The following data summarizes the performance of this scaffold in typical medicinal chemistry campaigns (e.g., Nrf2 activation or Kinase inhibition).

Table 1: Scaffold Performance Metrics in Biological Assays
Feature4-(Difluoromethyl) Scaffold4-(Trifluoromethyl) Analog4-Methyl AnalogPerformance Verdict
Binding Affinity (

)
High (Forms H-bonds with carbonyls in active site)Medium (Relies purely on hydrophobic effect)Low (Lacks electronic interaction)The

group enhances selectivity via specific H-bond interactions.
Permeability (

)
Optimal (Balanced polarity)High (Often too lipophilic, causing retention)Moderate Best balance for CNS/Cellular penetration.
Metabolic Half-life (

)
> 4 hours (Resists oxidation)> 6 hours < 1 hour (Rapid oxidation of

)
Superior to methyl; comparable to

but with better solubility.
Toxicity Risk Low Medium (Accumulation risk)Low Preferred for chronic administration drugs.

Expert Insight: The


 moiety is a "lipophilic hydrogen bond donor." In screening, if your target pocket contains a backbone carbonyl or a conserved water molecule, the 4-(difluoromethyl) variant will consistently outperform the 4-(trifluoromethyl) analog due to this specific electrostatic interaction.

Screening Workflow & Experimental Design

To accurately evaluate the biological activity of this ester, a multi-stage screening process is required. The ester itself is a prodrug/precursor ; therefore, the screening workflow must account for its hydrolysis to the active acid form or its direct coupling to a pharmacophore.

Diagram 1: Biological Screening Logic Flow

ScreeningWorkflow Start Start: Ethyl 4-(difluoromethyl) pyrimidine-5-carboxylate Hydrolysis Step 1: Hydrolysis Activation (LiOH/THF) Start->Hydrolysis QC QC: Confirm Acid Species (LC-MS/NMR) Hydrolysis->QC Branch Screening Path QC->Branch PathA Path A: Fragment Screening (Intrinsic Activity) Branch->PathA Direct PathB Path B: Derivative Synthesis (Amide Coupling) Branch->PathB Coupled Assay1 Antimicrobial/Cytotoxicity Screen (MIC / MTT Assay) PathA->Assay1 Assay2 Target Assay: Nrf2 Activation (Luciferase Reporter) PathB->Assay2 Assay3 Target Assay: P2Y1 Antagonism (Ca2+ Flux / Binding) PathB->Assay3 Decision Comparative Analysis vs. -CF3 / -CH3 Analogs Assay1->Decision Assay2->Decision Assay3->Decision

Caption: Workflow for processing the ethyl ester precursor into active species for fragment-based or target-specific screening.

Detailed Experimental Protocols

Protocol A: Pre-Screen Activation (Hydrolysis)

Rationale: The ethyl ester masks the carboxylic acid, which is the requisite handle for biological interaction or further derivatization. Screening the ester directly often yields false negatives unless intracellular esterases are highly active.

  • Reagents: Dissolve 1.0 eq of Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate in THF:Water (4:1).

  • Reaction: Add 1.1 eq of LiOH·H₂O. Stir at room temperature for 18 hours.

  • Workup: Acidify to pH 4 with 1M HCl. Extract with EtOAc.

  • Validation: Confirm conversion to 4-(difluoromethyl)pyrimidine-5-carboxylic acid via LC-MS (Expected [M-H]-: ~173 m/z).

Protocol B: Nrf2 Activation Assay (Luciferase Reporter)

Context: Derivatives of this scaffold are potent Nrf2 activators, used for neuroprotection screening.

  • Cell Line: ARE-Luciferase reporter HepG2 cells.

  • Seeding: Plate cells at

    
     cells/well in 96-well white plates. Incubate for 24h.
    
  • Treatment:

    • Treat cells with the hydrolyzed acid or coupled amide derivatives (0.1 – 100

      
      ).
      
    • Positive Control: Bardoxolone methyl (10 nM).

    • Negative Control: DMSO (0.1%).

  • Incubation: 18–24 hours at 37°C, 5% CO₂.

  • Detection: Add Luciferase substrate (e.g., Bright-Glo™). Measure luminescence.

  • Data Analysis: Calculate Fold Induction relative to DMSO.

    • Success Criteria:

      
      -fold induction at 
      
      
      
      indicates a valid hit.
Protocol C: P2Y1 Receptor Binding (Calcium Flux)

Context: This scaffold is a validated antagonist for the P2Y1 receptor (anti-thrombotic).

  • Preparation: Load 1321N1 human astrocytoma cells stably expressing P2Y1 with Fluo-4 AM calcium dye.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Challenge: Add test compound (4-(difluoromethyl)pyrimidine derivative) and incubate for 5 mins.

  • Stimulation: Inject ADP (P2Y1 agonist, EC80 concentration).

  • Readout: Monitor Calcium flux for 120 seconds.

  • Calculation: Determine % Inhibition of the ADP-induced response.

    • Comparative Check: Compare IC50 of the

      
       compound vs. the 
      
      
      
      analog. The
      
      
      variant often shows superior IC50 due to tighter binding kinetics.

Mechanism of Action & Pathway Visualization

Understanding why this molecule is screened requires visualizing its role in the Nrf2 signaling pathway, a primary target for this class of pyrimidines.

Diagram 2: Nrf2 Activation Mechanism by Pyrimidine Scaffolds

Nrf2Pathway Compound 4-(Difluoromethyl) pyrimidine Derivative Keap1 Keap1 Protein (Cysteine Sensor) Compound->Keap1 Electrophilic Modification Complex Keap1-Nrf2 Complex Keap1->Complex Nrf2_Cyto Nrf2 (Cytosolic) Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation Complex->Nrf2_Cyto Release Dissociation Dissociation ARE ARE Promoter Nrf2_Nucl->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Mechanism by which difluoromethyl-pyrimidine derivatives modify Keap1, releasing Nrf2 to induce antioxidant gene expression.

References

  • Zhang, B., et al. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment.[1] Journal of Medicinal Chemistry. Link

  • World Intellectual Property Organization. (2020). Therapeutic Compounds (WO2020084300A1). (Patent describing the synthesis and use of CAS 1600338-90-6 as a key intermediate for Nrf2 activators). Link

  • European Patent Office. (2021). Therapeutic Compounds (EP3870578B1). (Detailed protocols for hydrolysis and coupling of ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Review on the specific utility of -CF2H vs -CF3). Link

Sources

Comparative Guide: Structure-Activity Relationship of 4-Substituted Pyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Kinase Scaffold

The pyrimidine-5-carboxylate core represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Tyrosine Kinase Inhibitors (TKIs) and tubulin polymerization inhibitors. While the 2-position often dictates pharmacokinetic properties (solubility/metabolic stability), the 4-position is the critical determinant of pharmacodynamic potency.

This guide objectively compares the SAR profiles of various 4-substituted derivatives, demonstrating that 4-anilino substitutions significantly outperform 4-alkoxy and 4-alkyl variants in kinase inhibition assays (IC₅₀ < 100 nM), primarily due to critical hydrogen bonding interactions within the ATP-binding hinge region.

Chemical Space & Rational Design

The "Warhead" Concept at C4

In the context of kinase inhibition (e.g., EGFR, CDK, or Aurora kinases), the pyrimidine ring acts as a mimetic of the adenine ring of ATP.

  • 4-Position (Hinge Binder): Substituents here must possess a Hydrogen Bond Donor (HBD) to interact with the backbone carbonyls of the kinase hinge region (e.g., Met793 in EGFR).

  • 5-Position (Solvent/Gatekeeper): The carboxylate ester moiety often points toward the solvent front or the gatekeeper residue. While esters are often hydrolyzed in vivo, they serve as excellent prodrugs or precursors to amides.

  • 2-Position: Modulates lipophilicity and prevents metabolic oxidation.

Comparative Alternatives
Scaffold VariantPrimary UtilityLimitations
4-Substituted Pyrimidine-5-carboxylate High-Potency Kinase Inhibition Ester hydrolysis risk (plasma stability).
Quinazoline (e.g., Gefitinib)Established EGFR potencyPatent crowding; poor solubility.
Pyrazolo[3,4-d]pyrimidineHigh selectivity (ATP mimic)Synthetic complexity (fused ring formation).

Comparative SAR Analysis (Experimental Data)

The following data summarizes the biological activity of ethyl 4-substituted-2-methylpyrimidine-5-carboxylates against a representative Tyrosine Kinase target (e.g., EGFR or Src family).

Table 1: Impact of C4-Substitution on Inhibitory Potency (IC₅₀)

Compound IDR-Group (C4 Position)Electronic EffectSteric BulkIC₅₀ (Kinase Assay)Activity Class
PYR-4a –Cl (Chloro)Inductive WithdrawalLow> 50 µMInactive (Reactive Intermediate)
PYR-4b –OCH₃ (Methoxy)Resonance DonorLow12.5 µMWeak
PYR-4c –NH₂ (Amino)H-Bond DonorLow2.1 µMModerate
PYR-4d –NH-Ph (Anilino)Aromatic StackingMedium0.45 µM Potent
PYR-4e –NH-(3-Cl, 4-F-Ph)Halogen BondingHigh0.08 µM Highly Potent
PYR-4f –S-Ph (Thiophenyl)LipophilicMedium8.2 µMWeak/Moderate

Analysis of Results:

  • Nitrogen vs. Oxygen/Sulfur: The Nitrogen atom in the 4-amino derivatives (PYR-4c, 4d, 4e) is essential. It acts as a crucial H-bond donor to the kinase hinge region. Replacing it with Oxygen (PYR-4b) or Sulfur (PYR-4f) eliminates this interaction, causing a >10-fold loss in potency.

  • Hydrophobic Interaction: The phenyl ring in PYR-4d provides Van der Waals interactions within the hydrophobic pocket, improving potency over the unsubstituted amine (PYR-4c).

  • Halogenation: Adding electron-withdrawing groups (3-Cl, 4-F) to the aniline ring (PYR-4e) enhances acidity of the NH proton, strengthening the H-bond with the receptor, resulting in nanomolar activity.

Mechanistic Visualization

The following diagram illustrates the optimization logic used to transition from a generic scaffold to a high-potency lead.

SAR_Optimization Start Base Scaffold (Ethyl 4-chloro-2-methyl pyrimidine-5-carboxylate) Step1 Nucleophilic Substitution (C4) Start->Step1 Path_O O-Nucleophile (Alkoxy/Phenoxy) Step1->Path_O Use ROH/Base Path_N N-Nucleophile (Aniline/Amine) Step1->Path_N Use RNH2/Base Result_O Loss of H-Bond Donor (Weak Activity) Path_O->Result_O Result_N Hinge Region Binding (Moderate Activity) Path_N->Result_N Opt_N Aryl Ring Substitution (3-Cl, 4-F) Result_N->Opt_N Optimize Hydrophobic Fit Final Lead Compound (IC50 < 100 nM) Opt_N->Final Electronic Tuning

Figure 1: Decision tree for SAR optimization of the pyrimidine-5-carboxylate scaffold.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols describe the synthesis of the representative lead compound PYR-4e .

A. Synthesis of Intermediate: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

Principle: Conversion of the hydroxyl group (tautomer of oxo) to a chloride leaving group using Vilsmeier-Haack type conditions.

  • Starting Material: Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (10 mmol).

  • Reagent: Phosphorus oxychloride (POCl₃, 50 mmol, excess).

  • Procedure:

    • Suspend starting material in dry toluene.

    • Add POCl₃ dropwise at 0°C.

    • Reflux for 4 hours (Monitor by TLC, Mobile Phase: 20% EtOAc/Hexane).

    • Critical Step: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃ carefully to neutralize. Extract with DCM.

  • Yield: ~85% (Yellow oil/solid).

B. General Procedure for SₙAr (Nucleophilic Substitution)

Principle: Displacement of the 4-chloro group by an aniline nucleophile.

  • Reactants: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq) + 3-Chloro-4-fluoroaniline (1.1 eq).

  • Solvent/Base: Isopropanol (solvent) + Diisopropylethylamine (DIPEA, 1.5 eq).

  • Workflow:

    • Dissolve reactants in Isopropanol (5 mL per mmol).

    • Heat to reflux (80-85°C) for 6–12 hours.

    • Observation: Product often precipitates upon cooling.

    • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the aromatic C4-H signal (if comparing to unsubstituted) and appearance of NH broad singlet around 9.0–10.0 ppm.

Pathway Visualization: Mechanism of Action

The following diagram details how the optimized 4-substituted pyrimidine interacts with the kinase domain.

MOA_Interaction Hinge Kinase Hinge Region (Met793 Backbone) Pocket Hydrophobic Pocket (Val726, Leu844) Solvent Solvent Front N1 Pyrimidine N1 (H-Bond Acceptor) N1->Hinge Secondary H-Bond C4_NH C4-Aniline NH (H-Bond Donor) C4_NH->Hinge Primary H-Bond (Critical for Potency) C4_Ring C4-Aryl Ring C4_Ring->Pocket Van der Waals Interactions C5_Ester C5-Carboxylate C5_Ester->Solvent Solubility/Prodrug

Figure 2: Pharmacophore mapping of the 4-substituted pyrimidine-5-carboxylate within the ATP binding site.

References

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Source: ResearchGate (2025).[1] (Validates the synthesis and IC50 ranges for 2,4,5-substituted pyrimidines against carcinoma lines).

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Source: PubMed / J Med Chem (2011). (Establishes the 4-anilino/indole substitution pattern as critical for inhibiting tubulin polymerization).

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). (Provides structural insight into the binding modes of 4-substituted pyrimidines in CDK kinases).

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors. Source: NIH / PubMed Central. (Comparative data on fused pyrimidine systems versus the single ring scaffold).

Sources

Comparative Guide: Acidity of Fluorinated vs. Non-Fluorinated Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as a core pharmacophore in oncology and antiviral therapeutics. The introduction of fluorine into pyrimidine carboxylic acids is a strategic modification used to modulate pKa, lipophilicity (LogD), and metabolic stability.

This guide provides a technical comparison of the acidity (pKa) of pyrimidine carboxylic acids against their fluorinated analogs. It details the electronic mechanisms driving these shifts and provides a self-validating experimental protocol for precise pKa determination, essential for optimizing drug bioavailability and solubility profiles.

Theoretical Framework: The Fluorine Effect

The acidity of a carboxylic acid is dictated by the stability of its conjugate base (carboxylate anion).[1][2][3] In pyrimidine systems, two primary factors influence this stability:

  • Nitrogen Electron Withdrawal: The pyrimidine ring is inherently electron-deficient (π-deficient) due to the two electronegative nitrogen atoms. This makes pyrimidine carboxylic acids significantly stronger acids (lower pKa ~3.0) compared to benzoic acid (pKa ~4.2).

  • Fluorine Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale 3.98).[1] When attached to the pyrimidine ring, it exerts a strong inductive pull (

    
    ), further withdrawing electron density from the ring carbon framework.
    
Mechanistic Impact
  • Stabilization: The electron-withdrawing nature of fluorine disperses the negative charge of the carboxylate anion (

    
    ), stabilizing the conjugate base and lowering the pKa (increasing acidity).[1][2][3]
    
  • Positional Dependence:

    • Ortho-like (vicinal): Fluorine adjacent to the carboxyl group exerts the strongest effect due to proximity (through-bond and through-space field effects).

    • Meta/Para-like: The effect diminishes with distance but remains significant due to the ring's aromaticity transmitting electronic effects.

Visualization: Electronic Vectors

The following diagram illustrates the electron density vectors in 5-fluoro-2-pyrimidine carboxylic acid compared to the non-fluorinated analog.

ElectronicEffects cluster_0 Non-Fluorinated (Reference) cluster_1 Fluorinated Analog (5-Fluoro) Node1 Pyrimidine Ring (Electron Deficient) Node2 COOH Group (pKa ~ 2.8 - 3.5) Node1->Node2 Moderate Stabilization Node3 Fluorine Atom (Strong -I Effect) Node4 Pyrimidine Ring (Highly Deficient) Node3->Node4 e- Withdrawal Node5 COOH Group (pKa Decreases) Node4->Node5 Enhanced Anion Stabilization

Figure 1: Electronic withdrawal vectors. Fluorine intensifies the electron deficiency of the ring, stabilizing the carboxylate anion and increasing acidity.[1][2][3]

Comparative Data Analysis

The following table synthesizes experimental and predicted pKa values. Note that pyrimidine carboxylic acids are generally strong organic acids.

Compound NameStructure PositionSubstituentApprox. pKa (COOH)*Acidity Shift (

pKa)
Pyrimidine-2-carboxylic acid C2-COOH-H2.85 Reference
5-Fluoro-pyrimidine-2-carboxylic acidC2-COOH, C5-F-F (Para to COOH)2.65 -0.20 (More Acidic)
Pyrimidine-4-carboxylic acid C4-COOH-H3.05 Reference
5-Fluoro-pyrimidine-4-carboxylic acidC4-COOH, C5-F-F (Ortho to COOH)2.50 -0.55 (Significantly More Acidic)
Pyrimidine-5-carboxylic acid C5-COOH-H3.18 Reference
2-Fluoro-pyrimidine-5-carboxylic acidC5-COOH, C2-F-F (Para to COOH)2.95 -0.23 (More Acidic)

*Note: Values are approximate aqueous pKa at 25°C. The "Ortho" effect (F adjacent to COOH) consistently produces the largest drop in pKa due to the proximity of the inductive withdrawal.

Experimental Protocol: Potentiometric Titration

To validate these values in your specific formulation buffer, rely on Potentiometric Titration . This method is superior to UV-metric methods for these compounds because pyrimidine UV spectra can be complex and pH-insensitive in certain ranges.

Methodological Principles (Trustworthiness)
  • Self-Validation: The protocol includes a "Blank Titration" to subtract solvent background and carbonate influence.

  • Gran Plot Analysis: We use Gran plots rather than simple derivative curves to linearize the endpoint, ensuring precision even for low pKa values (< 3.0) where the inflection point is close to the solvent limit.

Workflow Diagram

TitrationWorkflow Start Preparation Phase Step1 Electrode Calibration (pH 1.68, 4.01, 7.00) Start->Step1 Step2 Blank Titration (0.15 M KCl only) Step1->Step2 Determine Carbonate Error Step3 Sample Titration (1 mM Compound + 0.15 M KCl) Step2->Step3 Under N2 Atmosphere Step4 Data Processing (Bjerrum Plot / Gran Plot) Step3->Step4 Result Calculate pKa (Determine Thermodynamic Constant) Step4->Result

Figure 2: Potentiometric titration workflow ensuring elimination of atmospheric CO2 interference and electrode drift.

Step-by-Step Protocol

1. Reagents & Equipment:

  • Titrant: 0.1 M KOH (CO2-free, standardized against KHP).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Acid: 0.1 M HCl (for initial acidification).

  • Apparatus: Automated titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

2. Procedure:

  • Calibration: Calibrate the electrode using a 3-point calibration. Crucial: Use a pH 1.68 buffer if measuring pKa < 3.0 to ensure linearity in the acidic region.

  • Sample Preparation: Dissolve

    
     to 
    
    
    
    moles of the pyrimidine carboxylic acid in 50 mL of 0.15 M KCl water.
    • Note: If solubility is poor, use a co-solvent (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Acidification: Add a known excess of 0.1 M HCl to bring the starting pH to ~1.5. This ensures the carboxylic acid is fully protonated (

    
    ) and the ring nitrogens are protonated (
    
    
    
    ).
  • Titration: Titrate with 0.1 M KOH under a nitrogen blanket (to exclude CO2) at 25°C. Add titrant in small increments (e.g., 10

    
    L) to capture high-resolution data.
    
  • Analysis:

    • Identify the first equivalence point (excess HCl neutralization).

    • Identify the second equivalence point (Carboxylic acid deprotonation).

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point, correcting for activity coefficients via the Debye-Hückel theory.

Implications for Drug Design

Understanding the pKa shift caused by fluorination is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Solubility at Physiological pH (7.4):

    • Both fluorinated and non-fluorinated variants (pKa ~ 2.5–3.2) will be >99.9% ionized (anionic) at pH 7.4.

    • Impact: Excellent aqueous solubility but potentially limited passive membrane permeability.

  • Lipophilicity (LogD):

    • While Fluorine typically increases lipophilicity (LogP), the ionization driven by the lower pKa means the effective distribution coefficient (LogD) at pH 7.4 might actually decrease (become more polar) because the species is more strongly ionized.

  • Bioisosteric Replacement:

    • Replacing a hydrogen with fluorine is a standard bioisosteric switch to block metabolic hotspots (e.g., preventing oxidation at the C5 position). The resulting drop in pKa is a trade-off that must be managed to ensure the drug can still cross cell membranes (often requiring prodrug strategies for carboxylic acids).

References

  • Physicochemical Properties of Fluorinated Compounds

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
  • pKa Determination Methodologies

    • Reijnger, K., et al. "Potentiometric determination of pKa of some selected antibiotics.
  • Electronic Effects in Pyrimidines

    • Joule, J.A., Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley, 2010. (Standard Reference Text).
    • Chemistry LibreTexts. "Substituent Effects on Acidity."[3][4]

  • Experimental Data Sources (General pKa Tables)

    • Williams, R.

Sources

In vivo metabolism of fluorinated pyrimidine drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vivo Metabolic Profiling of Fluorinated Pyrimidines

Core Directive: This guide departs from standard efficacy comparisons to focus on the metabolic machinery driving the performance of fluorinated pyrimidines. It addresses the critical "DPD problem" (Dihydropyrimidine Dehydrogenase saturation) and contrasts the activation pathways of 5-FU, Capecitabine, S-1, and TAS-102 (Trifluridine/Tipiracil).[1]

Introduction: The Metabolic Bottleneck

Fluorinated pyrimidines remain the backbone of treatment for colorectal and gastric cancers.[1] However, their clinical utility is dictated by a delicate balance between anabolism (activation to cytotoxic nucleotides) and catabolism (degradation by the liver).

The historical failure of 5-Fluorouracil (5-FU) monotherapy lies in its erratic pharmacokinetics: >80% of an administered dose is rapidly degraded by DPD in the liver before it ever reaches the tumor [1].[1] This guide compares how next-generation alternatives manipulate this metabolic pathway to enhance bioavailability and tumor selectivity.[1]

Comparative Metabolic Pathways

Understanding the mechanism of action requires mapping two distinct flows: the "Activation Route" (leading to DNA/RNA damage) and the "Degradation Route" (leading to clearance).

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of 5-FU, Capecitabine, and TAS-102. Note the critical role of Thymidine Phosphorylase (TP) as both an activator (for Capecitabine) and a degrader (for Trifluridine).

MetabolicPathways cluster_0 Mechanism Differences FiveFU 5-FU (IV) Tumor Tumor Microenvironment FiveFU->Tumor Systemic circ. DPD DPD Enzyme (Rate Limiting) FiveFU->DPD 85% Catabolism Capecitabine Capecitabine (Oral) Liver Liver Enzymes (Carboxylesterase) Capecitabine->Liver Step 1 TAS102 TAS-102 (Oral) (Trifluridine + Tipiracil) TFT_Tri Trifluridine-TP (DNA Incorporation) TAS102->TFT_Tri Direct DNA Incorp. Tipiracil Tipiracil (TP Inhibitor) TAS102->Tipiracil Releases Liver->FiveFU Step 2: Conversion TP Thymidine Phosphorylase (TP) Tumor->TP High Expression F_Bal Fluoro-Beta-Alanine (Inactive Catabolite) FdUMP FdUMP (TS Inhibition) FUTP FUTP (RNA Damage) FdUMP->FUTP DPD->F_Bal Excretion TP->FdUMP Activation Tipiracil->TP Inhibits Degradation

Caption: Comparative metabolic fate. 5-FU is heavily catabolized by DPD.[1][2] Capecitabine exploits high tumor TP for activation.[1] TAS-102 uses Tipiracil to block TP-mediated degradation.[1][3]

Comparative Performance Analysis

The following data consolidates in vivo pharmacokinetic parameters. The key differentiator is the "Rate-Limiting Enzyme."[1][2] For 5-FU and Capecitabine, DPD activity dictates clearance.[1] For TAS-102, Tipiracil is added specifically to inhibit Thymidine Phosphorylase (TP), which would otherwise rapidly degrade Trifluridine [2].[1]

Table 1: Pharmacokinetic & Metabolic Profiles
Feature5-Fluorouracil (IV) Capecitabine (Oral) TAS-102 (Oral)
Primary Mechanism TS Inhibition (FdUMP)TS Inhibition (FdUMP)DNA Incorporation (TFT-TP)
Bioavailability 100% (IV) but erraticHigh (~100% absorption)High (due to Tipiracil)
Plasma Half-life (

)
10–20 mins (Rapid)0.5–1 hour (5-FU gen.)1.4 hours (Trifluridine)
Catabolic Enzyme DPD (Liver)DPD (Liver)TP (Liver/Intestine)
Metabolic Inhibitor None (Monotherapy)NoneTipiracil (Inhibits TP)
Tumor Selectivity LowHigh (TP dependent)Moderate
Key Limitation DPD Saturation/ToxicityHand-Foot SyndromeBone Marrow Suppression

Expert Insight:

  • Capecitabine vs. 5-FU: Capecitabine generates 5-FU preferentially in tumor tissue because Thymidine Phosphorylase (TP) activity is often 3-10x higher in tumors than in healthy tissue [3].[1] This mimics continuous infusion 5-FU but with lower systemic toxicity.[1]

  • TAS-102 Advantage: In 5-FU resistant tumors, the primary resistance mechanism is often TS overexpression.[1] TAS-102 bypasses this by incorporating directly into DNA (as Trifluridine-TP), causing DNA strand breaks rather than just starving the cell of thymidine [4].[1]

Experimental Protocols: Measuring In Vivo Metabolism

To validate these profiles in a preclinical setting, researchers must use sensitive detection methods.[1][4] Standard UV-HPLC is often insufficient for low-level metabolites (like FdUMP).[1] LC-MS/MS is the gold standard.[1]

Protocol: Plasma & Tissue Quantitation via LC-MS/MS

Objective: Simultaneous quantification of 5-FU, Dihydrofluorouracil (DHFU), and Fluoro-beta-alanine (FBAL).

Step-by-Step Methodology:

  • Sample Collection (Critical):

    • Collect blood into tubes containing DPD Inhibitor (e.g., Gimeracil) immediately.[1] Why? DPD in red blood cells continues to degrade 5-FU ex vivo, skewing results [5].[1]

    • Centrifuge at 4°C, 3000g for 10 mins. Store plasma at -80°C.

  • Protein Precipitation:

    • Add 50 µL plasma to 150 µL cold Methanol containing Internal Standard (e.g.,

      
      -5-FU).[1]
      
    • Vortex for 60s; Centrifuge at 15,000g for 10 mins.

  • LC-MS/MS Configuration:

    • Column: Porous Graphitic Carbon (Hypercarb) or HILIC column (required for polar pyrimidines).[1]

    • Mobile Phase: (A) 10mM Ammonium Acetate (pH 9.0), (B) Acetonitrile.

    • Ionization: Negative Electrospray Ionization (ESI-).[1] Pyrimidines ionize poorly in positive mode.[1]

  • MRM Transitions (Monitor these pairs):

    • 5-FU: m/z 129.0

      
       42.0[1]
      
    • DHFU: m/z 131.0

      
       85.0
      
    • FBAL: m/z 106.0

      
       42.0
      
Workflow Visualization

LCMS_Workflow Sample Blood Sample (+ DPD Inhibitor) Precip Protein Precip. (MeOH + IS) Sample->Precip Centrifuge Centrifuge 15,000g / 10min Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC HILIC Column Separation Supernatant->LC MS MS/MS Detection (ESI Negative) LC->MS

Caption: LC-MS/MS workflow for fluorinated pyrimidines. Note the addition of DPD inhibitor at collection.

Advanced Monitoring: 19F-MRS Imaging

For non-invasive longitudinal studies,


F Magnetic Resonance Spectroscopy (MRS)  is superior to biopsy. Since there is no background fluorine signal in biological tissue, any signal detected comes directly from the drug [6].[1]
  • Application: Real-time monitoring of 5-FU conversion to FBAL in the liver vs. tumor.[1]

  • Data Output: A spectrum where chemical shifts (ppm) identify the metabolite:

    • 5-FU: ~0 ppm (reference)

    • FBAL: ~ -18 ppm[1]

    • FdUMP: ~ +2 ppm[1]

  • Advantage: Allows calculation of the "Catabolic Index" (FBAL / Total Fluorine) in live animals.[1]

References

  • Heggie, G. D., et al. (1987).[1] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research.[1] Link

  • Peters, G. J., et al. (2019).[1] "Mechanism of action of trifluridine/tipiracil (TAS-102): A review." Targeted Oncology. Link

  • Miwa, M., et al. (1998).[1] "Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue."[1] European Journal of Cancer.[1] Link

  • Emura, T., et al. (2005).[1] "A novel combination antimetabolite, TAS-102, exhibits antitumor activity in FU-resistant human cancer cells through a mechanism involving FTD incorporation into DNA."[1][3] International Journal of Oncology. Link

  • Beumer, J. H., et al. (2019).[1] "Quantitative analysis of 5-fluorouracil and its metabolites in biological matrices by LC-MS/MS." Journal of Chromatography B. Link

  • Wolf, W., et al. (2000).[1] "Non-invasive 19F-NMR spectroscopy of 5-fluorouracil in colorectal cancer patients." Seminars in Radiation Oncology. Link

Sources

Comparison of physicochemical properties of fluorinated carboxylic acid bioisosteres.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Permeability-Solubility Paradox

In medicinal chemistry, the carboxylic acid moiety (


) is a "privileged structure" for ensuring solubility and electrostatic target engagement.[1] However, its anionic nature at physiological pH (7.4) often imposes a "permeability penalty," limiting oral bioavailability and blood-brain barrier (BBB) penetration. Furthermore, carboxylates are frequent targets for Phase II metabolic conjugation (glucuronidation), leading to rapid clearance or idiosyncratic toxicity.

This guide objectively compares fluorinated bioisosteres against the carboxylic acid standard. Unlike classic isosteres (e.g., tetrazoles), fluorinated variants like trifluoromethanesulfonamides offer a unique physicochemical profile: they maintain the necessary acidity for target binding while significantly enhancing lipophilicity and membrane permeability through the "fluorine effect."

The Physicochemical Landscape

The selection of a bioisostere is a trade-off between acidity (


), lipophilicity (

), and steric volume. The table below synthesizes experimental data comparing the standard carboxylic acid against key fluorinated and non-fluorinated alternatives.
Table 1: Comparative Physicochemical Properties[1][2][3][4]
Functional GroupStructure

(Approx)

vs COOH*
H-Bond DonorsPermeability PotentialMetabolic Stability
Carboxylic Acid

4.0 – 5.0Reference (0)1Low (Passive)Low (Glucuronidation)
Tetrazole

4.5 – 5.0+0.2 to +0.51Low to ModerateModerate
Trifluoromethanesulfonamide

5.8 – 7.0+1.5 to +2.5 1High High
Acyl Sulfonamide

4.5 – 5.5+0.5 to +1.01ModerateModerate
Difluoroketone Hydrate

~ 6.5**+1.02ModerateHigh
Squaric Acid (Cyclic dione)0.5 – 1.0-1.5 (Very Polar)2Very LowHigh

*


: Positive values indicate higher lipophilicity than the parent carboxylic acid. Data synthesized from Ballatore et al. [1] and Meanwell [2].
**Values depend heavily on the hydration equilibrium constant.
Key Mechanistic Insights
  • The Fluorine Inductive Effect (

    
    ): 
    In trifluoromethanesulfonamides , the strongly electron-withdrawing 
    
    
    
    group stabilizes the negative charge on the nitrogen atom after deprotonation. This lowers the
    
    
    to the physiological range (6–7), allowing the molecule to exist as a mixture of neutral and ionized species at pH 7.4.
    • Result: The neutral fraction drives passive membrane diffusion, while the ionized fraction maintains electrostatic interactions with the target (e.g., Arginine residues).

  • Lipophilicity Modulation: The C-F bond is non-polar and hydrophobic. Replacing a hydrophilic carboxylate with a fluorinated sulfonamide significantly boosts

    
    . This is critical for CNS drugs where high lipid solubility is required to cross the BBB.
    
  • Metabolic Blocking: Fluorination blocks oxidative metabolism (CYP450) at the site of substitution. Furthermore, sulfonamides are generally resistant to the glucuronidation pathways that rapidly clear carboxylic acids.

Decision Logic: Selecting the Right Bioisostere

Do not apply bioisosteres randomly. Use the following logic flow to select the candidate that addresses your specific liability (Permeability vs. Stability).

BioisostereSelection Start Lead Compound Liability? Permeability Low Membrane Permeability (Low LogD) Start->Permeability Issue: Polar Metabolism Rapid Clearance (Glucuronidation) Start->Metabolism Issue: Unstable Potency Weak Target Binding (pKa Mismatch) Start->Potency Issue: Weak Triflate Select: Trifluoromethanesulfonamide (-NHSO2CF3) Increases LogD ~2 units Maintains acidity Permeability->Triflate Tetrazole Select: Tetrazole Resists Glucuronidation Similar pKa to COOH Metabolism->Tetrazole AcylSulf Select: Acyl Sulfonamide (-CONHSO2R) Tunable pKa via R-group Maintains H-bond geometry Potency->AcylSulf Validation Experimental Validation (See Section 4) Triflate->Validation Next: LogD & PAMPA

Figure 1: Strategic decision tree for bioisostere selection based on lead compound liabilities.

Experimental Protocols for Validation

Trustworthy data requires rigorous protocols. Below are the industry-standard methodologies for validating the physicochemical shifts induced by fluorinated isosteres.

Protocol A: Determination (Potentiometric Titration)

Rationale: Accurate


 is essential to predict the ionization state at physiological pH. Calculated values (e.g., ChemDraw) often fail for fluorinated species due to complex solvation effects.
  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent Preparation: Use 0.15 M KCl (aq) to mimic physiological ionic strength. Ensure water is carbonate-free (degassed).

  • Sample Prep: Dissolve 1–3 mg of the fluorinated analog in a minimal amount of MeOH or DMSO (keep co-solvent <5% if possible) before adding to the assay buffer.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Processing: Use the Bjerrum difference plot method.

    • Quality Control: The root-mean-square deviation (RMSD) of the fit should be < 0.5. If precipitation occurs (common with fluorinated analogs), switch to a co-solvent extrapolation method (measure

      
       at 30%, 40%, 50% MeOH and extrapolate to 0%).
      
Protocol B: Lipophilicity ( ) via Shake-Flask

Rationale: HPLC retention times are useful for screening, but the Shake-Flask method is the absolute reference standard for fluorinated compounds which may exhibit "fluorous" behavior on C18 columns.

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve compound in the pre-saturated octanol phase. Add an equal volume of pre-saturated PBS.

  • Agitation: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    
    Note: For trifluoromethanesulfonamides, expect 
    
    
    
    values 1.0–2.0 units higher than the parent acid.

Case Study: Sulfonamide Bioisosteres in Drug Design

A classic application of this logic is found in the development of COX-2 inhibitors and Angiotensin II receptor antagonists .

  • Scenario: A carboxylic acid lead showed potent binding but 0% oral bioavailability in rats.

  • Intervention: Replacement of

    
     with 
    
    
    
    .
  • Outcome:

    • 
       Shift:  4.5 
      
      
      
      6.2 (Percentage of neutral species at pH 7.4 increased from 0.1% to ~6%).
    • Permeability: PAMPA permeability increased by 15-fold.

    • Result: The compound achieved therapeutic plasma levels while maintaining the critical salt-bridge interaction with the target receptor [3].

Validation Workflow Diagram

Use this workflow to rigorously test new fluorinated analogs.

ValidationWorkflow Synth 1. Synthesis (Install -NHSO2CF3) Purity 2. QC Check (>95% Purity, NMR/LCMS) Synth->Purity pKa 3. pKa Measurement (Potentiometric) Purity->pKa If Pass LogD 4. LogD 7.4 (Shake Flask) pKa->LogD Define Ionization PAMPA 5. Permeability (PAMPA/Caco-2) LogD->PAMPA Predict Diffusion Meta 6. Stability (Microsomes) PAMPA->Meta Final Gate

Figure 2: Step-by-step experimental validation cascade for physicochemical profiling.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[2] Carboxylic acid (bio)isosteres in drug design.[1][3][2][4][5][6][7] ChemMedChem, 8(3), 385–395.[2]

  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[8]

  • Lassalas, P., et al. (2016).[1] Structure–Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.[1]

Sources

Precision Oncology: A Comparative Technical Guide to Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the crowded landscape of EGFR tyrosine kinase inhibitors (TKIs), the incorporation of trifluoromethyl (–CF₃) groups onto pyrimidine scaffolds represents a strategic leap in medicinal chemistry. This guide objectively compares novel 5-trifluoromethylpyrimidine derivatives against established clinical standards (Gefitinib, Erlotinib).

While first-generation quinazolines (Gefitinib) revolutionized non-small cell lung cancer (NSCLC) treatment, resistance mutations (T790M) and metabolic instability remain persistent challenges. The 5-trifluoromethylpyrimidine scaffold offers distinct physicochemical advantages:

  • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), resisting oxidative metabolism by cytochrome P450 enzymes.

  • Lipophilicity: Enhanced membrane permeability, facilitating intracellular access to the ATP-binding pocket.

  • Electronic Modulation: The electron-withdrawing nature of the –CF₃ group alters the pKa of the pyrimidine ring, optimizing hydrogen bonding interactions within the hinge region of the kinase domain.

Comparative Analysis: Performance Metrics

The following analysis benchmarks a representative lead candidate, Compound 9u (a novel 5-trifluoromethylpyrimidine derivative), against industry-standard EGFR inhibitors. Data is synthesized from recent bioassay results [1].

Enzymatic and Cellular Potency (IC₅₀)

Table 1: Inhibitory Profile of Trifluoromethylpyrimidine vs. Standards

CompoundScaffold TypeEGFR Kinase IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Selectivity Index (Tumor/Normal)*
Compound 9u 5-CF₃-Pyrimidine0.091 ± 0.005 0.35 ± 0.02 3.24 ± 0.15High
Gefitinib Quinazoline0.033 ± 0.0020.45 ± 0.03> 10Moderate
Erlotinib Quinazoline0.025 ± 0.0010.30 ± 0.04> 10Moderate
Compound 4g Indolyl-Pyrimidine0.250 ± 0.0105.02 ± 0.205.10 ± 0.30High
  • Note: Compound 9u demonstrates superior cellular potency against A549 cells compared to Gefitinib, despite a slightly higher enzymatic IC₅₀. This discrepancy highlights the improved cellular permeability conferred by the trifluoromethyl moiety.

Structure-Activity Relationship (SAR) Insights
  • The 5-Position Criticality: Substitution at the 5-position of the pyrimidine ring is pivotal. Introducing a –CF₃ group here (as in Compound 9u) significantly enhances hydrophobic interactions with the Val726 and Met793 residues in the EGFR ATP-binding pocket compared to a simple methyl or hydrogen substituent.

  • Acrylamide Tail: Like Osimertinib, the inclusion of an acrylamide moiety (Michael acceptor) at the C-2 or C-4 position allows for potential covalent bonding with Cys797 , crucial for overcoming T790M-mediated resistance, although 9u is primarily characterized as a reversible inhibitor in initial kinetics.

Mechanistic Visualization

Understanding the pathway inhibition is critical for interpreting the downstream effects (apoptosis vs. cytostasis).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Inhibitor CF3-Pyrimidine (9u) Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis / G2-M Arrest Inhibitor->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Signals AKT AKT PI3K->AKT AKT->Nucleus Survival Signals

Figure 1: Mechanism of Action.[1] The trifluoromethylpyrimidine derivative competes for the ATP binding site on the intracellular tyrosine kinase domain of EGFR, effectively silencing downstream RAS/RAF/MEK and PI3K/AKT cascades, leading to G2/M cell cycle arrest.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific derivatives.

In Vitro EGFR Kinase Assay (ADP-Glo™ Method)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Reagents: Recombinant EGFR kinase, Poly(Glu, Tyr) 4:1 substrate, ATP (10 µM), Test Compounds (dissolved in DMSO).

  • Preparation: Dilute compounds in 1x Kinase Buffer to 4x desired concentration. Final DMSO concentration should not exceed 1%.

  • Incubation:

    • Add 2.5 µL of Compound to 384-well plate.

    • Add 2.5 µL of EGFR enzyme/Substrate mix.

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 5 µL of ATP to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Readout: Measure luminescence using a microplate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine IC₅₀ using non-linear regression (GraphPad Prism).

Cell Viability & Proliferation (MTT Assay)

Used to verify the enhanced membrane permeability of CF₃-derivatives.

  • Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Replace medium with fresh medium containing graded concentrations of the test compound (0.1 – 100 µM). Include DMSO control.

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Bioassay Start Reagents (Pyrimidine + CF3 source) Synth Synthesis (Suzuki Coupling) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Char Characterization (1H-NMR, MS) Purify->Char Docking In Silico Docking (AutoDock Vina) Char->Docking Kinase Enzymatic Assay (IC50 Determination) Docking->Kinase Cell Cell Viability (A549/MCF-7) Kinase->Cell Flow Flow Cytometry (Apoptosis/Cell Cycle) Cell->Flow

Figure 2: Integrated Drug Discovery Workflow. From chemical synthesis of the trifluoromethyl scaffold to biological validation.

Expert Commentary & Future Outlook

The introduction of the trifluoromethyl group at the C-5 position of the pyrimidine ring is not merely a structural modification; it is a functional upgrade.

  • Bioisosterism: The –CF₃ group acts as a bioisostere for the isopropyl group but with inverted electronic properties, enhancing binding affinity to the hydrophobic pocket of EGFR without increasing steric bulk significantly.

  • Resistance Profiles: While Compound 9u shows promise, the next generation of these derivatives must focus on the C797S mutation, which arises after Osimertinib treatment. Future designs should explore "reversible covalent" binders utilizing the electron-deficient nature of the CF₃-pyrimidine ring to interact with non-catalytic cysteines.

Recommendation: For researchers developing next-gen TKIs, prioritize the 5-trifluoromethylpyrimidine scaffold when metabolic stability in liver microsomes is a limiting factor in your current lead series.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: PubMed Central (PMC) / Taylor & Francis URL:[Link] Key Finding: Identification of Compound 9u with IC50 of 0.091 µM against EGFR kinase.[2]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Source: MDPI (Pharmaceuticals) URL:[Link] Key Finding: Comparative data for pyrimidine hybrids against Erlotinib.[3]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Source: MDPI (Int. J. Mol. Sci.) URL:[Link] Key Finding: Comprehensive review of EGFR inhibitor generations and resistance mechanisms.[4]

  • Synthesis and Biological Evaluation of Irreversible EGFR Tyrosine Kinase Inhibitors Containing pyrido[3,4-d]pyrimidine Scaffold. Source: PubMed URL:[Link] Key Finding: Efficacy of pyrimidine scaffolds against L858R/T790M mutations.[1]

Sources

Antimicrobial and antitumor activity of trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[1][2][3] Primary Application: Antitumor agents (Purine Antimetabolites). Secondary Application: Antimicrobial agents (Broad-spectrum potential based on scaffold homology). Key Advantage: The incorporation of the trifluoromethyl (–CF₃) moiety at the C-5 position significantly enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, facilitating superior cellular uptake in solid tumor models.

Part 1: Structural Analysis & Mechanism of Action

The Scaffold Architecture

The thiazolo[4,5-d]pyrimidine core is a bioisostere of purine bases (adenine and guanine). This structural mimicry allows these derivatives to act as antimetabolites , competitively inhibiting enzymes involved in DNA and RNA synthesis, such as DNA polymerase and dihydrofolate reductase.

The "Fluorine Effect" (SAR Analysis)

The introduction of the trifluoromethyl group at position 5 is the critical differentiator for this specific subclass.

  • Bioavailability: The –CF₃ group is highly lipophilic (Hansch-Leo parameter

    
    ). This increases the partition coefficient (LogP), allowing the molecule to passively diffuse through the lipid bilayers of cancer cells more effectively than its methylated or aminated counterparts.
    
  • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). This prevents rapid oxidative metabolism (e.g., by cytochrome P450), prolonging the drug's half-life in vivo.

  • Electronic Effects: The strong electron-withdrawing nature of –CF₃ alters the electron density of the pyrimidine ring, potentially increasing the binding affinity to target enzymes via non-covalent interactions.

Mechanism of Action Diagram

MOA Compound 5-CF3-Thiazolo[4,5-d]pyrimidine Uptake Enhanced Cellular Uptake (Lipophilic CF3) Compound->Uptake Passive Diffusion Target Purine Biosynthesis Enzymes (DHFR / DNA Polymerase) Uptake->Target Intracellular Accumulation Effect Inhibition of DNA/RNA Synthesis Target->Effect Competitive Inhibition Result Apoptosis / Cell Cycle Arrest Effect->Result Downstream Signaling

Figure 1: Proposed mechanism of action emphasizing the role of the CF3 group in bioavailability and target inhibition.

Part 2: Antitumor Performance Evaluation

Comparative Data Analysis

Recent studies (2022) have synthesized and screened a library of these derivatives.[1][3][4] The most potent analogue identified is 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) .[1][2][3]

Table 1: Antiproliferative Activity (IC₅₀ in µM) vs. Standard Agents Lower IC₅₀ indicates higher potency.

CompoundMCF-7 (Breast Cancer)A375 (Melanoma)DU145 (Prostate Cancer)C32 (Melanoma)Selectivity Index (SI)*
Compound 3b (7-Cl derivative) 12.4 ± 1.1 15.2 ± 1.5 18.5 ± 2.0 14.8 ± 1.2 > 4.0
Compound 2b (7-Oxo derivative)25.6 ± 2.328.1 ± 3.030.2 ± 2.529.5 ± 2.8~ 2.0
Cisplatin (Standard Control)4.5 ± 0.53.2 ± 0.45.1 ± 0.64.8 ± 0.5< 1.5 (High Toxicity)
5-Fluorouracil (Standard)18.2 ± 1.822.4 ± 2.120.1 ± 1.919.5 ± 2.0N/A

*Selectivity Index (SI) calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Normal cells tested: CHO-K1 and HaCaT.

Performance Insights
  • Potency: Compound 3b demonstrates moderate to high potency, outperforming 5-Fluorouracil in specific lines (MCF-7), though it remains less potent than the heavy metal agent Cisplatin.

  • Safety Profile: Crucially, the Selectivity Index (SI) of the trifluoromethyl derivatives is superior to Cisplatin. While Cisplatin is indiscriminately cytotoxic, Compound 3b shows significantly reduced toxicity toward normal keratinocytes (HaCaT) and ovarian cells (CHO-K1), suggesting a wider therapeutic window.

  • Substituent Impact: The 7-chloro substituent (Compound 3b) yields higher activity than the 7-oxo (Compound 2b) or 7-amino variants. The chlorine atom likely facilitates specific hydrophobic interactions within the target enzyme's binding pocket.

Part 3: Antimicrobial Potential

While the specific 5-trifluoromethyl derivatives are primarily optimized for oncology, the thiazolo[4,5-d]pyrimidine scaffold itself is a well-documented antimicrobial pharmacophore.

Theoretical Bridge & Comparative Potential
  • General Scaffold Activity: Non-fluorinated thiazolo[4,5-d]pyrimidines have shown MIC values comparable to Ampicillin against Gram-positive bacteria (S. aureus, B. subtilis).

  • The CF3 Advantage: Bacterial cell walls, particularly in Gram-negative strains (E. coli, P. aeruginosa), are difficult to penetrate. The enhanced lipophilicity provided by the 5-CF3 group is hypothesized to improve permeation through the outer membrane porins or lipid bilayer of these resistant strains, potentially broadening the spectrum of activity compared to the parent scaffold.

Table 2: Scaffold Antimicrobial Efficacy (General Class Data)

OrganismStandard Drug (Ampicillin)Thiazolo[4,5-d]pyrimidine ScaffoldPotential of 5-CF3 Derivative (Projected)
S. aureus (Gram +)High ActivityModerate-High ActivityHigh (Lipophilicity aids membrane crossing)
E. coli (Gram -)Moderate ActivityLow-Moderate ActivityModerate-High (CF3 improves uptake)
C. albicans (Fungal)N/A (Fluconazole used)Moderate ActivityModerate

Part 4: Experimental Protocols

Synthesis Workflow (Compound 3b)

Objective: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Reagents: 4-chloro-2-mercapto-6-(trifluoromethyl)pyrimidine-5-carbonitrile, Phenyl isothiocyanate, Anhydrous DMF, Potassium Carbonate.

Step-by-Step Protocol:

  • Reactant Mixing: Dissolve 4-chloro-2-mercapto-6-(trifluoromethyl)pyrimidine-5-carbonitrile (1.0 eq) in anhydrous DMF.

  • Cyclization: Add Phenyl isothiocyanate (1.2 eq) and anhydrous

    
     (2.0 eq).
    
  • Reflux: Heat the mixture under reflux at 110°C for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture onto crushed ice/water.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/DMF mixture to yield yellow crystals (Yield: ~75%).

Synthesis Start Starting Material: 4-chloro-2-mercapto-6-(CF3) pyrimidine-5-carbonitrile Process Reflux @ 110°C (6-8 Hours) Start->Process Reagent + Phenyl Isothiocyanate + K2CO3 / DMF Reagent->Process Quench Pour onto Crushed Ice Process->Quench Product Precipitate Formation (Compound 3b) Quench->Product

Figure 2: General synthesis pathway for the 2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.

In Vitro Antitumor Assay (MTT Protocol)

Objective: Determine IC₅₀ values against cancer cell lines.

  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include DMSO control and Cisplatin positive control.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Dissolve crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: Pharmaceuticals (Basel), 2022. URL:[Link]

  • Thiazolo[4,5-d]pyrimidines: A Privileged Scaffold in Drug Discovery. Source: European Journal of Medicinal Chemistry. Context: Provides background on the general antimicrobial activity of the scaffold.[5]

  • The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. Context: Supports the mechanistic claims regarding lipophilicity and metabolic stability of the CF3 group.

Sources

Safety Operating Guide

4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester: Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Criticality

Do not treat this compound as standard organic waste.

While 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester (CAS: 1600338-90-6) presents a standard "irritant" profile in the laboratory, its disposal pathway is governed by its fluorine content . The critical operational risk is not immediate toxicity, but the downstream generation of Hydrogen Fluoride (HF) during thermal destruction.

Standard fuel-blending incineration (often used for non-halogenated solvents like acetone or ethanol) is insufficient . This compound must be directed to high-temperature incinerators equipped with acid-gas scrubbers to prevent damage to combustion infrastructure and violation of emission standards.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity against the following parameters to ensure accurate waste manifesting.

ParameterSpecification
Chemical Name Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate
CAS Number 1600338-90-6
Molecular Formula

Molecular Weight 202.16 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Hazard Codes (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Flash Point >110°C (Predicted - Not Flammable under standard conditions)
Reactivity Stable ester; susceptible to hydrolysis in strong acid/base.

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization (The "Quench")

Why: Although the ester is stable, ensuring no reactive reagents (e.g., thionyl chloride, strong bases) remain from the synthesis step is vital before binning.

  • Check pH: If the material is in solution/mother liquor, verify pH is between 5–9.

  • Neutralization: If acidic/basic, neutralize with Sodium Bicarbonate (

    
    ) or dilute HCl respectively.
    
  • Isolation: If the material is a solid, do not dissolve it unnecessarily. Solid waste is often cheaper to incinerate than liquid waste due to volume.

Phase 2: Waste Segregation (The Critical Step)

Causality: Mixing fluorinated compounds with non-halogenated solvents ruins the "clean" fuel value of the non-halogenated stream and forces the entire volume to be treated as expensive halogenated waste.

  • Stream A: Solid Waste

    • Place pure solid in a clear, sealable polyethylene bag.

    • Place this bag inside a secondary high-density polyethylene (HDPE) drum labeled "Solid Hazardous Waste."

    • Tag: Must explicitly state "Contains Fluorinated Organics."

  • Stream B: Liquid Waste (Mother Liquors)

    • DO NOT pour into the "Non-Halogenated / Flammable" carboy.

    • MUST go into the "Halogenated Solvent Waste" carboy (typically red tag/can).

    • Note: Even if the solvent is Ethanol (non-halogenated), the presence of the solute (the pyrimidine) contaminates the stream.

Phase 3: Labeling for Incineration

Your waste manifest must carry the following specific note for the disposal contractor:

"Contains organic fluorine (


 group). Requires high-temperature incineration (>1100°C) with HF scrubbing."

Spill Management Workflow

Scenario: You have dropped a 50g bottle of the solid powder on the bench.

  • Evacuate & Ventilate: The dust is a respiratory irritant (H335). Clear the immediate area for 10 minutes to allow dust to settle.

  • PPE Upgrade: Wear nitrile gloves, lab coat, and a N95/P100 particulate respirator . Safety goggles are mandatory.

  • Dry Clean-Up (Preferred):

    • Avoid wetting the powder (prevents hydrolysis and spreading).

    • Use a scoop or dustpan to collect the bulk solid.

    • Place in the Solid Halogenated Waste container.

  • Wet Decontamination:

    • Wipe the surface with a paper towel dampened with 5% Sodium Bicarbonate solution.

    • Reasoning: This neutralizes any trace hydrolysis products (acids) that may form on the surface.

    • Dispose of wipes as solid hazardous waste.

The "Fluorine Factor": Technical Justification[4][5][6][7]

Why is strict segregation required?

  • Thermal Decomposition: Upon incineration, the difluoromethyl (

    
    ) group decomposes. Unlike chlorinated waste which forms HCl, fluorinated waste forms Hydrogen Fluoride (HF) .
    
    
    
    
  • Infrastructure Damage: HF is highly corrosive to the refractory lining of standard incinerators and attacks glass/silica components.

  • Regulatory Compliance: Facilities must use scrubbers (typically Calcium Hydroxide or Sodium Hydroxide towers) to capture HF as

    
     or 
    
    
    
    precipitate [1]. Failure to segregate puts the disposal facility in violation of EPA air emission standards.

Decision Logic Visualization

The following diagram illustrates the decision process for disposing of this specific pyrimidine derivative.

DisposalWorkflow Start Waste Generation: 4-Difluoromethyl-pyrimidine-5-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContainerSolid Container: Double-bagged Polyethylene in HDPE Drum Solid->ContainerSolid Segregation CRITICAL STEP: Segregate to Halogenated Stream Liquid->Segregation ContainerLiquid Container: Halogenated Waste Carboy (Do not mix with Acetone/Fuel) Segregation->ContainerLiquid Prevent Fuel Blending Labeling Labeling: Mark 'Contains Fluorine' (HF Generation Risk) ContainerSolid->Labeling ContainerLiquid->Labeling Destruction Final Destruction: High-Temp Incineration (>1100°C) with Acid Gas Scrubbing Labeling->Destruction

Caption: Operational workflow ensuring fluorinated waste reaches the correct incineration facility equipped with acid-gas scrubbers.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from [Link][2][3][4]

  • Torch-Air. (n.d.). Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1600338-90-6 Formula: C₈H₈F₂N₂O₂ Molecular Weight: 202.16 g/mol [1]

Executive Summary

This guide outlines the critical safety protocols for handling 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester . While often categorized under generic "Warning" labels (H315, H319, H335), this compound presents specific chemical risks due to its fluorinated motif and ester functionality .

The presence of the difluoromethyl (


) group introduces metabolic stability and lipophilicity, increasing the potential for dermal absorption compared to non-fluorinated analogs. Furthermore, the ethyl ester moiety poses a specific compatibility challenge with standard laboratory glove materials, requiring a nuanced PPE strategy beyond standard "nitrile gloves."

Part 1: The Hazard Profile (The "Why")

To handle this chemical safely, you must understand its structural behavior. We deconstruct the molecule into three risk vectors:

  • The Ethyl Ester Tail (Solvent Compatibility Risk):

    • Risk:[2][3][4][5] Esters are excellent organic solvents. They can swell and permeate standard thin-mil nitrile rubber. While this molecule is larger and less volatile than Ethyl Acetate, it retains the ability to compromise glove integrity over prolonged contact.

    • Impact: Standard nitrile gloves provide only splash protection , not immersion protection.

  • The Difluoromethyl Group (

    
    ): 
    
    • Risk:[2][3][4][5] Unlike the fully fluorinated trifluoromethyl group (

      
      ), the 
      
      
      
      proton is acidic. Under basic conditions (e.g., during workup with NaOH or carbonates), this group can degrade, potentially releasing fluoride ions.
    • Impact: Waste streams must be segregated from acidic waste to prevent HF generation, and skin contact requires immediate decontamination to prevent potential fluoride interaction.

  • The Pyrimidine Core (Biological Activity):

    • Risk:[2][3][4][5] Pyrimidines are privileged scaffolds in medicinal chemistry (kinase inhibitors, nucleotide analogs).

    • Impact: Treat this compound as a suspected bioactive agent . Assume it can modify biological signaling pathways until proven otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on single-layer nitrile gloves for solution-phase handling.

Body ZoneHazard VectorRecommended PPE SpecificationScientific Rationale
Hands (Solid) Dust ContactDouble Nitrile (Outer: 5 mil, Inner: 4 mil)Provides visual breach detection. Sufficient for dry solid handling.
Hands (Solution) PermeationLaminate Liner (Silver Shield®) under NitrileEsters degrade nitrile. Laminate provides chemical barrier; nitrile provides grip.
Eyes Irritant Vapor/DustChemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[5] Esters are lacrimators; vapors cause ocular inflammation.
Respiratory Inhalation (H335)Fume Hood (Face velocity: 100 fpm)Primary containment. If weighing outside hood: N95/P100 respirator.
Body Dermal AbsorptionTyvek® Sleeves + Lab Coat (Poly-cotton)Covers the "wrist gap" between glove and coat. Prevents dust accumulation on forearms.

Part 3: Operational Workflow

The following protocol minimizes exposure during the highest-risk operation: Weighing and Solubilization .

Protocol: Safe Solubilization
  • Pre-Check: Verify Fume Hood airflow (>100 fpm).

  • Glove Donning:

    • Step A: Inspect inner glove for pinholes (inflate with air).

    • Step B: Don outer glove. If using solvents (DCM, EtOAc), use Laminate liners.

  • Weighing:

    • Use an analytical balance inside the hood if possible.

    • If weighing outside: Use a tared vial with a septum cap . Add solid, cap immediately, then wipe the exterior with a distinct solvent-dampened wipe (e.g., Isopropanol) before transport.

  • Solubilization:

    • Add solvent via syringe through the septum to avoid opening the vial and releasing dust.

    • Caution: If using basic solvents (Pyridine, TEA), keep temperature <30°C to prevent

      
       degradation.
      
  • Doffing:

    • Wash outer gloves with soap/water before removal to remove invisible ester residues.

    • Peel outwards to encapsulate contamination.

Visualization: Handling Logic Flow

SafetyProtocol Start START: Handling Request Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Handling (Dust Hazard) Assess->Solid Powder Solution Solution Handling (Permeation Hazard) Assess->Solution Dissolved PPE_Solid PPE: Double Nitrile + N95 (if open bench) Solid->PPE_Solid Weigh Weighing: Use Anti-Static Gun Clean Spatula Immediately PPE_Solid->Weigh Decon Decontamination: Wash Gloves BEFORE Doffing Weigh->Decon PPE_Sol PPE: Laminate Liner OR Change Nitrile q15min Solution->PPE_Sol React Reaction Setup: Closed Vessels Only Vent to Scrubber if Basic PPE_Sol->React React->Decon Disposal Disposal: Segregate Fluorinated Waste Decon->Disposal

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution) to mitigate specific permeation risks.

Part 4: Emergency & Disposal

Accidental Release (Spill)
  • Solid Spill: Do NOT sweep (creates dust). Cover with wet paper towels (water/surfactant), then scoop into a bag.

  • Solution Spill: Absorb with Vermiculite or Sand. Do NOT use sawdust (reacts with potential oxidizers often used in synthesis).

  • Skin Exposure:

    • Immediate flush (15 mins).

    • Specific Note: While not HF gas, if the compound was in a basic solution, consider Calcium Gluconate gel as a precautionary measure if redness persists, due to potential fluoride ion release.

Waste Disposal
  • RCRA Code: Not explicitly listed, but treat as D001 (Ignitable) if in organic solvent.

  • Segregation:

    • Do NOT mix with strong acids.[6]

    • Label clearly as "Fluorinated Organic - Potential HF Generator upon Thermal Decomposition."

    • Incineration is the only acceptable destruction method (requires scrubbers for HF capture).

References

  • BLD Pharm. (2024). Safety Data Sheet: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS 1600338-90-6).[1][7][8] Retrieved from

  • ChemScene. (2024).[9] Safety Data Sheet: 5-(Difluoromethyl)pyrimidine (Analogous Hazard Data). Retrieved from

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference (Esters). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart (Table 4). Retrieved from [10]

  • Aaron Chemicals. (2024). Product Specification: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate.[1][8] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 2
4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.